4-(3-Hydroxyphenoxy)benzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(3-hydroxyphenoxy)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O4/c14-10-2-1-3-12(8-10)17-11-6-4-9(5-7-11)13(15)16/h1-8,14H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEDKCEDXZJIDKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=CC=C(C=C2)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30346822 | |
| Record name | 4-(3-Hydroxyphenoxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30346822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56183-35-8 | |
| Record name | 4-(3-Hydroxyphenoxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30346822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on the Synthesis of 4-(3-Hydroxyphenoxy)benzoic Acid
A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals
Foreword
As a senior application scientist, the imperative is not merely to present synthetic pathways but to elucidate the underlying chemical logic that governs them. This guide is structured to provide a deep, practical understanding of the synthesis of 4-(3-Hydroxyphenoxy)benzoic acid, a molecule of considerable interest in medicinal chemistry and materials science. We will move beyond rote protocols to explore the causality behind experimental choices, ensuring that the described methodologies are not just replicable but also intellectually transparent.
Introduction: The Significance of this compound
This compound is a key structural motif found in a variety of biologically active compounds and advanced materials. Its diaryl ether linkage, combined with the presence of both a carboxylic acid and a hydroxyl group, makes it a versatile building block for organic synthesis. This compound and its derivatives are integral to the development of novel pharmaceuticals and functional polymers. A thorough understanding of its synthesis is therefore crucial for process optimization, impurity profiling, and the design of new chemical entities.
Core Synthetic Strategies: A Mechanistic Approach
The construction of the diaryl ether bond is the central challenge in the synthesis of this compound. The two most prevalent and industrially viable methods are the Ullmann condensation and nucleophilic aromatic substitution (SNAr). The selection of a particular route is a strategic decision based on factors such as starting material cost and availability, reaction scalability, and desired product purity.
The Ullmann Condensation: A Time-Honored Method
The Ullmann condensation is a classic copper-catalyzed reaction for the formation of diaryl ethers from an aryl halide and a phenol.[1] This reaction typically requires high temperatures and polar aprotic solvents.[1]
Mechanistic Rationale: The reaction is initiated by the formation of a copper(I) phenoxide. This species then undergoes oxidative addition with the aryl halide to form a copper(III) intermediate. Reductive elimination from this intermediate yields the diaryl ether and regenerates the copper(I) catalyst. The choice of a suitable ligand, such as 1,10-phenanthroline, can significantly accelerate the reaction and allow for milder conditions.[2]
Experimental Protocol: Synthesis via Ullmann Condensation
A common approach involves the coupling of 3-methoxyphenol with methyl 4-bromobenzoate, followed by demethylation to yield the final product.
-
Step 1: Diaryl Ether Formation
-
To a solution of 3-methoxyphenol (1.1 eq.) and methyl 4-bromobenzoate (1.0 eq.) in a high-boiling solvent such as N,N-dimethylformamide (DMF), add potassium carbonate (2.0 eq.) and a catalytic amount of copper(I) iodide (0.1 eq.).
-
Heat the reaction mixture to 140-160 °C under an inert atmosphere for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction, dilute with water, and extract the product with ethyl acetate.
-
The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification by column chromatography on silica gel yields methyl 4-(3-methoxyphenoxy)benzoate.
-
-
Step 2: Demethylation
-
The methyl ether can be cleaved using a variety of reagents, such as boron tribromide (BBr₃) in dichloromethane at low temperatures or by heating with aqueous hydrobromic acid.[3]
-
Following the reaction, a standard aqueous workup and purification by recrystallization or chromatography affords this compound.
-
Workflow for Ullmann Synthesis
References
physical and chemical properties of 4-(3-Hydroxyphenoxy)benzoic acid
An In-depth Technical Guide to 4-(3-Hydroxyphenoxy)benzoic acid
Prepared by: Gemini, Senior Application Scientist
Introduction
This compound is a diaryl ether derivative possessing both a carboxylic acid and a phenolic hydroxyl group. This bifunctional chemical architecture makes it a molecule of significant interest in several scientific domains, particularly in medicinal chemistry and materials science. As a structural motif, the diaryl ether linkage is prevalent in numerous biologically active natural products and synthetic compounds. The presence of reactive handles—the carboxyl and hydroxyl groups—allows for a wide range of chemical modifications, positioning it as a versatile building block for the synthesis of more complex molecules, including polymers and active pharmaceutical ingredients (APIs).[1]
This guide provides a comprehensive overview of the core physicochemical properties of this compound. It is intended for researchers, chemists, and drug development professionals who require a detailed understanding of this compound for its application in synthesis, characterization, and formulation. We will delve into its chemical identity, physical and spectroscopic properties, reactivity, and established protocols for its analysis, providing a foundation for its effective use in a laboratory setting.
Chemical and Physical Properties
The fundamental identity and physical characteristics of a compound are paramount for its application in research and development. These properties dictate the conditions required for storage, handling, and reaction design.
Chemical Identity
-
IUPAC Name: this compound[2]
-
CAS Number: 56183-35-8[2]
-
Molecular Formula: C₁₃H₁₀O₄[2]
-
Synonyms: p-(m-Hydroxyphenoxy)benzoic acid[2]
Chemical Structure:
Caption: 2D structure of this compound.
Physicochemical Data Summary
The properties of this compound are summarized in the table below. These values are critical for predicting its behavior in various solvent systems and its potential for intermolecular interactions.
| Property | Value | Source(s) |
| Molecular Weight | 230.22 g/mol | [2] |
| Appearance | White to orange to green powder/crystal | [3] |
| Melting Point | 169.0 to 172.0 °C | [3] |
| Topological Polar Surface Area | 66.8 Ų | [2][4] |
| XLogP3 | 3.6 | [2][4] |
| Hydrogen Bond Donors | 2 | [4] |
| Hydrogen Bond Acceptors | 4 | [4] |
Note: XLogP3 is a computed value for the octanol-water partition coefficient, indicating moderate lipophilicity.
Spectroscopic Profile
Spectroscopic analysis is essential for the unambiguous identification and structural confirmation of a chemical compound. Below is a summary of the key spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides information on the chemical environment of hydrogen atoms in the molecule. The data presented here was recorded on a 400 MHz instrument using DMSO-d₆ as the solvent.[5]
| Assignment | Chemical Shift (ppm) | Multiplicity |
| Carboxylic Acid (-COOH) | ~13.0 | Broad Singlet |
| Phenolic (-OH) | ~9.9 | Singlet |
| Aromatic Proton | 7.975 | Doublet |
| Aromatic Proton | 7.236 | Triplet |
| Aromatic Proton | 7.058 | Doublet |
| Aromatic Proton | 6.663 | Doublet of Doublets |
| Aromatic Proton | 6.539 | Doublet of Doublets |
| Aromatic Proton | 6.499 | Triplet |
Note: The integration of the aromatic protons corresponds to the expected number of hydrogens on the two phenyl rings. The broadness of the -COOH peak is typical due to hydrogen bonding and chemical exchange.
¹³C NMR data is also available for this compound, providing further structural confirmation by identifying the carbon skeleton.[2]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule. For this compound, the mass spectrum shows a prominent molecular ion peak.[5]
The presence of the M+1 peak is consistent with the natural abundance of the ¹³C isotope in a molecule containing 13 carbon atoms.[5]
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound, typically acquired using a KBr wafer technique, would exhibit characteristic absorption bands.[2]
-
O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹.
-
O-H Stretch (Phenol): A broad band around 3200-3600 cm⁻¹.
-
C-H Stretch (Aromatic): Peaks typically found just above 3000 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption around 1680-1710 cm⁻¹.
-
C=C Stretch (Aromatic): Multiple sharp bands in the 1450-1600 cm⁻¹ region.
-
C-O Stretch (Ether and Acid): Strong absorptions in the 1210-1320 cm⁻¹ region.
Chemical Reactivity and Synthesis
The reactivity of this compound is dominated by its carboxylic acid and phenolic hydroxyl functional groups.
-
Acidity: Both the carboxylic acid and the phenol are acidic protons. The carboxylic acid is significantly more acidic (pKa ~4-5) than the phenol (pKa ~10), meaning it will be readily deprotonated by mild bases.
-
Esterification: The carboxylic acid can be converted to an ester through reaction with an alcohol under acidic conditions (Fischer esterification) or by conversion to an acyl chloride followed by reaction with an alcohol.
-
Amide Formation: The carboxylic acid can be coupled with amines to form amides using standard peptide coupling reagents.
-
Phenolic Reactions: The hydroxyl group can be alkylated to form ethers or acylated to form esters.
-
Aromatic Substitution: The two aromatic rings can undergo electrophilic aromatic substitution. The positions of substitution will be directed by the existing activating (hydroxyl) and deactivating (carboxyl and ether) groups.
A plausible synthetic route involves the coupling of a protected hydroxy-iodobenzene with a hydroxy-benzoic acid derivative, or through a nucleophilic aromatic substitution reaction. A common method for forming diaryl ethers is the Ullmann condensation. Another approach involves the demethylation of a methoxy precursor, such as 4-(3-methoxyphenoxy)benzoic acid, using a strong acid like hydrobromic acid.[6]
Safety and Handling
This compound requires careful handling in a laboratory setting. It is classified with the following GHS hazard statements:[2]
-
H302: Harmful if swallowed.
-
H319: Causes serious eye irritation.
Precautionary Measures:
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.
-
Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.
-
Wash hands thoroughly after handling.
-
Store in a tightly sealed container in a cool, dry place.
Experimental Protocols
The following protocols provide standardized procedures for the characterization of this compound.
Workflow for Physicochemical Characterization
The following diagram outlines a logical workflow for the comprehensive characterization of a newly synthesized or procured batch of this compound.
Caption: A logical workflow for the analysis of this compound.
Protocol: Structural Characterization by ¹H NMR Spectroscopy
Objective: To confirm the chemical structure of this compound by ¹H Nuclear Magnetic Resonance.
Materials:
-
This compound sample (5-10 mg)
-
Deuterated dimethyl sulfoxide (DMSO-d₆), NMR grade
-
NMR tube (5 mm)
-
Pipettes and vials
Procedure:
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the this compound sample into a clean, dry vial.
-
Dissolution: Add approximately 0.7 mL of DMSO-d₆ to the vial. Cap the vial and gently vortex or sonicate until the sample is fully dissolved.
-
Transfer: Carefully transfer the solution into a 5 mm NMR tube using a pipette. Ensure the liquid height is sufficient for the NMR spectrometer (typically ~4-5 cm).
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock onto the deuterium signal from the DMSO-d₆ solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
-
Tune the probe for the ¹H frequency.
-
-
Acquisition:
-
Acquire a standard 1D proton spectrum. Typical parameters on a 400 MHz instrument would be:
-
Pulse angle: 30-45 degrees
-
Acquisition time: ~2-4 seconds
-
Relaxation delay: 1-5 seconds
-
Number of scans: 8-16 (adjust as needed for signal-to-noise ratio)
-
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift axis by setting the residual DMSO solvent peak to 2.50 ppm.
-
Integrate all peaks to determine the relative ratios of the protons.
-
-
Analysis: Compare the obtained chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and integrations to the expected values for the proposed structure of this compound.[5]
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | C13H10O4 | CID 615389 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 56183-35-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. 4'-Hydroxy-3-phenoxybenzoic acid | C13H10O4 | CID 161852 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound(56183-35-8) MS [m.chemicalbook.com]
- 6. prepchem.com [prepchem.com]
4-(3-Hydroxyphenoxy)benzoic acid CAS number 56183-35-8
An In-depth Technical Guide to 4-(3-Hydroxyphenoxy)benzoic acid (CAS: 56183-35-8)
Foreword for the Modern Researcher
In the landscape of contemporary drug discovery and materials science, the mastery of key chemical scaffolds is paramount. This compound, a diaryl ether, represents more than just a molecule; it is a versatile building block, a foundational element upon which complex, biologically active compounds are constructed. This guide is designed for the practicing scientist—the researcher who not only needs to understand the properties of this compound but also seeks to harness its potential. We will move beyond a simple recitation of data, delving into the causality behind synthetic strategies, the logic of analytical validation, and the strategic application of this scaffold in research and development.
Core Molecular Profile and Physicochemical Properties
This compound (IUPAC Name: this compound) is an organic compound characterized by a diaryl ether linkage connecting a benzoic acid moiety and a resorcinol-derived phenol ring.[1][2] This structure imparts a unique combination of rigidity and conformational flexibility, making it a valuable synthon in medicinal chemistry.
Table 1: Physicochemical and Identification Data
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 56183-35-8 | [1] |
| Molecular Formula | C₁₃H₁₀O₄ | [1] |
| Molecular Weight | 230.22 g/mol | [1] |
| Physical State | Solid, white to off-white or tan powder/crystal | |
| Melting Point | 169.0 to 172.0 °C | |
| IUPAC Name | This compound | [1] |
| SMILES | C1=CC(=CC(=C1)OC2=CC=C(C=C2)C(=O)O)O | [1] |
| InChIKey | DEDKCEDXZJIDKZ-UHFFFAOYSA-N |[1] |
Synthesis and Purification: A Strategic Approach
The construction of the diaryl ether bond is the central challenge in synthesizing this compound. The most robust and widely adopted method for this transformation is the Ullmann condensation.[3][4]
The Ullmann Condensation: Mechanistic Rationale
The Ullmann condensation is a copper-catalyzed cross-coupling reaction between an aryl halide and a phenol (or its corresponding phenoxide).[3][4] The choice of a copper catalyst is critical; copper(I) species are believed to be the active catalytic intermediates that undergo oxidative addition with the aryl halide, followed by reductive elimination to form the C-O bond and regenerate the catalyst.[4] The reaction typically requires a base to deprotonate the phenol, increasing its nucleophilicity, and is often performed at elevated temperatures in a polar, aprotic solvent.[4][5]
Modern iterations of the Ullmann-type synthesis have introduced ligands that stabilize the copper catalyst, allowing for milder reaction conditions and broader substrate scope.[6][7]
Protocol: Ullmann Synthesis and Subsequent Hydrolysis
This protocol is a representative, self-validating methodology. The use of an ester-protected benzoic acid is a common strategy to prevent the acidic proton from interfering with the basic reaction conditions.
Step 1: Diaryl Ether Formation (Ullmann Coupling)
-
To a dry, three-necked flask equipped with a reflux condenser and a nitrogen inlet, add methyl 4-bromobenzoate (1.0 eq), resorcinol (1.2 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).
-
Causality: Resorcinol is used in slight excess to drive the reaction to completion. Potassium carbonate is a cost-effective base sufficient for deprotonating the phenol. The ester group on the benzoate protects the carboxylic acid.
-
-
Add dry N,N-Dimethylformamide (DMF) as the solvent.
-
Purge the flask with nitrogen for 15 minutes.
-
Heat the reaction mixture to 140-150 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and filter to remove inorganic salts.
-
Pour the filtrate into water and extract with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude ester intermediate.
Step 2: Ester Hydrolysis
-
Dissolve the crude methyl 4-(3-hydroxyphenoxy)benzoate in a mixture of acetic acid and 48% hydrobromic acid.[8][9]
-
Causality: This strong acidic condition effectively cleaves the methyl ester to yield the desired carboxylic acid. While basic hydrolysis (saponification) is also an option, this method provides a direct route.
-
-
Heat the mixture to reflux for 12-16 hours.[8]
-
Cool the reaction mixture, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic extracts with saturated NaCl solution, dry over magnesium sulfate, filter, and evaporate the solvent to afford the crude this compound.[8]
Purification Protocol: Recrystallization
Recrystallization is an effective method for purifying the final product, leveraging differences in solubility between the desired compound and impurities at different temperatures.[10]
-
Dissolve the crude product in a minimum amount of a hot solvent system (e.g., a mixture of acetic acid and water or methanol).[8]
-
If the solution is colored, treat it with activated carbon and filter it hot through a pad of celite to remove colored impurities.[8]
-
Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.
-
Dry the purified crystals under vacuum to a constant weight. The purity should be assessed by measuring the melting point and by HPLC.
Analytical Characterization and Validation
Confirming the identity and purity of the synthesized compound is a non-negotiable step in any research workflow. A multi-technique approach ensures the highest confidence in the material's quality.
References
- 1. This compound | C13H10O4 | CID 615389 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. NP-MRD: Showing NP-Card for 4-hydroxy-3-(4-hydroxyphenoxy)benzoic acid (NP0143674) [np-mrd.org]
- 3. synarchive.com [synarchive.com]
- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 5. A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components [scielo.org.mx]
- 6. arkat-usa.org [arkat-usa.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. prepchem.com [prepchem.com]
- 9. prepchem.com [prepchem.com]
- 10. US3235588A - Purification of benzoic acid - Google Patents [patents.google.com]
A Technical Guide to the Molecular Structure and Significance of 4-(3-Hydroxyphenoxy)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides an in-depth technical analysis of 4-(3-hydroxyphenoxy)benzoic acid (CAS No. 56183-35-8), a molecule featuring the diaryl ether scaffold. The diaryl ether motif is a privileged structure in medicinal chemistry, recognized for its prevalence in numerous bioactive natural products and synthetic pharmaceuticals.[1][2] This document delineates the synthesis, structural elucidation, and potential biological relevance of this compound. We present a generalized synthetic protocol based on the Ullmann condensation, provide a detailed interpretation of its mass spectrometry and nuclear magnetic resonance (NMR) data, and discuss the characteristic infrared (IR) absorption bands. While crystallographic data is not publicly available, we outline the significance of such studies and a general methodology for obtaining them. Finally, we explore the potential therapeutic applications of this compound, drawing parallels with the known bioactivities of the diaryl ether class, including anticancer, anti-inflammatory, and enzyme inhibitory roles.[3][4] This guide serves as a foundational resource for researchers investigating this molecule or similar structures for drug discovery and development.
Introduction: The Diaryl Ether Scaffold in Drug Discovery
The diaryl ether (DE) linkage is a cornerstone in modern medicinal chemistry and agrochemical research.[1] This structural motif, consisting of two aromatic rings connected by an oxygen atom, imparts a unique combination of conformational flexibility and metabolic stability. Its presence in both natural products and synthetic drugs is a testament to its utility as a pharmacophore.[4] Compounds incorporating the DE scaffold have demonstrated a vast spectrum of biological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[3][4] The molecule this compound is a representative member of this class, combining the diaryl ether core with a carboxylic acid and a hydroxyl group—two functional groups pivotal for forming hydrogen bonds and interacting with biological targets. Understanding the precise molecular architecture of this compound is therefore the first step in unlocking its therapeutic potential.
Molecular Identity and Physicochemical Properties
Precise identification and characterization of physicochemical properties are critical for any compound entering a drug development pipeline. These parameters influence solubility, absorption, distribution, metabolism, and excretion (ADME) profiles.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [5] |
| CAS Number | 56183-35-8 | [5] |
| Molecular Formula | C₁₃H₁₀O₄ | [5] |
| Molecular Weight | 230.22 g/mol | [5] |
| Canonical SMILES | C1=CC(=CC(=C1)OC2=CC=C(C=C2)C(=O)O)O | [5] |
| InChIKey | DEDKCEDXZJIDKZ-UHFFFAOYSA-N | [5] |
| Computed XlogP | 3.6 | [5] |
| Appearance | Solid | [N/A] |
| Melting Point | Not reported; expected to be high due to hydrogen bonding | [N/A] |
Synthesis and Mechanistic Considerations
The formation of the C(aryl)-O-C(aryl) bond is the key transformation in the synthesis of this compound. The Ullmann condensation (or Ullmann-type reaction) is a classic and robust method for this purpose, involving a copper-catalyzed reaction between an aryl halide and a phenol.[6][7]
Retrosynthetic Analysis & Strategy
The molecule can be disconnected at the ether linkage, suggesting two primary synthetic routes via an Ullmann-type condensation:
-
Route A: Coupling of 4-bromobenzoic acid with resorcinol (1,3-dihydroxybenzene).
-
Route B: Coupling of 3-bromophenol with 4-hydroxybenzoic acid.
Route B is often preferred in laboratory settings. The hydroxyl group of 4-hydroxybenzoic acid is more acidic than the phenolic proton of 3-bromophenol, making it easier to deprotonate to form the nucleophilic phenoxide. Furthermore, the carboxylic acid can be protected as an ester if necessary to prevent side reactions, though in many Ullmann protocols, the free acid can be used directly.
Generalized Experimental Protocol: Ullmann Condensation
This protocol describes a generalized procedure. The choice of catalyst, ligand, base, and solvent are critical variables that must be optimized for yield and purity.
Step 1: Reagent Preparation
-
In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, combine 4-hydroxybenzoic acid (1.0 eq), 3-bromophenol (1.1 eq), and potassium carbonate (K₂CO₃, 2.5 eq) as the base.
-
Add copper(I) iodide (CuI, 0.1-0.2 eq) as the catalyst and a suitable ligand such as 1,10-phenanthroline or L-proline (0.2-0.4 eq). The ligand accelerates the reaction by stabilizing the copper catalyst.[8]
-
Add a high-boiling polar aprotic solvent, such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).
Step 2: Reaction Execution
-
Purge the flask with nitrogen for 10-15 minutes to create an inert atmosphere.
-
Heat the reaction mixture to 120-150 °C with vigorous stirring. The high temperature is characteristic of traditional Ullmann reactions.[6]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 12-24 hours).
Step 3: Work-up and Purification
-
Cool the reaction mixture to room temperature.
-
Acidify the mixture with aqueous hydrochloric acid (~2 M HCl) to a pH of 2-3. This protonates the carboxylate product, causing it to precipitate, and neutralizes the excess base.
-
Filter the crude solid product and wash it with cold water to remove inorganic salts.
-
Dissolve the crude solid in ethyl acetate and wash with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure this compound.
Diagram: Synthetic Workflow
Caption: Generalized workflow for the synthesis of this compound.
Structural Elucidation and Spectroscopic Signature
Confirming the molecular structure of a synthesized compound is non-negotiable. A combination of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy provides a comprehensive and definitive structural profile.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation pattern, which acts as a molecular fingerprint. For this compound, the molecular ion peak ([M]⁺) is expected at m/z 230, corresponding to its molecular weight.
| m/z | Relative Intensity (%) | Proposed Fragment Identity |
| 231 | 14.8 | [M+H]⁺ (or ¹³C isotope peak of M⁺) |
| 230 | 100.0 | [M]⁺ (Molecular Ion) |
| 213 | 13.8 | [M - OH]⁺ |
| 185 | 7.4 | [M - COOH]⁺ |
| 157 | 13.4 | Fission fragment |
| 129 | 13.0 | Fission fragment |
| 65 | 15.6 | Fission fragment, likely [C₅H₅]⁺ |
Data sourced from ChemicalBook for CAS 56183-35-8.[9]
Interpretation: The base peak at m/z 230 confirms the molecular weight. The peak at m/z 213 corresponds to the characteristic loss of a hydroxyl radical from the carboxylic acid group. The peak at m/z 185 represents the loss of the entire carboxyl group. The remaining fragments arise from the cleavage of the diaryl ether bond and subsequent rearrangements.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is expected to be complex but dominated by several key absorptions.
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| 2500-3300 | Broad | O-H Stretch | Carboxylic Acid O-H |
| ~3200-3500 | Broad | O-H Stretch | Phenolic O-H |
| ~1680-1710 | Strong, Sharp | C=O Stretch | Carboxylic Acid C=O |
| ~1600, ~1450 | Medium-Strong | C=C Stretch | Aromatic Ring |
| ~1200-1300 | Strong | C-O Stretch | Aryl Ether (Asymmetric) |
| ~1210-1320 | Strong | C-O Stretch | Carboxylic Acid C-O |
Interpretation: The most telling feature will be an extremely broad O-H stretch from 2500-3300 cm⁻¹, characteristic of a hydrogen-bonded carboxylic acid dimer, which will likely overlap with the phenolic O-H stretch. A strong, sharp carbonyl (C=O) peak around 1700 cm⁻¹ is definitive for the carboxylic acid. Finally, a strong band around 1200-1300 cm⁻¹ will confirm the presence of the aryl C-O ether linkage.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR (DMSO-d₆, 400 MHz):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Proposed Assignment |
| ~13.0 | Broad Singlet | 1H | A : -COOH |
| ~9.9 | Broad Singlet | 1H | B : Ar-OH |
| 7.98 | Doublet | 2H | C : Protons ortho to -COOH |
| 7.24 | Triplet | 1H | D : Proton on hydroxyphenyl ring |
| 7.06 | Doublet | 2H | E : Protons ortho to ether linkage |
| 6.66 | Doublet of Doublets | 1H | F : Proton on hydroxyphenyl ring |
| 6.54 | Doublet of Doublets | 1H | G : Proton on hydroxyphenyl ring |
| 6.50 | Triplet | 1H | J : Proton on hydroxyphenyl ring |
Data sourced from ChemicalBook for CAS 56183-35-8.[9] (Note: Specific assignments F, G, J may vary but represent the remaining three protons on the 3-hydroxyphenoxy ring)
Interpretation:
-
The two downfield signals at ~13.0 and ~9.9 ppm are characteristic of the acidic carboxylic acid and phenolic protons, respectively. Their broadness is due to hydrogen bonding and chemical exchange.
-
The aromatic region (6.5-8.0 ppm) integrates to 8 protons, consistent with the structure.
-
The doublet at 7.98 ppm (2H) and the doublet at 7.06 ppm (2H) represent the AA'BB' system of the 1,4-disubstituted benzoic acid ring.
-
The remaining four protons on the 1,3-disubstituted hydroxyphenyl ring present a more complex splitting pattern between 6.5 and 7.3 ppm.
Solid-State Structure: Crystallographic Insights (A Research Gap)
A thorough search of crystallographic databases reveals no publicly available single-crystal X-ray diffraction data for this compound. This represents a significant gap in the full characterization of this molecule.
Importance of Crystallography:
-
Conformation: It would definitively determine the dihedral angle between the two aromatic rings, which is crucial for understanding how the molecule fits into a protein's binding pocket.
-
** intermolecular Interactions:** It reveals the hydrogen bonding network and packing arrangement in the solid state. Carboxylic acids typically form centrosymmetric dimers in the crystal lattice.[10] Understanding these interactions is vital for predicting physical properties.
-
Polymorphism: Different crystal packing arrangements (polymorphs) can have drastically different solubilities and dissolution rates, which are critical parameters in drug formulation.
General Protocol for Crystal Growth and Analysis:
-
Crystal Growth: Dissolve the purified compound in a minimal amount of a suitable hot solvent (e.g., ethanol, acetone, ethyl acetate). Allow the solution to cool slowly and evaporate over several days or weeks. Other techniques include vapor diffusion and solvent layering.
-
Data Collection: Mount a suitable single crystal on a goniometer and cool it under a stream of liquid nitrogen. Collect diffraction data using an X-ray diffractometer.
-
Structure Solution and Refinement: Process the diffraction data and solve the structure using direct methods or Patterson methods, followed by refinement to yield the final atomic coordinates, bond lengths, bond angles, and torsion angles.
Biological Activity and Therapeutic Potential
While specific bioactivity data for this compound is sparse, its structural features suggest high potential for therapeutic applications, particularly as an enzyme inhibitor.
Rationale for Investigation
The diaryl ether scaffold is a key component in numerous kinase inhibitors, such as the anticancer drug Sorafenib.[4] The flexible ether linkage allows the two aryl rings to adopt an optimal conformation to fit into the ATP-binding pocket of kinases. Furthermore, derivatives of the constituent parts—hydroxybenzoic acids—are known to possess a wide range of biological effects, including antioxidant, anti-inflammatory, and antimicrobial properties.[11][12] Some have been investigated as inhibitors for enzymes like tyrosinase, which is involved in pigmentation.[13]
Potential as an Enzyme Inhibitor
The combination of the diaryl ether "scaffold," the hydrogen-bond donating and accepting "warhead" (hydroxyl and carboxylic acid groups), and the overall molecular dimensions make this compound an attractive candidate for screening against various enzyme families, such as:
-
Protein Kinases: Targeting the ATP-binding site.
-
Tyrosinases and Oxidoreductases: Chelating the copper or iron cofactors in the active site.
-
Hydrolases: Interacting with key amino acid residues in the catalytic pocket.
The molecule's structure is analogous to substrates or known inhibitors for enzymes involved in Coenzyme Q biosynthesis, suggesting it could act as a competitive inhibitor.[14]
Proposed Screening Workflow
Caption: A logical workflow for evaluating the biological activity of the title compound.
Conclusion
This compound is a molecule of significant interest due to its diaryl ether core structure, a privileged scaffold in medicinal chemistry. This guide has provided a comprehensive overview of its molecular identity, a robust strategy for its synthesis via Ullmann condensation, and a detailed analysis of its spectroscopic signatures. While a definitive solid-state structure awaits crystallographic analysis, the available data provide a solid foundation for further research. The structural similarity to known bioactive compounds strongly suggests its potential as a modulator of enzyme activity, warranting its inclusion in screening campaigns for new therapeutic agents. This document serves as a technical launchpad for scientists and researchers aiming to explore the full potential of this promising molecule.
References
- 1. Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and Antiproliferative Activity of Steroidal Diaryl Ethers [mdpi.com]
- 5. This compound | C13H10O4 | CID 615389 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 7. Ullmann Reaction [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. This compound(56183-35-8) MS spectrum [chemicalbook.com]
- 10. Redetermined structure of 4-(benzyloxy)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 4-Hydroxybenzoic Acid | Rupa Health [rupahealth.com]
- 12. mdpi.com [mdpi.com]
- 13. Characterization of inhibitory effects of the potential therapeutic inhibitors, benzoic acid and pyridine derivatives, on the monophenolase and diphenolase activities of tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Impact of Chemical Analogs of 4-Hydroxybenzoic Acid on Coenzyme Q Biosynthesis: From Inhibition to Bypass of Coenzyme Q Deficiency [frontiersin.org]
Spectroscopic Pro-filing of 4-(3-Hydroxyphenoxy)benzoic Acid: A Technical Guide for Drug Discovery Professionals
Introduction
4-(3-Hydroxyphenoxy)benzoic acid is a diaryl ether derivative with a chemical structure that incorporates both a benzoic acid and a phenolic moiety. This structural motif is of significant interest in medicinal chemistry and materials science due to its presence in various biologically active compounds and polymers. The precise characterization of this molecule is paramount for its application in drug development and materials research, ensuring its identity, purity, and structural integrity. This technical guide provides an in-depth analysis of the spectroscopic data of this compound, offering researchers a comprehensive reference for its structural elucidation through nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The methodologies and interpretations presented herein are grounded in established spectroscopic principles and are designed to be a practical resource for scientists in the field.
Molecular Structure and Spectroscopic Overview
The structural features of this compound, including its aromatic rings, ether linkage, carboxylic acid, and hydroxyl groups, give rise to a unique spectroscopic fingerprint. Understanding this fingerprint is crucial for confirming the successful synthesis of the molecule and for its quantitative analysis in various matrices.
Caption: Chemical structure of this compound.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.
¹H NMR Spectral Data
The ¹H NMR spectrum of this compound was acquired in DMSO-d₆. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 13.0 (approx.) | br s | 1H | Carboxylic acid (-COOH) |
| 9.9 (approx.) | br s | 1H | Phenolic hydroxyl (-OH) |
| 7.98 | d | 2H | Aromatic (ortho to -COOH) |
| 7.24 | t | 1H | Aromatic |
| 7.06 | d | 2H | Aromatic (meta to -COOH) |
| 6.66 | d | 1H | Aromatic |
| 6.54 | t | 1H | Aromatic |
| 6.50 | d | 1H | Aromatic |
Data sourced from ChemicalBook.[1][2]
Interpretation of the ¹H NMR Spectrum
The ¹H NMR spectrum displays distinct signals corresponding to the different types of protons in the molecule.
-
Carboxylic Acid and Phenolic Protons: The broad singlets observed at approximately 13.0 ppm and 9.9 ppm are characteristic of the acidic protons of the carboxylic acid and phenolic hydroxyl groups, respectively. Their broadness is a result of hydrogen bonding and chemical exchange with residual water in the DMSO-d₆ solvent.
-
Aromatic Protons: The aromatic region of the spectrum (6.5-8.0 ppm) shows a set of signals that can be assigned to the protons on the two benzene rings.[3][4]
-
The doublet at 7.98 ppm with an integration of 2H corresponds to the protons on the benzoic acid ring that are ortho to the electron-withdrawing carboxylic acid group. This downfield shift is expected due to the deshielding effect of the carbonyl group.
-
The doublet at 7.06 ppm (2H) is assigned to the protons on the same ring that are meta to the carboxylic acid group and ortho to the ether linkage.
-
The remaining signals between 6.50 and 7.24 ppm are attributed to the protons on the hydroxyphenoxy ring. The complex splitting patterns arise from the various ortho, meta, and para couplings between these protons. A detailed analysis of the coupling constants would be necessary for unambiguous assignment of each proton on this ring.
-
Experimental Protocol for ¹H NMR Spectroscopy
A standardized protocol for acquiring high-quality ¹H NMR spectra is crucial for accurate structural analysis.
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of a deuterated solvent is essential to avoid large solvent signals that would obscure the analyte's signals.
-
Instrumentation: Utilize a high-resolution NMR spectrometer, typically with a field strength of 400 MHz or higher, to ensure adequate signal dispersion.[5][6]
-
Data Acquisition:
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire the spectrum at a constant temperature, typically 298 K.
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
Reference the chemical shifts to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm).
-
Caption: A generalized workflow for NMR spectroscopic analysis.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy provides valuable information about the carbon framework of a molecule.
¹³C NMR Spectral Data
The ¹³C NMR spectrum of this compound was acquired in DMSO-d₆. The chemical shifts (δ) are reported in ppm.
| Chemical Shift (ppm) | Assignment |
| 167.8 | Carboxylic acid carbon (-COOH) |
| 162.0 | Aromatic carbon (C-O, benzoic acid ring) |
| 158.5 | Aromatic carbon (C-OH) |
| 155.0 | Aromatic carbon (C-O, phenoxy ring) |
| 132.5 | Aromatic CH (ortho to -COOH) |
| 131.2 | Aromatic CH |
| 124.0 | Aromatic C (ipso- to -COOH) |
| 117.0 | Aromatic CH (meta to -COOH) |
| 111.5 | Aromatic CH |
| 109.0 | Aromatic CH |
| 106.0 | Aromatic CH |
Note: Specific assignments for all aromatic carbons may require 2D NMR techniques. Data is interpreted from typical chemical shift ranges.[7][8]
Interpretation of the ¹³C NMR Spectrum
The ¹³C NMR spectrum confirms the presence of the key functional groups and the aromatic nature of the molecule.
-
Carbonyl Carbon: The signal at 167.8 ppm is characteristic of a carboxylic acid carbonyl carbon.[9][10]
-
Aromatic Carbons: The signals in the range of 106.0 to 162.0 ppm are indicative of the aromatic carbons.
-
The carbons attached to oxygen atoms (C-O and C-OH) are deshielded and appear at the downfield end of the aromatic region (155.0-162.0 ppm).
-
The remaining signals correspond to the protonated and quaternary aromatic carbons. The specific assignment of each carbon would necessitate more advanced NMR experiments such as HSQC and HMBC.
-
Experimental Protocol for ¹³C NMR Spectroscopy
The protocol for ¹³C NMR is similar to that of ¹H NMR, with some key differences in the acquisition parameters.
-
Sample Preparation: A more concentrated sample (20-50 mg in 0.5-0.7 mL of DMSO-d₆) is often required due to the lower natural abundance of the ¹³C isotope.
-
Instrumentation: A high-field NMR spectrometer is beneficial for better signal resolution.
-
Data Acquisition:
-
A proton-decoupled experiment is typically performed to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.
-
A longer acquisition time and a greater number of scans are necessary to obtain a good signal-to-noise ratio.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
IR Spectral Data
The IR spectrum of this compound was obtained using the KBr wafer technique.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-2400 (broad) | Strong | O-H stretching (carboxylic acid and phenol) |
| 1680 | Strong | C=O stretching (carboxylic acid) |
| 1600, 1500, 1450 | Medium | C=C stretching (aromatic rings) |
| 1240 | Strong | C-O stretching (aryl ether and carboxylic acid) |
Data interpreted from typical IR absorption frequencies for the functional groups present.[11][12][13]
Interpretation of the IR Spectrum
The IR spectrum clearly indicates the presence of the key functional groups.
-
O-H Stretching: The very broad absorption band from 3400 to 2400 cm⁻¹ is a hallmark of the O-H stretching vibrations of a hydrogen-bonded carboxylic acid, which overlaps with the O-H stretching of the phenolic group.[11][14]
-
C=O Stretching: The strong, sharp peak at 1680 cm⁻¹ is characteristic of the carbonyl (C=O) stretching of an aromatic carboxylic acid.
-
Aromatic C=C Stretching: The absorptions in the 1600-1450 cm⁻¹ region are typical for the carbon-carbon double bond stretching vibrations within the aromatic rings.
-
C-O Stretching: The strong band at 1240 cm⁻¹ can be attributed to the C-O stretching vibrations of the aryl ether linkage and the carboxylic acid.
Experimental Protocol for IR Spectroscopy (KBr Pellet Method)
The KBr pellet method is a common technique for analyzing solid samples.[1][2][15]
-
Sample Preparation:
-
Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.
-
The mixture should be a fine, homogeneous powder.
-
-
Pellet Formation:
-
Transfer the powder to a pellet die.
-
Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of an FTIR spectrometer.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.
-
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a molecule.
Mass Spectral Data
The mass spectrum of this compound was obtained via electron ionization (EI).
| m/z | Relative Intensity (%) | Assignment |
| 230 | 100 | [M]⁺ (Molecular Ion) |
| 213 | 13.8 | [M - OH]⁺ |
| 185 | 7.4 | [M - COOH]⁺ |
| 129 | 13.0 | |
| 128 | 9.6 | |
| 65 | 15.6 |
Data sourced from ChemicalBook.[1]
Interpretation of the Mass Spectrum
The mass spectrum provides key information for confirming the molecular weight and offers insights into the molecule's structure through its fragmentation.
-
Molecular Ion Peak: The peak at m/z 230 corresponds to the molecular ion [M]⁺, confirming the molecular weight of this compound (C₁₃H₁₀O₄).[15]
-
Fragmentation Pattern:
-
The loss of a hydroxyl radical (-OH) from the carboxylic acid group results in the fragment ion at m/z 213.
-
The peak at m/z 185 corresponds to the loss of the entire carboxyl group (-COOH).
-
The other significant peaks in the spectrum arise from further fragmentation of the diaryl ether structure, which can involve cleavage of the ether bond and rearrangements of the aromatic rings.[16][17]
-
Experimental Protocol for Mass Spectrometry (Electrospray Ionization)
While the provided data is from EI-MS, electrospray ionization (ESI) is a softer ionization technique commonly used for polar molecules like carboxylic acids.[18][19]
-
Sample Preparation: Dissolve a small amount of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile, with a small amount of a modifier like formic acid or ammonia to promote ionization.
-
Instrumentation: Use a mass spectrometer equipped with an ESI source. This can be coupled with a liquid chromatography (LC) system for sample introduction and separation.
-
Data Acquisition:
-
Infuse the sample solution directly into the ESI source or inject it into the LC-MS system.
-
Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas flow, and drying gas temperature) to achieve stable ionization and maximum signal intensity.
-
Acquire the mass spectrum in either positive or negative ion mode. For a carboxylic acid, negative ion mode is often preferred, where the deprotonated molecule [M-H]⁻ would be observed at m/z 229.
-
Conclusion
The comprehensive spectroscopic analysis of this compound using ¹H NMR, ¹³C NMR, IR, and MS provides a detailed and consistent picture of its molecular structure. Each technique offers complementary information, and together they serve as a robust quality control tool for researchers and drug development professionals. The protocols and interpretations detailed in this guide are intended to facilitate the reliable and accurate characterization of this important chemical entity, thereby supporting its advancement in scientific research and development.
References
- 1. shimadzu.com [shimadzu.com]
- 2. KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press - AntsLAB [antslab.in]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. Experimental Design [web.mit.edu]
- 6. 6.5 NMR Theory and Experiment – Organic Chemistry I [kpu.pressbooks.pub]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 9. m.youtube.com [m.youtube.com]
- 10. web.pdx.edu [web.pdx.edu]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 13. 2024.sci-hub.se [2024.sci-hub.se]
- 14. researchgate.net [researchgate.net]
- 15. How Do You Prepare Kbr Pellets For Ir? Master The Technique For Clear, Accurate Spectra - Kintek Solution [kindle-tech.com]
- 16. scribd.com [scribd.com]
- 17. GCMS Section 6.13 [people.whitman.edu]
- 18. Analysis of low-molecular-mass organic acids using capillary zone electrophoresis-electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]
An In-Depth Technical Guide to the Solubility of 4-(3-Hydroxyphenoxy)benzoic acid in Common Solvents
This guide provides a comprehensive technical overview of the solubility of 4-(3-Hydroxyphenoxy)benzoic acid, a molecule of interest in pharmaceutical and materials science research. Recognizing the critical role of solubility in drug development and chemical process design, this document offers a detailed exploration of the theoretical and practical aspects of determining the solubility of this compound. While extensive quantitative solubility data for this compound is not widely published, this guide furnishes researchers, scientists, and drug development professionals with the foundational knowledge, predictive insights, and robust experimental protocols necessary to characterize its solubility profile in common laboratory solvents.
Introduction: The Criticality of Solubility in Scientific Research
Solubility, the property of a solid, liquid, or gaseous chemical substance called a solute to dissolve in a solid, liquid, or gaseous solvent, is a fundamental parameter in chemical and pharmaceutical sciences. For drug development professionals, poor aqueous solubility is a major hurdle, often leading to low bioavailability and erratic absorption, thereby diminishing therapeutic efficacy. In materials science, controlling the solubility of a compound is essential for purification, crystallization, and the formulation of new materials.
This compound, with its molecular formula C₁₃H₁₀O₄ and a molecular weight of 230.22 g/mol , possesses structural features—a carboxylic acid group, a phenol group, and an ether linkage—that suggest a nuanced solubility profile across solvents of varying polarities.[1] This guide will delve into the factors governing its solubility and provide the necessary tools for its empirical determination.
Physicochemical Properties and Safety Considerations
A thorough understanding of the physicochemical properties of this compound is paramount before undertaking any experimental work.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₀O₄ | --INVALID-LINK--[1] |
| Molecular Weight | 230.22 g/mol | --INVALID-LINK--[1] |
| Appearance | Solid | --INVALID-LINK--[2] |
| InChI Key | DEDKCEDXZJIDKZ-UHFFFAOYSA-N | --INVALID-LINK--[1] |
Safety and Handling:
According to available Safety Data Sheets (SDS), this compound is classified as harmful if swallowed (Acute Toxicity 4, Oral) and causes serious eye irritation (Eye Irritation 2).[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this compound. Work should be conducted in a well-ventilated area or under a chemical fume hood.
Hazard Statements:
Precautionary Statements:
-
P270: Do not eat, drink or smoke when using this product.[2]
-
P280: Wear protective gloves/ eye protection/ face protection.[2][3]
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[2]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
-
P337 + P313: If eye irritation persists: Get medical advice/ attention.[2][3]
Theoretical Framework: Predicting Solubility
The principle of "like dissolves like" is a cornerstone of solubility prediction. The polarity of both the solute and the solvent dictates the extent of dissolution. This compound has both polar and non-polar characteristics. The carboxylic acid and hydroxyl groups are polar and capable of hydrogen bonding, suggesting solubility in polar protic solvents like water and alcohols. The two aromatic rings, however, are non-polar and would favor interactions with non-polar or moderately polar aprotic solvents.
Based on the solubility of the structurally similar benzoic acid, which is sparingly soluble in water but soluble in organic solvents like ethanol and chloroform, we can anticipate a similar trend for this compound.[4] The presence of an additional hydroxyl group and an ether linkage compared to benzoic acid may slightly increase its polarity and potential for hydrogen bonding, possibly enhancing its solubility in polar solvents.
Factors Influencing Solubility:
-
pH: The carboxylic acid moiety (a weak acid) will be deprotonated at higher pH values, forming a carboxylate salt. This ionic form is significantly more polar and will exhibit much greater solubility in aqueous solutions.
-
Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic.
Experimental Determination of Solubility: The Shake-Flask Method
The gold-standard for determining equilibrium solubility is the shake-flask method. This protocol is designed to achieve a saturated solution, from which the concentration of the dissolved solute can be accurately measured.
Step-by-Step Experimental Protocol
-
Preparation:
-
Accurately weigh an excess amount of this compound into a series of clear glass vials. "Excess" ensures that undissolved solid remains at equilibrium.
-
Add a precise volume of the desired solvent (e.g., water, ethanol, methanol, acetone, dimethyl sulfoxide (DMSO), acetonitrile) to each vial.
-
-
Equilibration:
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker bath (e.g., 25 °C or 37 °C for physiological relevance).
-
Agitate the vials for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. The system is at equilibrium when the concentration of the dissolved solute no longer changes over time.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature to allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter (e.g., 0.22 µm PTFE or PVDF) to remove any undissolved microparticles. This step is critical to prevent overestimation of solubility.
-
-
Quantification:
-
Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the chosen analytical method.
-
Analyze the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.
-
Experimental Workflow Diagram
Caption: Workflow for solubility determination using the shake-flask method.
Analytical Methods for Quantification
Accurate quantification of the dissolved this compound is crucial for reliable solubility data.
High-Performance Liquid Chromatography (HPLC)
HPLC is a highly sensitive and specific method for the analysis of aromatic carboxylic acids. A validated reverse-phase HPLC (RP-HPLC) method is recommended.
Table 2: Example HPLC Method Parameters for Analysis of Hydroxybenzoic Acids
| Parameter | Condition | Rationale |
| Column | C18 (e.g., 150 x 4.6 mm, 5 µm) | Provides good retention and separation for aromatic acids.[5][6] |
| Mobile Phase | A: 0.1% Phosphoric acid in WaterB: Acetonitrile | Acidified aqueous phase suppresses the ionization of the carboxylic acid, leading to better peak shape and retention. Acetonitrile is a common organic modifier.[5][6] |
| Elution | Isocratic or Gradient | An isocratic method with a suitable ratio of A:B can be used for simple mixtures. A gradient may be necessary to resolve impurities. |
| Flow Rate | 1.0 mL/min | A typical analytical flow rate.[5][6] |
| Detection | UV at ~230 nm or ~254 nm | Aromatic compounds absorb strongly in the UV region. The specific wavelength should be optimized by running a UV scan of the compound.[5][6] |
| Injection Volume | 10 µL | A standard injection volume.[7] |
| Column Temp. | Ambient or 30 °C | Controlled temperature ensures reproducible retention times. |
Calibration: A calibration curve must be prepared using standard solutions of this compound of known concentrations to accurately quantify the amount in the experimental samples.
UV-Vis Spectroscopy
UV-Vis spectroscopy offers a simpler and faster method for quantification, although it is less specific than HPLC. It is suitable for pure samples where interfering substances are not present.
Procedure:
-
Determine the wavelength of maximum absorbance (λmax) of this compound in the chosen solvent by scanning a dilute solution across the UV-Vis spectrum. For similar phenolic compounds, this is often in the range of 250-300 nm.[8]
-
Prepare a series of standard solutions of known concentrations.
-
Measure the absorbance of each standard at the λmax.
-
Construct a calibration curve by plotting absorbance versus concentration (Beer-Lambert Law).
-
Measure the absorbance of the diluted, filtered sample from the solubility experiment and determine its concentration from the calibration curve.
Logical Relationship between Solvent Properties and Solubility
Caption: Predicted relationship between solvent type and solubility of this compound.
Conclusion and Future Directions
This guide has provided a comprehensive framework for understanding and determining the solubility of this compound. While a definitive, quantitative dataset for its solubility in common solvents is not yet readily available in the public domain, the principles and experimental protocols detailed herein empower researchers to generate this critical data in their own laboratories. The provided HPLC and UV-Vis methodologies offer robust options for accurate quantification.
Future work should focus on the systematic determination of the solubility of this compound in a wide array of pharmaceutically and industrially relevant solvents at various temperatures. Investigating the effect of pH and the use of co-solvents would further enhance the understanding of its solution behavior and broaden its applicability in various scientific and technological fields.
References
- 1. This compound | C13H10O4 | CID 615389 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. researchgate.net [researchgate.net]
- 5. longdom.org [longdom.org]
- 6. longdom.org [longdom.org]
- 7. Validated HPLC method for identification and quantification of p-hydroxy benzoic acid and agnuside in Vitex negundo and Vitex trifolia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. UV-Vis Spectrum of 3,4-dihydroxybenzoic Acid | SIELC Technologies [sielc.com]
An In-Depth Technical Guide to the Biological Activities of 4-(3-Hydroxyphenoxy)benzoic Acid Derivatives
A roadmap for researchers, scientists, and drug development professionals on the therapeutic potential of a promising chemical scaffold.
Introduction: The Untapped Potential of the 4-(3-Hydroxyphenoxy)benzoic Acid Scaffold
The quest for novel therapeutic agents is a cornerstone of medicinal chemistry. Within the vast landscape of organic molecules, the this compound scaffold presents a compelling, yet underexplored, area of research. This diaryl ether structure, combining a benzoic acid moiety with a 3-hydroxyphenoxy group, offers a unique combination of functionalities that suggest a wide range of potential biological activities. While direct and extensive research on the specific biological effects of this compound and its simple derivatives is currently limited in publicly available literature, the well-documented activities of its constituent parts—benzoic acid and resorcinol-like phenols—provide a strong rationale for its investigation as a source of new therapeutic leads.
This technical guide will serve as a comprehensive resource for researchers, providing a theoretical framework for the potential biological activities of this compound derivatives. We will delve into the anticipated antimicrobial, antioxidant, anticancer, and enzyme inhibitory properties based on established structure-activity relationships of related compounds. Furthermore, this guide will present detailed, state-of-the-art experimental protocols to systematically evaluate these potential activities, thereby providing a practical roadmap for future research in this promising area.
Synthesis of this compound and its Derivatives
The synthesis of the core this compound structure and its subsequent derivatization are crucial first steps in exploring its biological potential. The Ullmann condensation is a classical and effective method for the formation of the diaryl ether bond.
Core Synthesis via Ullmann Condensation
A common synthetic route involves the copper-catalyzed reaction of a halobenzoic acid ester with a hydroxyphenol.
Step-by-step protocol:
-
Protection of the Carboxylic Acid: The carboxylic acid group of 4-halobenzoic acid (e.g., 4-iodobenzoic acid or 4-bromobenzoic acid) is typically protected as an ester (e.g., methyl or ethyl ester) to prevent unwanted side reactions. This can be achieved by refluxing the acid in the corresponding alcohol with a catalytic amount of sulfuric acid.
-
Ullmann Condensation: The protected 4-halobenzoate is then reacted with resorcinol (1,3-dihydroxybenzene) in the presence of a copper catalyst (e.g., copper(I) iodide or copper(I) oxide) and a base (e.g., potassium carbonate or cesium carbonate) in a high-boiling polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is typically heated to facilitate the coupling.
-
Hydrolysis: The resulting ester is then hydrolyzed back to the carboxylic acid using a base such as sodium hydroxide or potassium hydroxide, followed by acidification.
Derivatization Strategies
The core structure of this compound offers two primary sites for derivatization: the carboxylic acid group and the free hydroxyl group on the phenoxy ring.
-
Esterification and Amidation of the Carboxylic Acid: The carboxylic acid can be readily converted to a variety of esters and amides to explore the impact of these modifications on biological activity. Standard coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) can be employed. For instance, a piperazine derivative has been synthesized, suggesting the feasibility of creating a diverse library of amide derivatives[1].
-
Alkylation and Acylation of the Phenolic Hydroxyl Group: The free hydroxyl group can be alkylated or acylated to investigate the role of this hydrogen-bonding donor in biological interactions.
Anticipated Biological Activities and Proposed Evaluation Protocols
Based on the extensive literature on benzoic acid and phenolic compounds, we can predict several key biological activities for this compound derivatives.
Antimicrobial Activity
Rationale: Benzoic acid and its derivatives are well-known for their antimicrobial properties and are used as preservatives in food and pharmaceutical products[2][3]. The lipophilicity of the molecule, which can be modulated by derivatization, is a key factor in its ability to penetrate microbial cell membranes. The phenolic hydroxyl group can also contribute to antimicrobial action by disrupting membrane potential and integrity[4].
Proposed Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
-
Preparation of Bacterial and Fungal Inocula: Cultures of relevant bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans) are grown to the mid-logarithmic phase and diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Serial Dilution of Test Compounds: The this compound derivatives are dissolved in a suitable solvent (e.g., DMSO) and serially diluted in a 96-well microtiter plate containing the appropriate growth medium.
-
Inoculation and Incubation: The standardized microbial inocula are added to each well. The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 30°C for 48 hours for fungi).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.
Antioxidant Activity
Rationale: Phenolic compounds are renowned for their antioxidant properties, primarily due to their ability to donate a hydrogen atom from their hydroxyl groups to scavenge free radicals[5]. The 3-hydroxyphenoxy moiety, being a resorcinol-like structure, is expected to confer significant radical scavenging activity. The position and number of hydroxyl groups are critical for antioxidant efficacy[5].
Proposed Experimental Protocol: DPPH Radical Scavenging Assay
-
Preparation of DPPH Solution: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.
-
Reaction Mixture: Various concentrations of the test compounds are added to the DPPH solution in a 96-well plate.
-
Incubation: The plate is incubated in the dark at room temperature for 30 minutes.
-
Measurement: The absorbance of the solutions is measured at a specific wavelength (e.g., 517 nm) using a microplate reader. The percentage of DPPH radical scavenging activity is calculated relative to a control.
Caption: Proposed antioxidant mechanism of this compound derivatives.
Anticancer Activity
Rationale: Many phenolic acids have demonstrated anticancer properties through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis. The ability of these compounds to modulate cellular signaling pathways, often initiated by their antioxidant or pro-oxidant activities, is a key aspect of their anticancer potential.
Proposed Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) are cultured in appropriate media.
-
Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.
-
Solubilization and Measurement: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm). The percentage of cell viability is calculated relative to untreated control cells.
Caption: Proposed workflow for in vitro anticancer evaluation.
Enzyme Inhibition
Rationale: Benzoic acid derivatives have been shown to inhibit various enzymes, including tyrosinase and α-amylase. The nature and position of substituents on the aromatic ring play a crucial role in the inhibitory potency and mechanism. The this compound scaffold provides a versatile platform for designing specific enzyme inhibitors.
Proposed Experimental Protocol: Tyrosinase Inhibition Assay
-
Enzyme and Substrate Preparation: A solution of mushroom tyrosinase and its substrate, L-DOPA, are prepared in a suitable buffer (e.g., phosphate buffer).
-
Inhibition Assay: The enzyme is pre-incubated with various concentrations of the test compounds. The reaction is initiated by the addition of L-DOPA.
-
Measurement: The formation of dopachrome is monitored spectrophotometrically by measuring the increase in absorbance at a specific wavelength (e.g., 475 nm) over time.
-
Calculation of Inhibition: The percentage of tyrosinase inhibition is calculated, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined.
Structure-Activity Relationship (SAR) Insights
While direct SAR studies on this compound derivatives are yet to be conducted, we can infer potential relationships from related compound classes:
-
Role of the Hydroxyl Group: The position and number of hydroxyl groups are expected to be critical for antioxidant and anticancer activities. The free hydroxyl group at the 3-position of the phenoxy ring is likely a key contributor to radical scavenging.
-
Impact of Carboxylic Acid Derivatization: Conversion of the carboxylic acid to esters or amides will modulate the compound's polarity, lipophilicity, and hydrogen bonding capacity. This will significantly influence its pharmacokinetic properties and its ability to interact with biological targets.
-
Influence of Substituents: The introduction of various substituents on either aromatic ring will allow for the fine-tuning of electronic and steric properties, which can be leveraged to enhance potency and selectivity for a particular biological target.
Future Directions and Conclusion
The this compound scaffold represents a promising yet underexplored area in medicinal chemistry. The theoretical framework and proposed experimental protocols outlined in this technical guide provide a solid foundation for initiating research into the biological activities of its derivatives. Systematic synthesis and screening of a diverse library of these compounds are warranted to unlock their full therapeutic potential. Future research should focus on:
-
Comprehensive Biological Screening: Evaluating a library of derivatives against a wide range of biological targets, including various microbial strains, cancer cell lines, and enzymes.
-
Mechanism of Action Studies: Elucidating the molecular mechanisms underlying any observed biological activities.
-
In Vivo Efficacy and Safety: Assessing the most promising candidates in animal models to determine their in vivo efficacy, pharmacokinetic profiles, and toxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, antimicrobial evaluation and QSAR studies of p-hydroxy benzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Direct Synthesis of 2-(4-Hydroxyphenoxy)benzamide Derivatives from 2-Aryloxybenzamide via PhIO-Mediated Oxidation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to 4-(3-Hydroxyphenoxy)benzoic Acid: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This in-depth technical guide provides a comprehensive overview of 4-(3-hydroxyphenoxy)benzoic acid, a molecule of significant interest in materials science and medicinal chemistry. This document delves into its synthesis, physicochemical properties, and diverse applications, offering field-proven insights and detailed experimental protocols to support researchers in their endeavors.
Introduction: The Significance of a Versatile Moiety
This compound, a derivative of benzoic acid, possesses a unique molecular architecture characterized by a diaryl ether linkage and two hydroxyl groups positioned at the meta and para positions of the respective aromatic rings. This structure imparts a combination of rigidity and flexibility, making it a valuable building block in the synthesis of complex molecules. Its ability to participate in hydrogen bonding and aromatic stacking interactions further contributes to its utility in the design of functional materials and bioactive compounds. This guide will explore the fundamental aspects of this compound, from its synthesis and characterization to its emerging applications.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of this compound is crucial for its application. Key properties are summarized in the table below.[1]
| Property | Value |
| Molecular Formula | C13H10O4 |
| Molecular Weight | 230.22 g/mol |
| IUPAC Name | This compound |
| CAS Number | 56183-35-8 |
| Appearance | Solid |
| Melting Point | Not available |
Spectroscopic Characterization:
The structural elucidation of this compound is confirmed through various spectroscopic techniques.
-
¹H NMR Spectroscopy: The proton NMR spectrum provides characteristic signals for the aromatic protons, allowing for the confirmation of the substitution pattern on the benzene rings.
-
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments within the molecule, consistent with its proposed structure.[1][2]
-
Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands for the hydroxyl (-OH) and carboxylic acid (C=O) functional groups, as well as the C-O-C ether linkage.[1]
-
Mass Spectrometry: Mass spectrometry confirms the molecular weight of the compound and provides information about its fragmentation pattern.[1]
Synthesis of this compound
The primary synthetic route to this compound is the Ullmann condensation , a copper-catalyzed nucleophilic aromatic substitution reaction.[3] This method involves the coupling of an aryl halide with a phenol.
Diagram of the Ullmann Condensation Reaction:
Caption: General scheme of the Ullmann condensation for the synthesis of this compound.
Step-by-Step Experimental Protocol (Adapted from similar syntheses):
This protocol is a generalized procedure based on the principles of the Ullmann condensation for diaryl ether synthesis and may require optimization for specific substrates and scales.
-
Reactant Preparation: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-bromobenzoic acid (1 equivalent), resorcinol (1.1 equivalents), potassium carbonate (2 equivalents), and copper(I) iodide (0.1 equivalents).
-
Solvent Addition: Add a high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) to the flask. The volume should be sufficient to dissolve the reactants upon heating.
-
Inert Atmosphere: Purge the reaction flask with an inert gas, such as nitrogen or argon, to prevent oxidation.
-
Reaction: Heat the reaction mixture to a temperature between 120-160 °C with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Acidify the mixture with a dilute acid solution (e.g., 1 M HCl) to a pH of approximately 2-3. This will protonate the carboxylic acid and any unreacted phenol.
-
Extraction: Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer with water and brine to remove any remaining salts and DMF.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Key Applications of this compound
The unique structural features of this compound make it a valuable component in the development of advanced materials, particularly in the field of liquid crystals.
Monomer for Bent-Core Liquid Crystals
This compound serves as a key building block for the synthesis of bent-core (or "banana-shaped") liquid crystals.[4] These materials exhibit unique and fascinating mesophases with properties that are not observed in conventional rod-shaped liquid crystals, such as ferroelectricity and chirality in the absence of chiral centers.
The bent shape of the molecule, derived from the meta-substituted phenoxy group, is crucial for the formation of these specialized liquid crystalline phases. The synthesis of such liquid crystals typically involves the esterification of the carboxylic acid and phenolic hydroxyl groups of this compound with various aromatic and aliphatic side chains. The nature of these side chains can be tailored to fine-tune the mesomorphic properties of the resulting material, such as the transition temperatures and the type of liquid crystalline phase formed.[4][5]
Diagram of a Bent-Core Liquid Crystal Synthesis Workflow:
Caption: A simplified workflow for the synthesis of bent-core liquid crystals from this compound.
The incorporation of this compound as the central core can influence the following properties of the resulting liquid crystal polymers:
-
Phase Behavior: The bent geometry promotes the formation of smectic and nematic phases with unique polar ordering.[4]
-
Transition Temperatures: The nature of the substituents on the core molecule can be altered to control the melting and clearing points of the liquid crystal.
-
Electro-Optical Properties: The polar nature of the bent-core molecules can lead to materials with fast electro-optical switching times, making them suitable for display applications.
Biological Activities and Potential Therapeutic Applications
While research on the specific biological activities of this compound is still emerging, studies on related hydroxybenzoic acids provide valuable insights into its potential pharmacological properties.
Antimicrobial Activity
Hydroxybenzoic acids are known to possess antimicrobial properties.[6][7][8] For instance, 4-hydroxybenzoic acid has demonstrated inhibitory effects against various Gram-positive and Gram-negative bacteria.[6] The mechanism of action is believed to involve the disruption of microbial cell membranes and the inhibition of essential enzymes. While direct studies on this compound are limited, its structural similarity to other antimicrobial phenolic compounds suggests it may also exhibit such properties.
Enzyme Inhibition
Derivatives of benzoic acid have been investigated as inhibitors of various enzymes. A notable target is tyrosinase , a key enzyme in melanin biosynthesis.[9] Inhibition of tyrosinase is a strategy for the development of skin-lightening agents and treatments for hyperpigmentation disorders. The phenolic hydroxyl groups and the overall molecular structure of this compound make it a candidate for investigation as a tyrosinase inhibitor. The binding of such inhibitors to the active site of the enzyme can prevent the conversion of tyrosine to melanin.
Diagram of Potential Tyrosinase Inhibition:
Caption: A conceptual diagram illustrating the potential mechanism of tyrosinase inhibition by this compound.
Cytotoxicity and Anti-Cancer Research
Some studies have explored the cytotoxic effects of hydroxybenzoic acid derivatives against cancer cell lines. For example, the anti-proliferative effects of 4-hydroxybenzoic acid have been investigated in leukemia cells.[10] The specific cytotoxic potential of this compound remains an area for future research.
Safety and Handling
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as follows:[1]
-
Acute toxicity, oral (Category 4): Harmful if swallowed.
-
Serious eye irritation (Category 2): Causes serious eye irritation.
Precautionary Measures:
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Handle in a well-ventilated area or under a fume hood.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash hands thoroughly after handling.
Future Directions and Conclusion
This compound is a molecule with considerable potential in both materials science and medicinal chemistry. Its role as a precursor to novel bent-core liquid crystals is a particularly exciting area of research, with potential applications in advanced display technologies and photonics. Furthermore, its potential biological activities, including antimicrobial and enzyme-inhibiting properties, warrant further investigation for the development of new therapeutic agents.
This technical guide has provided a comprehensive overview of the current state of knowledge on this compound. It is our hope that the detailed information and protocols presented herein will serve as a valuable resource for researchers and scientists, stimulating further exploration into the fascinating properties and applications of this versatile compound.
References
- 1. This compound | C13H10O4 | CID 615389 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound(56183-35-8) 13C NMR [m.chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Antimicrobial activity of 4-hydroxybenzoic acid and trans 4-hydroxycinnamic acid isolated and identified from rice hull - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijpbp.com [ijpbp.com]
- 8. mdpi.com [mdpi.com]
- 9. Characterization of inhibitory effects of the potential therapeutic inhibitors, benzoic acid and pyridine derivatives, on the monophenolase and diphenolase activities of tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protein binding of 4-hydroxybenzoic acid and 4-hydroxy-3-methoxybenzoic acid to human serum albumin and their anti-proliferation on doxorubicin-sensitive and doxorubicin-resistant leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
safety and handling of 4-(3-Hydroxyphenoxy)benzoic acid
An In-Depth Technical Guide to the Safe Handling of 4-(3-Hydroxyphenoxy)benzoic Acid
Introduction
This compound is an aromatic ether and carboxylic acid derivative that serves as a valuable building block in medicinal chemistry and materials science. Its structural motifs are pertinent to the development of novel therapeutic agents and functional polymers. For professionals in research and drug development, understanding its chemical properties and associated hazards is paramount. Mishandling not only poses a direct risk to laboratory personnel but can also compromise experimental integrity and reproducibility.
This guide provides a comprehensive framework for the safe handling, storage, and disposal of this compound. It is structured from the perspective of a senior application scientist, moving beyond mere procedural lists to explain the scientific rationale behind each safety recommendation. The protocols herein are designed as self-validating systems to foster a proactive safety culture and ensure the well-being of researchers.
Chemical and Physical Identity
Proper identification is the foundational step in chemical safety. Misidentification of isomers, such as 3-(4-hydroxyphenoxy)benzoic acid, could lead to the misapplication of safety data. The key identifiers and properties for this compound are summarized below.
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 56183-35-8 | [1] |
| Molecular Formula | C₁₃H₁₀O₄ | [1] |
| Molecular Weight | 230.22 g/mol | [1][2] |
| Physical Form | Solid | |
| InChI Key | DEDKCEDXZJIDKZ-UHFFFAOYSA-N | [1] |
Hazard Identification and GHS Classification
According to the Globally Harmonized System (GHS), this compound is classified with specific hazards that dictate its handling procedures. The classification is based on data submitted to the European Chemicals Agency (ECHA).[1]
| GHS Element | Classification | Rationale and Implication |
| Pictogram |
(GHS07) | Indicates that the substance may cause less severe hazards, such as irritation or acute toxicity. |
| Signal Word | Warning | Denotes a lower level of hazard severity compared to "Danger".[1] |
| Hazard Statements | H302: Harmful if swallowedH319: Causes serious eye irritation | H302 signifies that ingestion of relatively small quantities can cause significant toxic effects.[1] This necessitates strict hygiene measures to prevent accidental ingestion.[3] H319 indicates a risk of significant, though reversible, eye damage upon contact.[1] This makes mandatory eye protection a critical control measure. |
| Precautionary Statements | P264: Wash skin thoroughly after handling.P270: Do not eat, drink or smoke when using this product.P280: Wear protective gloves/eye protection/face protection.P301+P317: IF SWALLOWED: Get medical help.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P337+P317: If eye irritation persists: Get medical help.P501: Dispose of contents/container to an approved waste disposal plant. | These statements provide the essential framework for risk mitigation, covering prevention, response, and disposal.[1] |
Toxicological Profile
The toxicological data for this compound is limited, with the GHS classification being the primary source of hazard information.
-
Acute Toxicity: The classification of Acute Toxicity 4 (Oral) and the H302 statement indicate that the compound is harmful if ingested.[1] While no specific LD50 value is readily available for this isomer, the classification itself serves as a sufficient warning for stringent handling protocols.
-
Eye Irritation: Classified as Eye Irritant 2, the compound can cause serious irritation upon direct contact.[1] This is a common hazard for acidic, dusty powders which can cause mechanical and chemical irritation.
-
Skin Irritation: While not officially classified as a skin irritant under GHS for this specific CAS number, general best practices for handling aromatic carboxylic acids involve avoiding all skin contact.[4]
-
Carcinogenicity & Mutagenicity: There is no data to suggest that this compound is carcinogenic or mutagenic. For the related compound 4-hydroxybenzoic acid, no component is identified as a probable, possible, or confirmed human carcinogen by IARC.
Standard Operating Procedure (SOP) for Safe Handling
A systematic approach is crucial to minimize exposure. The following protocol outlines the necessary engineering controls, personal protective equipment, and procedural steps for handling this compound powder.
Engineering Controls
The primary line of defense is to control hazards at the source.
-
Fume Hood: All weighing and solution preparation activities must be conducted inside a certified chemical fume hood.[5] This is crucial to contain the fine powder, preventing inhalation and contamination of the general lab environment.
-
Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions.[6]
Personal Protective Equipment (PPE)
PPE serves as the final barrier between the researcher and the chemical.
-
Eye Protection: Wear chemical safety goggles with side shields conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards.[6] This is non-negotiable due to the H319 "Causes serious eye irritation" classification.
-
Hand Protection: Wear chemical-resistant nitrile gloves. Inspect gloves for any signs of degradation or puncture before each use.[4][7] Use proper glove removal technique to avoid contaminating your skin.[8]
-
Body Protection: A full-sleeved laboratory coat is mandatory to protect skin and clothing from potential contamination.[4][7]
-
Respiratory Protection: Under normal conditions within a functioning fume hood, respiratory protection is not required. However, if a significant aerosol or dust is generated, or if engineering controls fail, a NIOSH/MSHA-approved respirator should be used.[6][8]
Experimental Protocol: Weighing and Solution Preparation
This protocol is designed to prevent dust generation and cross-contamination.
-
Preparation: Before bringing the chemical into the fume hood, decontaminate the work surface and gather all necessary equipment (spatula, weigh boat, receiving flask, solvent, etc.).
-
Verify Engineering Controls: Confirm that the fume hood is operational by checking the airflow monitor. Keep the sash at the lowest practical height.
-
Don PPE: Wear the required PPE as detailed in Section 4.2.
-
Handling the Solid:
-
Place the stock container of this compound in the fume hood.
-
Open the container slowly to avoid creating a plume of dust.
-
Use a clean spatula to carefully transfer the desired amount of powder to a weigh boat on a tared analytical balance. Perform this action gently and close to the balance pan to minimize dust travel.
-
Close the stock container immediately after dispensing.
-
-
Solubilization:
-
Carefully transfer the weighed solid into the receiving flask.
-
Use a funnel if the flask opening is narrow.
-
Add the desired solvent to the weigh boat to rinse any residual powder into the flask, ensuring an accurate transfer.
-
Add the remaining solvent to the flask and seal it before agitation or sonication.
-
-
Cleanup and Doffing:
-
Wipe down the spatula and work surface with a damp cloth. Dispose of the weigh boat and cloth in the designated solid chemical waste container.
-
Remove gloves and dispose of them, followed by washing hands thoroughly with soap and water.
-
Caption: Workflow for handling this compound.
Storage and Incompatibility
Proper storage is essential for maintaining chemical stability and preventing hazardous reactions.
-
Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[6][9] The designated storage class is 11 for combustible solids. Keep away from heat and sources of ignition.
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.[9] Aromatic acids can react exothermically with bases and may be oxidized by strong oxidizing agents, potentially leading to thermal decomposition.
Emergency Procedures
Preparedness is key to mitigating the impact of an accidental exposure or spill.
Spill Response
Prompt and correct action can prevent a minor incident from escalating.
-
Assess the Situation: Evaluate the size of the spill. For a small spill (a few grams), laboratory personnel can manage the cleanup. For a large spill, evacuate the area and contact the institution's Environmental Health & Safety (EHS) department.
-
Alert Personnel: Notify others in the immediate area.
-
Control and Contain: Prevent the powder from becoming airborne. Do not use a dry brush for cleanup.
-
Cleanup:
-
Post-Cleanup: Wash hands thoroughly and report the incident to the laboratory supervisor.
Caption: Decision workflow for a solid chemical spill.
First Aid Measures
In the event of exposure, immediate action is required.
| Exposure Route | First Aid Procedure | Source |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist. | [9][10] |
| Skin Contact | Remove all contaminated clothing. Wash the affected area thoroughly with soap and water. If irritation develops or persists, seek medical attention. | [4][9] |
| Ingestion | Do NOT induce vomiting. Rinse mouth thoroughly with water. If the person is conscious, have them drink one or two glasses of water. Call a physician or poison control center immediately. | [10] |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek medical attention. | [9][10] |
Waste Disposal
All materials contaminated with this compound, including unused product, must be treated as hazardous waste.
-
Containers: Collect waste in clearly labeled, sealed, and appropriate containers.
-
Regulations: Disposal must be carried out by a licensed waste disposal company in strict accordance with all federal, state, and local environmental regulations.[6][11] Do not dispose of down the drain or in general trash.
Conclusion
While this compound presents defined hazards, particularly acute oral toxicity and serious eye irritation, these risks can be effectively managed through a combination of robust engineering controls, consistent use of appropriate PPE, and adherence to systematic handling protocols. By understanding the rationale behind each safety measure, researchers can foster an environment where scientific advancement and personal safety are mutually reinforcing.
References
- 1. This compound | C13H10O4 | CID 615389 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4'-Hydroxy-3-phenoxybenzoic acid | C13H10O4 | CID 161852 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 6. One moment, please... [technopharmchem.com]
- 7. csub.edu [csub.edu]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. fishersci.com [fishersci.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. tcichemicals.com [tcichemicals.com]
The Untapped Potential of 4-(3-Hydroxyphenoxy)benzoic Acid in Advanced Materials: A Technical Guide
Foreword: Unveiling a Versatile Building Block
In the relentless pursuit of novel materials with superior performance characteristics, the exploration of unique molecular architectures is paramount. 4-(3-Hydroxyphenoxy)benzoic acid, a molecule possessing a distinct combination of reactive functional groups and a semi-rigid structure, presents itself as a compelling candidate for the next generation of high-performance polymers. While direct applications of this specific isomer are not yet extensively documented, its structural motifs—a carboxylic acid, a phenolic hydroxyl group, and an ether linkage—are hallmarks of monomers used in the synthesis of commercially significant materials. This guide will provide a comprehensive overview of the potential applications of this compound in materials science, drawing upon established principles of polymer chemistry and leveraging insights from analogous, well-characterized systems. We will delve into its prospective roles in the formulation of liquid crystal polymers (LCPs) and high-performance polyether ether ketones (PEEK), offering both theoretical grounding and practical, step-by-step synthetic considerations.
Molecular Architecture and Physicochemical Properties
This compound is an aromatic compound with the chemical formula C13H10O4.[1][2] Its structure is characterized by a benzoic acid moiety linked to a hydroxyphenol group via an ether bond. This arrangement confers a unique blend of reactivity and conformational flexibility.
| Property | Value | Source |
| Molecular Weight | 230.22 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| InChI Key | DEDKCEDXZJIDKZ-UHFFFAOYSA-N | [1] |
| Canonical SMILES | C1=CC(=CC(=C1)OC2=CC=C(C=C2)C(=O)O)O | [1] |
The presence of both a carboxylic acid and a hydroxyl group allows this molecule to act as an A-B type monomer in polycondensation reactions. The meta-position of the hydroxyl group on the phenoxy ring introduces a kink in the molecular backbone, which can be strategically utilized to tailor the properties of the resulting polymers.
Potential Application in Liquid Crystal Polymers (LCPs)
Liquid Crystal Polymers (LCPs) are a class of aromatic polyesters known for their exceptional mechanical strength, high-temperature performance, and chemical resistance.[3] They are synthesized from monomers that impart rigidity and linearity to the polymer chain.[4] While 4-hydroxybenzoic acid (p-HBA) is a foundational monomer in many commercial LCPs, the incorporation of this compound could offer a novel means to modify LCP properties.[4][5][6]
Rationale for Incorporation
The inclusion of this compound as a comonomer in an LCP formulation could:
-
Disrupt Crystallinity: The meta-substituted phenoxy group would introduce a non-linear linkage in the polymer backbone, which can lower the melting point and enhance the processability of the resulting LCP without significantly compromising its thermal stability.
-
Enhance Solubility: The kinked structure may improve the solubility of the polymer in organic solvents, facilitating characterization and processing.
-
Tailor Mesophase Behavior: The altered chain geometry can influence the formation and stability of the liquid crystalline mesophases, potentially leading to novel optical or mechanical properties.
Proposed Synthetic Pathway
The synthesis of an LCP incorporating this compound would likely follow the well-established two-step process of acetylation followed by melt polycondensation.[4]
Diagram: Proposed LCP Synthesis Workflow
Caption: Workflow for the synthesis of LCPs.
Experimental Protocol: Synthesis of an LCP Copolymer
Objective: To synthesize a thermotropic LCP by copolymerizing this compound with 4-hydroxybenzoic acid (p-HBA).
Materials:
-
This compound
-
4-hydroxybenzoic acid (p-HBA)
-
Acetic anhydride
-
Sodium acetate (catalyst)
-
High-temperature, inert atmosphere reactor equipped with a mechanical stirrer and a distillation outlet.
Procedure:
-
Acetylation:
-
Charge the reactor with the desired molar ratio of this compound and p-HBA.
-
Add a slight excess of acetic anhydride.
-
Heat the mixture to reflux under a nitrogen atmosphere for 2-3 hours to ensure complete acetylation of the hydroxyl groups.
-
-
Melt Polycondensation:
-
Add a catalytic amount of sodium acetate.
-
Gradually increase the temperature to 250-300°C while distilling off the acetic acid byproduct.
-
Once the acetic acid distillation has ceased, apply a high vacuum to the system to facilitate the removal of any remaining volatiles and drive the polymerization to a high molecular weight.
-
Continue the reaction under vacuum until the desired melt viscosity is achieved, indicating the formation of a high molecular weight polymer.
-
Cool the reactor and recover the solid LCP.
-
Potential Application in Polyether Ether Ketones (PEEK)
Polyether ether ketone (PEEK) is a high-performance, semi-crystalline thermoplastic renowned for its outstanding mechanical strength, thermal stability, and chemical resistance.[7][8][9] The synthesis of PEEK typically involves the nucleophilic aromatic substitution reaction between a bisphenolate and a dihalobenzophenone.[7][10]
A Novel Monomer for PEEK Modification
This compound, with its phenolic hydroxyl group, can potentially be used as a comonomer in PEEK synthesis. The carboxylic acid group would, however, need to be protected or would participate in the reaction under specific conditions. A more direct application would be to utilize a derivative where the carboxylic acid is replaced by another hydroxyl group, or to use the existing hydroxyl group in conjunction with other standard PEEK monomers.
Assuming the hydroxyl group is the reactive site, its incorporation could lead to:
-
Controlled Branching: The single hydroxyl group could act as a chain terminator or, if used with a tri-functional monomer, could introduce branching, which would significantly alter the rheological properties of the PEEK.
-
Pendant Functional Groups: The benzoic acid moiety would remain as a pendant group along the polymer backbone, offering a site for post-polymerization modification, such as cross-linking or grafting of other polymer chains.
Proposed Synthetic Pathway
The synthesis would involve the reaction of the disodium salt of a bisphenol (like hydroquinone) with 4,4'-difluorobenzophenone, with this compound (or a derivative) added as a comonomer. The reaction is typically carried out in a high-boiling polar aprotic solvent.[7]
Diagram: PEEK Synthesis with a Functional Monomer
Caption: Synthesis of modified PEEK.
Experimental Protocol: Synthesis of a Modified PEEK
Objective: To synthesize a modified PEEK with pendant carboxylic acid groups.
Materials:
-
Hydroquinone
-
4,4'-difluorobenzophenone
-
This compound
-
Sodium carbonate (base)
-
Diphenyl sulfone (solvent)
-
Toluene (for azeotropic removal of water)
Procedure:
-
Reactor Setup:
-
Equip a high-temperature reactor with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap.
-
-
Monomer Charging and Dehydration:
-
Charge the reactor with hydroquinone, 4,4'-difluorobenzophenone, this compound, sodium carbonate, diphenyl sulfone, and toluene.
-
Heat the mixture to azeotropically remove water, ensuring the formation of the bisphenolate salt in situ.
-
-
Polymerization:
-
After complete dehydration, remove the toluene by distillation.
-
Increase the temperature to around 300°C to initiate polymerization.
-
Maintain the reaction at this temperature for several hours until a significant increase in viscosity is observed.
-
-
Polymer Recovery:
-
Cool the reaction mixture and precipitate the polymer in a non-solvent like methanol.
-
Filter, wash, and dry the resulting modified PEEK polymer.
-
Characterization of Novel Polymers
The synthesized polymers would require thorough characterization to understand their structure-property relationships. Key analytical techniques would include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the incorporation of the this compound monomer and to determine the copolymer composition.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups in the polymer.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution of the polymers.
-
Differential Scanning Calorimetry (DSC): To measure the glass transition temperature (Tg) and melting temperature (Tm).
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymers.
-
Polarized Optical Microscopy (POM): To observe the liquid crystalline textures of the LCPs.
-
Mechanical Testing: To evaluate the tensile strength, modulus, and elongation at break of the materials.
Conclusion and Future Outlook
This compound represents a largely unexplored yet highly promising monomer for the development of advanced polymeric materials. Its unique chemical structure offers intriguing possibilities for the synthesis of novel LCPs with tailored processability and properties, as well as for the functionalization of high-performance thermoplastics like PEEK. The synthetic pathways and characterization techniques outlined in this guide provide a solid foundation for researchers and materials scientists to begin exploring the potential of this versatile molecule. Further investigation into the synthesis of derivatives of this compound could open up even more avenues for creating next-generation materials with unprecedented performance profiles. The insights gained from such studies will undoubtedly contribute to the ongoing innovation in the field of materials science.
References
- 1. This compound | C13H10O4 | CID 615389 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - this compound (C13H10O4) [pubchemlite.lcsb.uni.lu]
- 3. Liquid-crystal polymer - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Mechanism Studies of LCP Synthesis | MDPI [mdpi.com]
- 6. zeusinc.com [zeusinc.com]
- 7. Polyether ether ketone - Wikipedia [en.wikipedia.org]
- 8. grokipedia.com [grokipedia.com]
- 9. specialchem.com [specialchem.com]
- 10. US8575298B2 - Polyether ether ketone, and method for purification of polymer material - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols for the Use of 4-(3-Hydroxyphenoxy)benzoic Acid in High-Performance Polymer Synthesis
Introduction: The Strategic Role of 4-(3-Hydroxyphenoxy)benzoic Acid in Advanced Polymer Design
This compound is a versatile monomer employed in the synthesis of high-performance aromatic polymers, such as poly(ether ketone)s and polyesters. Its unique chemical structure, featuring a carboxylic acid, a phenol, and a flexible ether linkage, allows for the creation of polymers with a desirable balance of thermal stability, mechanical strength, and processability. The meta-substituted phenoxy group introduces a kink in the polymer backbone, which can disrupt crystallinity, leading to amorphous polymers with enhanced solubility in common organic solvents. This characteristic is particularly advantageous for applications requiring solution-based processing, such as the casting of films and the spinning of fibers.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in the synthesis of advanced polymers. The following sections will delve into the mechanistic principles of relevant polymerization reactions and provide detailed, field-proven protocols for the synthesis of a representative poly(ether ketone) and a polyester.
Core Principles of Polymerization
The synthesis of high-performance polymers from this compound primarily relies on two key polycondensation reactions: nucleophilic aromatic substitution for poly(ether ketone)s and esterification for polyesters.
Nucleophilic Aromatic Substitution for Poly(ether ketone) Synthesis
The formation of the ether linkage in poly(ether ketone)s is typically achieved through a nucleophilic aromatic substitution (NAS) reaction. In this process, the phenoxide ion, generated from the hydroxyl group of this compound by a weak base like potassium carbonate, acts as a nucleophile. This nucleophile attacks an electron-deficient aromatic ring, usually activated by an electron-withdrawing group such as a ketone, displacing a halide leaving group (typically fluoride). The reaction is generally carried out in a high-boiling polar aprotic solvent.
Melt Polycondensation for Polyester Synthesis
For the synthesis of aromatic polyesters, melt polycondensation is a common and efficient method. This technique involves the direct esterification of the carboxylic acid and hydroxyl groups of the monomer at high temperatures, typically under an inert atmosphere and eventually under vacuum to drive the reaction to completion by removing the water byproduct. To enhance the reactivity of the hydroxyl group, it is often acetylated prior to polymerization. The subsequent reaction then proceeds via acidolysis, where the acetoxy group reacts with a carboxylic acid, releasing acetic acid.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of a poly(ether ketone) and a polyester using this compound.
Protocol 1: Synthesis of a Poly(aryl ether ketone) via Nucleophilic Aromatic Substitution
This protocol details the synthesis of a poly(aryl ether ketone) by reacting this compound with a di-fluoro aromatic ketone, such as 4,4'-difluorobenzophenone. The carboxylic acid group of this compound can be incorporated into the polymer backbone or used as a reactive site for further functionalization. For this protocol, we will consider its role as a solubilizing group.
Materials:
-
This compound
-
4,4'-Difluorobenzophenone
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylacetamide (DMAc), anhydrous
-
Toluene
-
Methanol
-
Hydrochloric acid (HCl)
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Dean-Stark trap with a condenser
-
Nitrogen inlet
-
Thermocouple
-
Heating mantle
Procedure:
-
Reactor Setup: Assemble the three-necked flask with the mechanical stirrer, Dean-Stark trap topped with a condenser, and a nitrogen inlet. Ensure all glassware is thoroughly dried.
-
Charging Reactants: Into the flask, add this compound, an equimolar amount of 4,4'-difluorobenzophenone, and a 20% molar excess of anhydrous potassium carbonate. Add N,N-dimethylacetamide to achieve a monomer concentration of approximately 20-25% (w/v). Add toluene as an azeotroping agent (approximately 10% of the DMAc volume).
-
Azeotropic Dehydration: Purge the system with nitrogen. Heat the reaction mixture to 140-150°C with vigorous stirring. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue this dehydration step for 2-4 hours to ensure the removal of any residual water, which is critical to prevent side reactions and achieve high molecular weight.
-
Polymerization: After dehydration, carefully drain the toluene from the Dean-Stark trap. Increase the reaction temperature to 160-170°C. The polymerization will commence, and the viscosity of the solution will gradually increase. Monitor the reaction progress by observing the increase in viscosity. The reaction is typically allowed to proceed for 8-12 hours.
-
Polymer Precipitation and Purification: After the desired viscosity is reached, cool the reaction mixture to room temperature. Slowly pour the viscous polymer solution into a stirred excess of methanol containing a small amount of hydrochloric acid (e.g., 1% v/v). This will precipitate the polymer and neutralize any remaining potassium carbonate.
-
Washing and Drying: Filter the precipitated polymer and wash it thoroughly with deionized water and then with methanol to remove any inorganic salts and residual solvent. Dry the polymer in a vacuum oven at 80-100°C until a constant weight is achieved.
Expected Polymer Properties:
The resulting poly(aryl ether ketone) is typically an amorphous solid with good solubility in polar aprotic solvents. The thermal and mechanical properties will depend on the final molecular weight achieved.
| Property | Expected Value Range |
| Glass Transition Temp (Tg) | 150 - 180°C |
| Decomposition Temp (TGA) | > 450°C |
| Inherent Viscosity | 0.4 - 0.8 dL/g |
Protocol 2: Synthesis of an Aromatic Polyester via Melt Polycondensation
This protocol describes the synthesis of a copolyester from this compound and another hydroxybenzoic acid, such as 3-hydroxybenzoic acid, via melt polycondensation of their acetoxy derivatives. The copolymerization helps to control the melting point and other properties of the final polymer.
Materials:
-
This compound
-
3-Hydroxybenzoic acid
-
Acetic anhydride
-
Magnesium (Mg) turning (catalyst)
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer with a high-torque motor
-
Nitrogen inlet
-
Vacuum outlet connected to a cold trap and vacuum pump
-
Heating mantle with a temperature controller
Procedure:
-
Acetylation of Monomers: In a separate flask, react this compound and 3-hydroxybenzoic acid with an excess of acetic anhydride in the presence of a catalytic amount of sulfuric acid to form their respective acetoxy derivatives. The crude acetylated monomers can be purified by recrystallization.
-
Reactor Setup: Place the desired molar ratio of the dried acetoxy monomers and a catalytic amount of magnesium turning into the three-necked flask equipped with a mechanical stirrer, nitrogen inlet, and vacuum outlet.
-
Inert Atmosphere: Evacuate the flask and backfill with high-purity nitrogen several times to ensure an inert atmosphere. Maintain a slow flow of nitrogen during the initial heating phase.
-
Melt Polycondensation: Heat the flask in a metal bath to a temperature of 250-270°C to melt the monomers and initiate the polycondensation. Acetic acid will be evolved as a byproduct.
-
Vacuum Application: After the initial evolution of acetic acid subsides (typically after 1-2 hours), apply a vacuum to the system gradually to remove the remaining acetic acid and drive the polymerization to completion. The viscosity of the melt will increase significantly.
-
High-Temperature Polymerization: Increase the temperature to 300-320°C and continue stirring under high vacuum for another 2-4 hours, or until the stirrer can no longer agitate the highly viscous polymer melt.
-
Polymer Isolation: Remove the flask from the heat, and once cooled to a safe temperature, carefully break the flask to isolate the solid polymer plug. The polymer can then be mechanically ground into a powder for further characterization and processing.
Expected Polymer Properties:
The resulting aromatic copolyester will be an amorphous or semi-crystalline solid with high thermal stability. The properties can be tailored by adjusting the comonomer ratio.
| Property | Expected Value Range |
| Glass Transition Temp (Tg) | 160 - 200°C |
| Decomposition Temp (TGA) | > 450°C |
| Inherent Viscosity | 0.5 - 1.0 dL/g |
Visualizing the Synthesis
To better understand the processes described, the following diagrams illustrate the key reaction and workflow.
Caption: General experimental workflows for the synthesis of a poly(ether ketone) and a polyester.
Caption: Simplified mechanisms for Nucleophilic Aromatic Substitution and Melt Polycondensation.
Conclusion and Future Directions
This compound is a valuable monomer for the synthesis of high-performance polymers with tailored properties. The protocols provided herein offer robust starting points for the synthesis of poly(ether ketone)s and polyesters. The inherent functionality of this monomer, particularly its carboxylic acid group, opens up avenues for post-polymerization modification, allowing for the introduction of various functional groups to further enhance the polymer's properties for specific applications in fields ranging from advanced materials to drug delivery systems. Future research may focus on the development of novel copolymers incorporating this compound to achieve even greater control over the final material properties.
experimental protocol for polymerization with 4-(3-Hydroxyphenoxy)benzoic acid
An Application Note on the Synthesis of Aromatic Poly(ether-ester)s via Self-Condensation of 4-(3-Hydroxyphenoxy)benzoic Acid
Introduction
Aromatic polyesters are a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance.[1] These properties make them indispensable in advanced applications, from aerospace components to electronics. A subset of this family, aromatic poly(ether-ester)s, which incorporate flexible ether linkages into their rigid backbones, offer a unique combination of properties, potentially including improved processability and tailored thermal characteristics.
This application note provides a comprehensive experimental protocol for the synthesis of a novel aromatic poly(ether-ester) through the self-condensation polymerization of this compound. This monomer, with its AB-type functionality (a hydroxyl group and a carboxylic acid group), is a prime candidate for producing linear polyesters. The protocol herein is designed for researchers, scientists, and professionals in drug development and materials science, offering a detailed, step-by-step guide from monomer preparation to polymer characterization. The methodology is grounded in established principles of polyester chemistry, particularly the robust and widely used two-step acetylation and melt polycondensation process.[2]
Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) | Notes |
| This compound | ≥98% | Sigma-Aldrich | Purity is critical for achieving high molecular weight.[3] |
| Acetic Anhydride | ACS Reagent, ≥98% | Fisher Scientific | Used for acetylation. |
| Sulfuric Acid (concentrated) | ACS Reagent, 95-98% | VWR | Catalyst for acetylation.[2] |
| Antimony(III) oxide (Sb₂O₃) | ≥99% | Alfa Aesar | Polycondensation catalyst. |
| Ethanol | Anhydrous | Decon Labs | For recrystallization. |
| Chloroform | HPLC Grade | EMD Millipore | For polymer purification and analysis. |
| Methanol | HPLC Grade | Honeywell | For polymer precipitation. |
| Nitrogen Gas | High Purity (99.99%) | Airgas | For providing an inert atmosphere. |
| Dry Ice and Acetone | For cold trap. |
Experimental Workflow
Protocol Part 1: Monomer Acetylation
The direct polymerization of this compound can be challenging. Therefore, a two-step approach is employed, starting with the acetylation of the hydroxyl groups to form a more reactive monomer for polycondensation.
Procedure:
-
Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 23.0 g (0.1 mol) of dry this compound and 30.6 g (0.3 mol) of acetic anhydride.
-
Catalysis: Carefully add 2-3 drops of concentrated sulfuric acid to the mixture. This acts as a catalyst for the acetylation of the phenolic hydroxyl group.[2]
-
Reaction: Heat the mixture in a water bath at 60-70°C for 2 hours with continuous stirring. The solid should completely dissolve.
-
Isolation: Allow the reaction mixture to cool to room temperature. Pour the solution into 300 mL of cold deionized water while stirring vigorously. A white precipitate of 4-(3-acetoxyphenoxy)benzoic acid acetate will form.
-
Purification: Filter the precipitate using a Büchner funnel and wash thoroughly with deionized water until the filtrate is neutral.
-
Drying: Dry the acetylated monomer in a vacuum oven at 60°C overnight. The yield should be nearly quantitative.
Protocol Part 2: Melt Polycondensation
This stage involves the self-condensation of the acetylated monomer to form the high molecular weight poly(ether-ester). The reaction is carried out in the melt, and the byproduct, acetic acid, is removed under vacuum to drive the polymerization to completion.
Apparatus:
-
A 100 mL three-neck round-bottom flask (polymerization reactor).
-
A mechanical stirrer with a high-torque motor.
-
A nitrogen gas inlet.
-
A distillation outlet connected to a condenser and a collection flask, which is then connected to a vacuum pump via a cold trap (dry ice/acetone).
-
A high-temperature heating mantle with a temperature controller.
Procedure:
-
Reactor Charging: Charge the polymerization reactor with the dried acetylated monomer and a catalytic amount of antimony(III) oxide (approximately 200-400 ppm by weight).
-
Inert Atmosphere: Assemble the apparatus and purge the system with dry nitrogen gas for at least 30 minutes to remove any oxygen and moisture. Maintain a slow, steady flow of nitrogen.
-
Initial Heating: Gradually heat the reactor while stirring. The temperature should be raised to a point where the monomer melts and the acetic acid begins to distill off. A typical starting temperature would be around 200-220°C.
-
Polycondensation - Stage 1 (Atmospheric Pressure): Maintain the temperature for 1-2 hours under a nitrogen atmosphere to allow for the initial oligomerization and removal of the bulk of the acetic acid.
-
Polycondensation - Stage 2 (Vacuum): Gradually increase the temperature to 250-280°C while slowly applying a vacuum. The pressure should be reduced to below 1 mmHg over about an hour.
-
High Vacuum Polymerization: Continue the polymerization under high vacuum and at high temperature for 3-5 hours. The viscosity of the melt will increase significantly as the molecular weight of the polymer builds up. The reaction is considered complete when the stirrer torque reaches a steady, high value.
-
Cooling and Isolation: Discontinue heating and turn off the vacuum, backfilling the reactor with nitrogen. Allow the reactor to cool to room temperature. The polymer can be removed by carefully breaking the glass flask (if necessary) or by dissolving it in a suitable solvent.
Protocol Part 3: Polymer Purification and Characterization
Purification:
-
Dissolve the crude polymer in a minimal amount of chloroform.
-
Precipitate the polymer by slowly adding the chloroform solution to a large excess of methanol with vigorous stirring.[4]
-
Filter the fibrous polymer precipitate and wash it with fresh methanol.
-
Dry the purified polymer in a vacuum oven at 80°C to a constant weight.
Polymerization Reaction
Characterization
The structure and properties of the synthesized poly(ether-ester) should be confirmed using standard analytical techniques.
| Technique | Purpose | Expected Results |
| FTIR Spectroscopy | To confirm the chemical structure. | Disappearance of the anhydride C=O stretch (~1820 cm⁻¹). Appearance of a strong ester C=O stretch (~1735 cm⁻¹). Presence of aromatic C-H and C=C stretches.[5] |
| ¹H NMR Spectroscopy | To elucidate the detailed chemical structure. | Aromatic protons in the range of 6.5-8.0 ppm. Absence of acetyl protons.[6] |
| Gel Permeation Chromatography (GPC) | To determine the molecular weight and polydispersity index (PDI). | A monomodal distribution indicating successful polymerization. Mn > 10,000 g/mol and a PDI around 2.0 are typical for polycondensation.[7] |
| Differential Scanning Calorimetry (DSC) | To determine thermal transitions (Tg, Tm). | A glass transition temperature (Tg) characteristic of the amorphous regions. A melting temperature (Tm) if the polymer is semi-crystalline.[8] |
| Thermogravimetric Analysis (TGA) | To assess thermal stability. | High decomposition temperature (>350°C), characteristic of aromatic polyesters.[1] |
References
- 1. chemicaljournal.in [chemicaljournal.in]
- 2. Experiment 12. Preparation of 4-acetoxybenzoic acid [wwwchem.uwimona.edu.jm]
- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. An aromatic/aliphatic polyester prepared via ring-opening polymerisation and its remarkably selective and cyclable depolymerisation to monomer - Polymer Chemistry (RSC Publishing) DOI:10.1039/C5PY01606A [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Note: A Validated Reverse-Phase HPLC Method for the Quantification of 4-(3-Hydroxyphenoxy)benzoic acid
Abstract
This application note presents a robust, validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 4-(3-Hydroxyphenoxy)benzoic acid. The method utilizes reverse-phase chromatography with isocratic elution and UV detection, providing excellent specificity, linearity, accuracy, and precision. The protocol is grounded in the physicochemical properties of the analyte, ensuring reliable performance. All validation procedures are detailed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2] This document is intended for researchers, quality control analysts, and drug development professionals requiring a dependable method for the quantification of this compound.
Introduction and Scientific Rationale
This compound is a diphenylether derivative containing both a carboxylic acid and a phenolic hydroxyl group.[3] Its structure makes it a relevant building block or potential impurity in the synthesis of more complex molecules in the pharmaceutical and materials science sectors. Accurate quantification is therefore critical for process monitoring, quality control, and stability testing.
The development of a successful HPLC method hinges on understanding the analyte's chemical properties. This compound has a predicted partition coefficient (XLogP3) of 3.6, indicating significant hydrophobicity suitable for reverse-phase chromatography.[3][4] Crucially, the molecule possesses two ionizable functional groups: a carboxylic acid (approximate pKa ~4.2, similar to benzoic acid) and a phenol (approximate pKa ~10).
In reverse-phase HPLC, analyte retention is primarily driven by hydrophobic interactions with the stationary phase.[5] Ionized compounds are more polar and exhibit poor retention and peak shape (e.g., fronting or tailing).[6] Therefore, controlling the ionization state of the analyte is paramount. By acidifying the mobile phase to a pH at least two units below the pKa of the carboxylic acid group (i.e., pH < 2.2), we ensure it remains in its neutral, protonated form. This maximizes hydrophobic interaction with the C18 stationary phase, leading to enhanced retention, symmetrical peak shape, and reproducible results.[6]
Experimental Protocol
Apparatus and Reagents
-
HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
Chromatography Data System (CDS): Software for instrument control, data acquisition, and processing.
-
Analytical Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Reagents:
-
Labware: Calibrated analytical balance, volumetric flasks (Class A), pipettes, and autosampler vials.
Chromatographic Conditions
All quantitative data and instrument settings are summarized in the table below.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile : Water : TFA (60:40:0.1, v/v/v) |
| Elution Mode | Isocratic |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 230 nm |
| Run Time | 10 minutes |
Preparation of Solutions
-
Mobile Phase Preparation: To prepare 1 L of mobile phase, carefully measure 600 mL of Acetonitrile and 400 mL of HPLC-grade water into a suitable container. Add 1.0 mL of TFA and mix thoroughly. Degas the solution using sonication or vacuum filtration before use.
-
Diluent: A mixture of Acetonitrile and Water (50:50, v/v) is used as the diluent.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solutions: Prepare a series of working standard solutions for linearity and quantification by serially diluting the stock solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
Method Validation Protocol
The following procedures, based on ICH Q2(R1) guidelines, must be followed to demonstrate the method's suitability for its intended purpose.[1][9][10]
References
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. fda.gov [fda.gov]
- 3. This compound | C13H10O4 | CID 615389 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4'-Hydroxy-3-phenoxybenzoic acid | C13H10O4 | CID 161852 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. phx.phenomenex.com [phx.phenomenex.com]
- 6. biotage.com [biotage.com]
- 7. This compound | 56183-35-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 8. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 9. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 10. starodub.nl [starodub.nl]
Application Note: 1H and 13C NMR Characterization of 4-(3-Hydroxyphenoxy)benzoic acid
Abstract
This document provides a comprehensive guide to the structural characterization of 4-(3-Hydroxyphenoxy)benzoic acid using high-resolution ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. It outlines detailed protocols for sample preparation, data acquisition, and spectral analysis. The application note is intended for researchers, scientists, and professionals in drug development who require robust analytical methods for the verification and quality control of complex organic molecules. The causality behind experimental choices and the interpretation of spectral data are discussed in detail to ensure scientific integrity and reproducibility.
Introduction
This compound is a key structural motif found in various biologically active compounds and serves as a valuable building block in medicinal chemistry and materials science. Its precise structural elucidation is paramount for understanding its chemical properties and biological activity. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled, non-destructive analytical technique for determining the molecular structure of organic compounds in solution. This guide provides an in-depth protocol for the characterization of this compound using both ¹H and ¹³C NMR spectroscopy.
Theoretical Background
NMR spectroscopy relies on the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei with a non-zero spin, such as ¹H and ¹³C, can absorb and re-emit electromagnetic radiation at a specific frequency. This frequency, known as the chemical shift (δ), is highly sensitive to the local electronic environment of the nucleus.
-
¹H NMR Spectroscopy: Provides information about the number of different types of protons, their electronic environment, and the connectivity between neighboring protons through spin-spin coupling.
-
¹³C NMR Spectroscopy: Reveals the number of chemically non-equivalent carbon atoms and their chemical environment. Due to the low natural abundance of ¹³C (1.1%), spectra are typically acquired with proton decoupling to simplify the spectrum and enhance signal-to-noise.
The substituent effects of the hydroxyl (-OH), carboxylic acid (-COOH), and ether (-O-) groups in this compound significantly influence the chemical shifts of the aromatic protons and carbons, allowing for a detailed structural assignment.
Experimental Protocols
Sample Preparation
The quality of the NMR spectrum is highly dependent on the sample preparation. A properly prepared sample ensures optimal magnetic field homogeneity, leading to sharp, well-resolved peaks.[1]
Materials:
-
This compound (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR)[2][3]
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃) (0.6-0.7 mL)[2]
-
High-quality 5 mm NMR tubes[4]
-
Glass Pasteur pipette and glass wool
-
Vortex mixer
Protocol:
-
Weighing the Sample: Accurately weigh the required amount of this compound in a clean, dry vial.
-
Dissolution: Add the deuterated solvent to the vial. The choice of solvent is critical; DMSO-d₆ is often suitable for compounds with both acidic and phenolic protons due to its ability to form hydrogen bonds and solubilize polar compounds.[5]
-
Mixing: Gently vortex the vial to ensure complete dissolution of the sample. Visually inspect for any suspended particles.[1]
-
Filtration and Transfer: Place a small plug of glass wool into a Pasteur pipette. Filter the solution directly into the NMR tube to remove any particulate matter which can degrade spectral quality.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample information.
Diagram of the Experimental Workflow:
Caption: Experimental workflow from sample preparation to data processing.
NMR Data Acquisition
Standard acquisition parameters may need to be optimized based on the spectrometer and sample concentration.[6][7]
Recommended Spectrometer Parameters:
| Parameter | ¹H NMR | ¹³C NMR |
|---|---|---|
| Spectrometer Frequency | 400 MHz (or higher) | 100 MHz (or higher) |
| Pulse Program | zg30 or zg | zgpg30 |
| Number of Scans (NS) | 8-16 | 1024-4096 |
| Acquisition Time (AQ) | 3-4 s | 1-2 s |
| Relaxation Delay (D1) | 2-5 s | 2 s |
| Spectral Width (SW) | 12-16 ppm | 220-250 ppm |
| Temperature | 298 K | 298 K |
Causality behind Parameter Choices:
-
Number of Scans (NS): A higher number of scans is used for ¹³C NMR to compensate for the low natural abundance of the ¹³C isotope and achieve an adequate signal-to-noise ratio.[8]
-
Relaxation Delay (D1): A sufficient relaxation delay is crucial for quantitative analysis, ensuring that all nuclei have returned to equilibrium before the next pulse. For ¹³C NMR, quaternary carbons can have long relaxation times.[8]
Spectral Interpretation and Data
Molecular Structure and Atom Numbering
The structure of this compound with the IUPAC numbering system for assignment is shown below.
Diagram of Molecular Structure and Proton Coupling:
Caption: Structure of this compound with atom numbering.
Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum of this compound in DMSO-d₆ is expected to show distinct signals for the aromatic protons, as well as exchangeable protons from the hydroxyl and carboxylic acid groups.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H2, H6 | ~7.9 - 8.1 | Doublet (d) | ortho ~8-9 | 2H |
| H3, H5 | ~7.0 - 7.2 | Doublet (d) | ortho ~8-9 | 2H |
| H5' | ~7.2 - 7.4 | Triplet (t) | ortho ~8 | 1H |
| H2' | ~6.6 - 6.8 | Doublet (d) | ortho ~8 | 1H |
| H4' | ~6.5 - 6.7 | Doublet of Doublets (dd) | ortho ~8, meta ~2 | 1H |
| H6' | ~6.5 - 6.7 | Triplet (t) | meta ~2 | 1H |
| -OH (Phenol) | ~9.5 - 10.0 | Singlet (s, broad) | - | 1H |
| -COOH | ~12.5 - 13.5 | Singlet (s, broad) | - | 1H |
Rationale for Assignments:
-
H2, H6: These protons are ortho to the electron-withdrawing carboxylic acid group, causing them to be significantly deshielded and appear downfield.[9]
-
H3, H5: These protons are ortho to the electron-donating ether oxygen, which shields them, shifting them upfield relative to H2 and H6.
-
Phenoxy Ring Protons (H2', H4', H5', H6'): The chemical shifts are influenced by the hydroxyl group (electron-donating) and the ether linkage. The splitting patterns arise from ortho and meta coupling.
-
-OH and -COOH Protons: These protons are acidic and their chemical shifts are highly dependent on concentration, temperature, and solvent. They typically appear as broad singlets due to chemical exchange.
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will show distinct signals for each unique carbon atom.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C7 (-COOH) | ~167 - 170 | Carbonyl carbon, highly deshielded.[10] |
| C1' | ~158 - 160 | Aromatic carbon attached to ether oxygen. |
| C3' | ~157 - 159 | Aromatic carbon attached to hydroxyl group.[11] |
| C4 | ~155 - 157 | Aromatic carbon attached to ether oxygen. |
| C2, C6 | ~131 - 133 | Aromatic carbons ortho to the -COOH group.[10] |
| C5' | ~130 - 132 | Aromatic CH. |
| C1 | ~125 - 127 | Quaternary carbon attached to the -COOH group. |
| C3, C5 | ~118 - 120 | Aromatic carbons ortho to the ether oxygen. |
| C6' | ~110 - 112 | Aromatic CH. |
| C4' | ~109 - 111 | Aromatic CH. |
| C2' | ~105 - 107 | Aromatic CH. |
Rationale for Assignments:
-
Carbonyl Carbon (C7): The C=O bond causes a significant downfield shift.[10]
-
Carbons Attached to Oxygen (C4, C1', C3'): The high electronegativity of oxygen causes these carbons to be deshielded and appear at lower field compared to other aromatic carbons.[11]
-
Substituent Effects: The electron-withdrawing nature of the carboxylic acid group and the electron-donating nature of the ether and hydroxyl groups influence the chemical shifts of the aromatic carbons according to established principles of substituent chemical shift effects.
Conclusion
This application note details a robust and reliable methodology for the complete ¹H and ¹³C NMR characterization of this compound. By following the outlined protocols for sample preparation and data acquisition, and by understanding the principles of spectral interpretation, researchers can confidently verify the structure and purity of this important chemical entity. The provided predicted spectral data serves as a valuable reference for spectral assignment.
References
- 1. organomation.com [organomation.com]
- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 3. scribd.com [scribd.com]
- 4. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 5. books.rsc.org [books.rsc.org]
- 6. Optimized Default 1H Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 7. NMR acquisition parameters and qNMR — Nanalysis [nanalysis.com]
- 8. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 9. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. 13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of phenol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
Application Notes and Protocols: 4-(3-Hydroxyphenoxy)benzoic Acid for High-Performance Polymers
For correspondence: --INVALID-LINK--
Introduction: A Versatile Monomer for Advanced Polyetherketones
High-performance polymers are critical materials in demanding applications, from aerospace and automotive components to medical implants and electronics. Among these, poly(aryl ether ketone)s (PAEKs) are a prominent family renowned for their exceptional thermal stability, chemical resistance, and mechanical properties. The performance of these polymers is intrinsically linked to the chemical structure of their monomeric building blocks. 4-(3-Hydroxyphenoxy)benzoic acid is a key monomer that enables the synthesis of advanced PAEKs, such as poly(ether ketone) (PEK), with a unique combination of properties.
The meta-isomeric linkage in this compound introduces a "kink" in the polymer backbone compared to its para-isomer. This structural feature disrupts the polymer chain's packing, leading to a lower degree of crystallinity. The result is a polymer with potentially improved solubility in organic solvents, which can be advantageous for processing, while still maintaining a high glass transition temperature and excellent thermal stability.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, purification, and polymerization of this compound. The protocols detailed herein are designed to be robust and reproducible, with an emphasis on the underlying chemical principles to allow for informed modifications and troubleshooting.
PART 1: Synthesis and Purification of this compound
The synthesis of high-purity this compound is paramount for achieving high molecular weight polymers with desirable properties. Two common synthetic routes are presented: the Ullmann condensation and a demethylation route.
Protocol 1.1: Synthesis via Ullmann Condensation
The Ullmann condensation is a classical and versatile method for the formation of diaryl ethers.[1] This protocol describes the copper-catalyzed coupling of a substituted aryl halide with a phenol.
Reaction Scheme:
Figure 1: Ullmann condensation for this compound synthesis.
Materials:
-
4-Bromobenzoic acid
-
Resorcinol
-
Copper(I) oxide (Cu₂O)
-
Anhydrous potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Hydrochloric acid (HCl), concentrated
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Activated carbon
Equipment:
-
Three-neck round-bottom flask equipped with a mechanical stirrer, condenser, and nitrogen inlet/outlet
-
Heating mantle with a temperature controller
-
Separatory funnel
-
Büchner funnel and filter flask
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a three-neck round-bottom flask, combine 4-bromobenzoic acid (1 equivalent), resorcinol (1.2 equivalents), copper(I) oxide (0.1 equivalents), and anhydrous potassium carbonate (2 equivalents).
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask to achieve a concentration of approximately 1 M with respect to 4-bromobenzoic acid.
-
Inert Atmosphere: Purge the flask with nitrogen for 15-20 minutes to create an inert atmosphere. Maintain a gentle nitrogen flow throughout the reaction.
-
Heating: Heat the reaction mixture to 140-150 °C with vigorous stirring. The color of the mixture will typically darken as the reaction progresses.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed (typically 12-24 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker containing a 1 M aqueous HCl solution.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Protocol 1.2: Synthesis via Demethylation
This route involves the synthesis of the methoxy-protected precursor, 4-(3-methoxyphenoxy)benzoic acid, followed by demethylation to yield the final product.
Reaction Scheme:
Figure 2: Demethylation of the methoxy precursor.
Materials:
-
4-(3-Methoxyphenoxy)benzoic acid
-
Hydrobromic acid (HBr), 48% aqueous solution
-
Glacial acetic acid
-
Ethyl acetate
-
Saturated sodium chloride (NaCl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask with a condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve 4-(3-methoxyphenoxy)benzoic acid in glacial acetic acid in a round-bottom flask.
-
Reagent Addition: Add a 48% aqueous solution of hydrobromic acid to the flask.
-
Reflux: Heat the reaction mixture to reflux under a nitrogen atmosphere for 12-16 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with a saturated NaCl solution.
-
Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent to obtain the crude product.
-
Protocol 1.3: Purification of this compound
High purity of the monomer is crucial for achieving high molecular weight polymers. Recrystallization is an effective method for purification.
Procedure:
-
Dissolution: Dissolve the crude this compound in a minimal amount of hot methanol or a 1:1 mixture of acetic acid and water.
-
Decolorization: Add a small amount of activated carbon to the hot solution and stir for 10-15 minutes to remove colored impurities.
-
Filtration: Filter the hot solution through a celite pad to remove the activated carbon.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent (the same solvent system used for recrystallization).
-
Drying: Dry the purified crystals under vacuum at 60-80 °C to a constant weight.
Table 1: Typical Purity and Yield Data
| Synthesis Route | Typical Yield | Purity (by HPLC) | Melting Point |
| Ullmann Condensation | 75-85% | >99.5% | 163-166 °C |
| Demethylation | 80-90% | >99.5% | 163-166 °C |
PART 2: Polymer Synthesis via Nucleophilic Aromatic Substitution
High-performance poly(ether ketone)s are typically synthesized via a nucleophilic aromatic substitution (SNAr) polycondensation reaction.[2][3] This protocol details the synthesis of a PEK-type polymer from this compound and an activated dihalide, such as 4,4'-difluorobenzophenone.
Protocol 2.1: Synthesis of Poly(ether ketone) (PEK)
Reaction Scheme:
Figure 3: Synthesis of PEK from this compound.
Materials:
-
Purified this compound
-
4,4'-Difluorobenzophenone
-
Anhydrous potassium carbonate (K₂CO₃), finely ground and dried
-
Diphenylsulfone
-
Toluene
-
Methanol
-
Acetone
Equipment:
-
High-temperature reaction vessel with a mechanical stirrer, Dean-Stark trap, condenser, and nitrogen/argon inlet
-
Heating mantle with a high-temperature controller
-
Sintered glass filter funnel
Procedure:
-
Monomer and Salt Charging: To the reaction vessel, add this compound (1 equivalent), 4,4'-difluorobenzophenone (1 equivalent), and anhydrous potassium carbonate (1.1 equivalents).
-
Solvent Addition: Add diphenylsulfone as the solvent (to achieve a monomer concentration of 20-30% w/w) and toluene as an azeotroping agent (approximately 10% of the diphenylsulfone volume).
-
Azeotropic Dehydration: Heat the mixture to 140-160 °C with stirring under a nitrogen or argon flow. The toluene-water azeotrope will be collected in the Dean-Stark trap. Continue this process until no more water is collected (typically 2-4 hours).
-
Toluene Removal: After complete dehydration, gradually increase the temperature to 180-200 °C to remove the toluene.
-
Polymerization: Raise the temperature of the reaction mixture to 280-320 °C to initiate polymerization. The viscosity of the mixture will increase significantly as the polymer chain grows. Maintain the reaction at this temperature for 3-6 hours.
-
Polymer Isolation:
-
Cool the reaction mixture to approximately 150 °C.
-
Slowly pour the viscous polymer solution into a large volume of rapidly stirring methanol or acetone to precipitate the polymer.
-
Break up the precipitated polymer into smaller particles.
-
-
Purification of the Polymer:
-
Filter the polymer and wash it extensively with hot methanol and then with hot deionized water to remove the solvent and inorganic salts.
-
Dry the polymer in a vacuum oven at 120 °C for 24 hours.
-
PART 3: Characterization of Monomer and Polymer
Thorough characterization is essential to ensure the quality of the monomer and to understand the properties of the resulting polymer.
Protocol 3.1: Monomer Characterization
Table 2: Analytical Techniques for Monomer Characterization
| Technique | Purpose | Expected Results |
| ¹H NMR | Structural confirmation and purity assessment | Aromatic protons in the expected regions, with correct integration values. |
| ¹³C NMR | Structural confirmation | Carboxylic acid carbon, aromatic carbons, and ether-linked carbons at characteristic chemical shifts. |
| FTIR | Identification of functional groups | Broad O-H stretch (hydroxyl and carboxylic acid), C=O stretch (carboxylic acid), C-O-C stretch (ether). |
| HPLC | Purity determination | A single major peak corresponding to the product. Purity >99.5% is desirable for polymerization. |
| Melting Point | Purity assessment | A sharp melting point in the range of 163-166 °C. |
| Mass Spectrometry | Molecular weight confirmation | Molecular ion peak corresponding to the calculated molecular weight of 230.22 g/mol .[4] |
Protocol 3.2: Polymer Characterization
Table 3: Analytical Techniques for Polymer Characterization
| Technique | Purpose | Expected Results |
| ¹H NMR | Confirmation of polymer structure | Broad signals in the aromatic region, consistent with the polymer repeat unit. |
| FTIR | Confirmation of functional groups | Aromatic C-H, C=O (ketone), and C-O-C (ether) stretching vibrations. |
| Gel Permeation Chromatography (GPC) | Determination of molecular weight and molecular weight distribution | High number-average molecular weight (Mn) and weight-average molecular weight (Mw) with a polydispersity index (PDI) typically between 1.5 and 2.5. |
| Differential Scanning Calorimetry (DSC) | Determination of thermal transitions | Glass transition temperature (Tg) typically in the range of 150-180 °C. A melting endotherm (Tm) may be observed depending on the degree of crystallinity. |
| Thermogravimetric Analysis (TGA) | Evaluation of thermal stability | High decomposition temperature (Td), typically above 500 °C in a nitrogen atmosphere, indicating excellent thermal stability. |
Workflow Diagram
Figure 4: Overall workflow from monomer synthesis to polymer characterization.
Conclusion and Future Perspectives
This compound is a valuable monomer for the synthesis of high-performance poly(ether ketone)s. The protocols provided in these application notes offer a reliable foundation for the synthesis, purification, and polymerization of this monomer. The resulting polymers exhibit a desirable combination of thermal stability, mechanical strength, and processability, making them suitable for a wide range of advanced applications.
Future research in this area could focus on the development of more sustainable and efficient catalytic systems for the Ullmann condensation, as well as the exploration of copolymerizations of this compound with other monomers to further tailor the properties of the resulting PAEKs. The unique properties imparted by the meta-linkage of this monomer open up possibilities for the design of novel high-performance polymers with enhanced solubility and processability, which will be of significant interest to both academic and industrial researchers.
References
- 1. Synthesis and preparation process of 4-phenoxybenzoic acid - Eureka | Patsnap [eureka.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | 56183-35-8 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 4. This compound | C13H10O4 | CID 615389 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Derivatives from 4-(3-Hydroxyphenoxy)benzoic acid
Abstract
This comprehensive guide provides detailed application notes and validated protocols for the synthesis of key derivatives from 4-(3-hydroxyphenoxy)benzoic acid. This molecular scaffold is a valuable starting material in medicinal chemistry and materials science, primarily due to its diaryl ether linkage and two distinct functional handles: a carboxylic acid and a phenolic hydroxyl group. This document outlines strategic approaches and step-by-step methodologies for the selective modification of these functional groups to generate ester, amide, and ether derivatives. Each protocol is supplemented with mechanistic insights, reagent tables, and process workflows to ensure reproducibility and facilitate adaptation for the synthesis of diverse compound libraries. This guide is intended for researchers, chemists, and drug development professionals engaged in the design and synthesis of novel chemical entities.
Introduction: The Strategic Value of the this compound Scaffold
This compound is a versatile building block in modern organic synthesis. Its structure, featuring a flexible diaryl ether backbone, is found in numerous biologically active compounds and advanced polymers. The true synthetic utility of this scaffold lies in the orthogonal reactivity of its two primary functional groups:
-
The Carboxylic Acid (-COOH): This group is readily converted into a wide range of functional derivatives, including esters and amides. In drug discovery, this position is often modified to modulate pharmacokinetic properties, engage in hydrogen bonding with biological targets, or serve as a handle for further conjugation.
-
The Phenolic Hydroxyl (-OH): This group offers a site for O-alkylation to form ether linkages, a common strategy to enhance metabolic stability or introduce lipophilic substituents. It can also be acylated to form phenolic esters.
The ability to selectively functionalize one group while leaving the other intact (or reacting both in a controlled manner) allows for the systematic exploration of chemical space around this privileged core. This guide will detail the synthesis of three principal classes of derivatives: esters, amides, and ethers.
Synthesis of Ester Derivatives via the Carboxylic Acid
Esterification of the carboxylic acid moiety is a fundamental transformation for creating prodrugs, modifying solubility, or generating intermediates for further synthesis. Two primary and reliable methods are presented: direct acid-catalyzed esterification (Fischer Esterification) and a two-step activation-acylation sequence via an acyl chloride intermediate.
Method 1: Fischer-Speier Esterification
This classic method involves reacting the carboxylic acid with an excess of an alcohol under acidic catalysis. The reaction is driven to completion by using the alcohol as the solvent or by removing the water formed during the reaction.[1][2]
Causality and Experimental Rationale: The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the strong acid catalyst (e.g., H₂SO₄), which activates the carbonyl carbon towards nucleophilic attack by the alcohol. The use of excess alcohol is a direct application of Le Châtelier's principle, shifting the reaction equilibrium towards the ester product.[3] While the phenolic hydroxyl is less nucleophilic than the aliphatic alcohol, it remains unreactive under these conditions, ensuring selectivity for the carboxylic acid.
Protocol 2.1: Synthesis of Methyl 4-(3-hydroxyphenoxy)benzoate
Materials:
-
This compound
-
Methanol (Anhydrous)
-
Sulfuric Acid (Concentrated, 98%)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Ethyl Acetate
-
Brine (Saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (e.g., 5.0 g, 21.7 mmol).
-
Reagent Addition: Add 100 mL of anhydrous methanol to the flask. While stirring, slowly add concentrated sulfuric acid (1.0 mL) dropwise.
-
Reflux: Heat the reaction mixture to reflux (approx. 65°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a suitable mobile phase (e.g., 30% Ethyl Acetate in Hexanes).
-
Work-up:
-
Cool the mixture to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in 100 mL of ethyl acetate and transfer to a separatory funnel.
-
Carefully wash the organic layer with 50 mL of water, followed by 50 mL of saturated sodium bicarbonate solution (Caution: CO₂ evolution), and finally with 50 mL of brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude ester by silica gel column chromatography or recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the pure methyl 4-(3-hydroxyphenoxy)benzoate.
Method 2: Acylation via Acyl Chloride Intermediate
For less reactive alcohols or when milder conditions are required, a two-step approach is superior. The carboxylic acid is first converted to a highly reactive acyl chloride, which then readily reacts with the alcohol.
Causality and Experimental Rationale: Thionyl chloride (SOCl₂) or oxalyl chloride converts the carboxylic acid into the corresponding acyl chloride. A catalytic amount of N,N-dimethylformamide (DMF) is often used to form the Vilsmeier reagent in situ, which is the active catalytic species.[4][5] The resulting acyl chloride is a potent electrophile that reacts rapidly with alcohols, even sterically hindered ones, at room temperature, often in the presence of a non-nucleophilic base like pyridine or triethylamine to scavenge the HCl byproduct.
Protocol 2.2: Two-Step Synthesis of Benzyl 4-(3-hydroxyphenoxy)benzoate
Step A: Synthesis of 4-(3-Hydroxyphenoxy)benzoyl Chloride
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add this compound (e.g., 2.3 g, 10.0 mmol) and 30 mL of anhydrous toluene.
-
Reagent Addition: Add thionyl chloride (1.1 mL, 15.0 mmol) followed by one drop of anhydrous DMF.
-
Reaction: Stir the suspension at 70°C for 2 hours. The mixture should become a clear solution.
-
Isolation: Cool the reaction to room temperature and concentrate under reduced pressure to remove excess thionyl chloride and toluene. The resulting crude 4-(3-hydroxyphenoxy)benzoyl chloride is often used directly in the next step without further purification.
Step B: Esterification with Benzyl Alcohol
-
Reaction Setup: Dissolve the crude acyl chloride from Step A in 40 mL of anhydrous dichloromethane in a flask under a nitrogen atmosphere and cool to 0°C in an ice bath.
-
Reagent Addition: Add benzyl alcohol (1.0 mL, 10.0 mmol) followed by the slow, dropwise addition of triethylamine (2.1 mL, 15.0 mmol).
-
Reaction: Allow the reaction to warm to room temperature and stir for 3-4 hours, monitoring by TLC.
-
Work-up and Purification: Quench the reaction with 20 mL of water. Separate the organic layer, wash with 1 M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography to yield the final product.
Data Summary: Esterification Reagents
| Method | Activating Agent | Typical Alcohol | Catalyst/Base | Temperature | Key Advantage |
| Fischer Esterification | N/A | Methanol, Ethanol | H₂SO₄ (catalytic) | Reflux | One-step, inexpensive reagents |
| Acyl Chloride Route | Thionyl Chloride | Benzyl Alcohol | Triethylamine | 0°C to RT | High reactivity, broad scope |
Workflow Diagram: Ester Synthesis
References
- 1. benchchem.com [benchchem.com]
- 2. iajpr.com [iajpr.com]
- 3. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 4. 4-Chloro-3-hydroxybenzoyl chloride synthesis - chemicalbook [chemicalbook.com]
- 5. CN101376627B - The preparation method of 4-hydroxybenzoyl chloride - Google Patents [patents.google.com]
Application Note & Scalable Protocol: Synthesis of 4-(3-Hydroxyphenoxy)benzoic Acid
Abstract
4-(3-Hydroxyphenoxy)benzoic acid is a key building block in the synthesis of advanced polymers, pharmaceuticals, and other high-value organic materials. Its diaryl ether linkage presents a common synthetic challenge, particularly when transitioning from laboratory to pilot or industrial scale. This application note provides a comprehensive, robust, and scalable protocol for the synthesis of this compound via a modified Ullmann condensation. We delve into the mechanistic rationale, critical process parameters, safety considerations for scale-up, and detailed, step-by-step procedures for synthesis and purification to achieve high yield and purity.
Introduction: The Strategic Importance of Diaryl Ether Synthesis
The synthesis of diaryl ethers is a cornerstone of modern organic chemistry. The target molecule, this compound, incorporates this crucial functional group. The classical approach to this transformation is the Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution between an aryl halide and a phenol.[1][2] While effective, traditional Ullmann conditions often require harsh conditions, such as high temperatures (>200 °C) and stoichiometric amounts of copper, which pose significant challenges for scale-up.[1][3]
Modern advancements have introduced ligand-accelerated, catalytic versions of the Ullmann reaction that proceed under milder conditions, improving the safety profile and economic viability of the process.[4] This protocol is based on a modified Ullmann condensation, which offers an optimal balance of reactivity, cost-effectiveness, and scalability.
Reaction Scheme:
Figure 1: Ullmann condensation between 4-bromobenzoic acid and resorcinol to yield this compound.
Mechanistic Rationale and Key Process Considerations
The Ullmann condensation proceeds through a catalytic cycle involving copper(I) species. The generally accepted mechanism involves the formation of a copper(I) phenoxide, which then undergoes oxidative addition with the aryl halide. The resulting Cu(III) intermediate then undergoes reductive elimination to form the diaryl ether and regenerate the Cu(I) catalyst.[2][5]
Key Choices for a Scalable Process:
-
Reactants: 4-Bromobenzoic acid is selected over 4-chlorobenzoic acid due to the greater reactivity of the C-Br bond in the oxidative addition step.[1] Resorcinol serves as the phenol component. Using resorcinol directly, rather than a protected version, simplifies the process by avoiding extra protection/deprotection steps.
-
Catalyst: Copper(I) iodide (CuI) is a reliable and cost-effective catalyst for this transformation. Its activity is sufficient to promote the reaction without requiring expensive or air-sensitive ligands, which is a major advantage for large-scale operations.
-
Base: Potassium carbonate (K2CO3) is an inexpensive, moderately strong base that is effective in deprotonating the phenolic hydroxyl groups of resorcinol to form the reactive nucleophile. Its low solubility in some organic solvents can sometimes be a kinetic challenge, but its ease of handling and removal makes it suitable for scale-up.
-
Solvent: N,N-Dimethylformamide (DMF) is an excellent polar aprotic solvent for this reaction, as it effectively solubilizes the reactants and intermediates. However, due to its relatively high boiling point and associated toxicity, operations must be conducted in well-ventilated areas with appropriate engineering controls.[6]
-
Temperature: The reaction is conducted at an elevated temperature (130-140 °C) to ensure a reasonable reaction rate. Careful temperature control is critical to prevent side reactions and thermal runaway.[7]
Process Workflow and Logic
The overall process is designed for efficiency and scalability, moving from reaction setup to final product isolation with clear, defined stages.
Caption: Scalable workflow for this compound synthesis.
Scale-Up Safety and Hazard Analysis
Transitioning any chemical process to a larger scale requires a thorough risk assessment.[6][8]
-
Thermal Hazards: The Ullmann condensation is exothermic. On a large scale, the surface-area-to-volume ratio of the reactor decreases, reducing the efficiency of heat removal.[8] A runaway reaction is a significant risk.
-
Mitigation:
-
Perform reaction calorimetry (RC1) studies to understand the heat of reaction and the maximum temperature of synthesis reaction (MTSR).
-
Ensure the reactor's cooling system is capable of handling the heat output.
-
Implement controlled, portion-wise addition of a limiting reagent if the exotherm is too strong for the cooling system.
-
Have an emergency quench plan in place.
-
-
-
Reagent Handling:
-
DMF: A potential teratogen and liver toxicant. Handle in a closed system or with appropriate local exhaust ventilation.
-
Copper(I) Iodide: Toxic. Avoid inhalation of dust and skin contact.
-
Acids/Bases: Corrosive. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and lab coats.
-
-
Pressure Build-up: Although this reaction is not expected to generate a significant amount of gas, performing it at elevated temperatures in a sealed vessel can lead to pressure build-up.
-
Mitigation: The reaction should be run under an inert atmosphere (e.g., nitrogen) but vented through a condenser and bubbler to prevent pressure build-up.
-
Detailed Experimental Protocol (100 g Scale)
This protocol details the synthesis of approximately 100 g of this compound.
Reagent and Equipment List
| Reagent | CAS No. | MW ( g/mol ) | Amount (g) | Moles (mol) | Eq. |
| 4-Bromobenzoic acid | 585-76-2 | 201.02 | 100.5 | 0.50 | 1.0 |
| Resorcinol | 108-46-3 | 110.11 | 60.6 | 0.55 | 1.1 |
| Potassium Carbonate (K2CO3), anhydrous | 584-08-7 | 138.21 | 138.2 | 1.00 | 2.0 |
| Copper(I) Iodide (CuI) | 7681-65-4 | 190.45 | 9.5 | 0.05 | 0.1 |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | 750 mL | - | - |
| Hydrochloric Acid (HCl), 6M | 7647-01-0 | - | ~250 mL | - | - |
| Deionized Water | 7732-18-5 | - | ~4 L | - | - |
| Ethanol, 95% | 64-17-5 | - | As needed | - | - |
Equipment:
-
2 L three-neck round-bottom flask (or jacketed glass reactor)
-
Overhead mechanical stirrer with a PTFE paddle
-
Heating mantle with temperature controller and thermocouple
-
Condenser
-
Nitrogen inlet and bubbler
-
Large beaker or vessel for precipitation (5 L)
-
Büchner funnel and filter flask (large)
-
Vacuum oven
Step-by-Step Procedure
-
Reactor Setup: Assemble the 2 L reactor with the overhead stirrer, condenser, and nitrogen inlet. Ensure the system is clean, dry, and can be maintained under a positive pressure of nitrogen.
-
Charging Reagents: To the reactor, add resorcinol (60.6 g), potassium carbonate (138.2 g), and N,N-Dimethylformamide (750 mL).
-
Inerting and Initial Stirring: Begin stirring the mixture and purge the reactor with nitrogen for 15-20 minutes.
-
Catalyst and Aryl Halide Addition: Add the copper(I) iodide (9.5 g) followed by the 4-bromobenzoic acid (100.5 g).
-
Reaction: Heat the reaction mixture to 130-140 °C with vigorous stirring. The mixture will turn from a slurry to a dark brown, more homogeneous solution.
-
Monitoring: Monitor the reaction progress by taking small aliquots, quenching with acidic water, extracting with ethyl acetate, and analyzing by TLC or HPLC. The reaction is typically complete in 12-18 hours.
-
Work-up - Cooling and Quenching: Once the reaction is complete, turn off the heat and allow the mixture to cool to below 80 °C. Slowly pour the warm reaction mixture into a separate vessel containing 2 L of deionized water with stirring.
-
Filtration of Inorganics: Filter the resulting aqueous slurry through a pad of celite to remove the copper catalyst and any unreacted potassium carbonate. Wash the filter cake with an additional 500 mL of water.
-
Product Precipitation: Combine the filtrates in a large beaker. While stirring, slowly add 6M HCl until the pH of the solution is ~2-3. A thick, off-white to tan precipitate will form.
-
Crude Isolation: Cool the mixture in an ice bath for 1-2 hours to maximize precipitation. Collect the crude product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold deionized water (2 x 500 mL) to remove salts.
-
Purification - Recrystallization: Transfer the crude solid to a large flask. Add a minimal amount of hot 70% aqueous ethanol to dissolve the solid completely. Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.
-
Final Product Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold 70% ethanol, and then with cold water.
-
Drying: Dry the product in a vacuum oven at 60-70 °C until a constant weight is achieved.
Expected Results
| Parameter | Expected Value |
| Yield | 75-85% |
| Appearance | Off-white to pale tan crystalline solid |
| Purity (by HPLC) | >98% |
| Melting Point | ~172-174 °C |
Conclusion
This application note provides a validated and scalable protocol for the synthesis of this compound. By employing a modified Ullmann condensation, this process avoids harsh conditions and expensive reagents while providing high yields and purity. The detailed considerations for reaction parameters, scale-up safety, and purification offer a reliable guide for researchers and process chemists in academic and industrial settings.
References
- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 2. Ullmann Reaction [organic-chemistry.org]
- 3. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. - Division of Research Safety | Illinois [drs.illinois.edu]
- 7. fauske.com [fauske.com]
- 8. catsci.com [catsci.com]
Application Notes and Protocols: 4-(3-Hydroxyphenoxy)benzoic Acid in Drug Discovery
Introduction: Unveiling the Potential of a Versatile Scaffold
4-(3-Hydroxyphenoxy)benzoic acid is a unique chemical entity characterized by a diaryl ether linkage, connecting a benzoic acid moiety with a phenol.[1][2] This structural motif offers a compelling starting point for medicinal chemistry campaigns due to its conformational flexibility and the presence of functional groups amenable to chemical modification. While direct and extensive research on the specific drug discovery applications of this compound is emerging, the broader family of phenoxy benzoic acid derivatives has shown significant promise in various therapeutic areas.[3][4][5]
These application notes serve as a technical guide for researchers and drug development professionals, providing insights into the inferred therapeutic potential of this compound. We will explore its possible applications based on the established biological activities of structurally related compounds and provide detailed, field-proven protocols for its evaluation in key pharmacological assays. The information presented herein is intended to empower researchers to unlock the therapeutic possibilities of this versatile chemical scaffold.
Inferred Therapeutic Applications and Mechanistic Insights
The true value of a molecule in drug discovery often lies in its potential to be chemically elaborated into a diverse library of compounds with tailored biological activities. This compound is an exemplary scaffold, offering multiple points for chemical modification to optimize potency, selectivity, and pharmacokinetic properties.
As a Potential Anti-inflammatory Agent
Scientific Rationale: Inflammation is a complex biological response implicated in a wide array of diseases. A key event in many inflammatory processes is the denaturation of proteins.[6][7] Compounds that can prevent this denaturation exhibit anti-inflammatory properties. Furthermore, the stabilization of cellular membranes, such as those of red blood cells (RBCs), is another hallmark of anti-inflammatory activity, as it prevents the release of pro-inflammatory mediators.[8] Phenolic compounds and their derivatives are well-documented for their anti-inflammatory effects.[9][10] Given its phenolic nature, this compound is a prime candidate for investigation as an anti-inflammatory agent.
Mechanism of Action (Hypothesized): The hydroxyl group on the phenoxy ring and the carboxylic acid on the benzoic acid ring can participate in hydrogen bonding and other non-covalent interactions, potentially interfering with the processes of protein denaturation and membrane destabilization that occur during inflammation.
A Foundational Scaffold for CCR5 Antagonists in HIV Therapy
Scientific Rationale: The C-C chemokine receptor type 5 (CCR5) is a critical co-receptor for the entry of the most common strains of HIV-1 into host cells.[11] Blocking this receptor is a clinically validated strategy for the treatment of HIV infection. Notably, complex molecules incorporating a phenoxy moiety linked to a benzoic acid derivative have been successfully developed as potent and orally available CCR5 antagonists.[8]
Structural-Activity Relationship (SAR) Insights: The discovery of spirodiketopiperazine-based CCR5 antagonists demonstrates that a terminal phenoxy-benzoic acid fragment can be a key pharmacophoric element for high-affinity binding to the CCR5 receptor.[8] This suggests that this compound could serve as a valuable starting fragment for the synthesis of novel CCR5 antagonists. The ether linkage provides a flexible spacer, while the terminal rings can be functionalized to optimize interactions within the binding pocket of the receptor.
Experimental Protocols
The following protocols are designed to be self-validating and provide a robust framework for evaluating the potential therapeutic applications of this compound.
Protocol 1: In Vitro Anti-inflammatory Activity Assessment
This protocol details two widely accepted and cost-effective in vitro assays to screen for anti-inflammatory potential: inhibition of protein denaturation and red blood cell membrane stabilization.
A. Inhibition of Protein (Albumin) Denaturation Assay
Principle: This assay measures the ability of a compound to inhibit the thermally induced denaturation of a protein, such as bovine serum albumin (BSA) or egg albumin.[6][7]
Materials:
-
This compound
-
Bovine Serum Albumin (BSA) solution (0.5% w/v in Tris-buffered saline, pH 7.4)
-
Diclofenac sodium (positive control)
-
Tris-buffered saline (TBS), pH 7.4
-
Phosphate buffered saline (PBS), pH 6.4
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of this compound and diclofenac sodium in a suitable solvent (e.g., DMSO).
-
Set up reaction mixtures in microcentrifuge tubes as described in the table below.
-
Incubate the tubes at 37°C for 20 minutes.
-
Induce denaturation by incubating the tubes at 72°C for 5 minutes.
-
Cool the tubes to room temperature.
-
Measure the absorbance of the solutions at 660 nm using a spectrophotometer.
-
Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = 100 * (Abs_control - Abs_sample) / Abs_control
Data Presentation:
| Treatment | Concentration (µg/mL) | Absorbance (660 nm) | % Inhibition |
| Control | - | Value | 0 |
| This compound | 100 | Value | Value |
| 200 | Value | Value | |
| 400 | Value | Value | |
| Diclofenac Sodium | 100 | Value | Value |
| 200 | Value | Value | |
| 400 | Value | Value |
B. Red Blood Cell (RBC) Membrane Stabilization Assay
Principle: This assay assesses the ability of a compound to protect RBC membranes from lysis induced by hypotonic stress.[8]
Materials:
-
Fresh human blood (with anticoagulant)
-
This compound
-
Diclofenac sodium (positive control)
-
Isotonic saline (0.9% NaCl)
-
Hypotonic saline (0.25% NaCl)
-
Phosphate buffer (pH 7.4)
-
Centrifuge
-
Spectrophotometer
Procedure:
-
Collect fresh human blood and mix with an equal volume of Alsever's solution (or other anticoagulant).
-
Centrifuge at 3000 rpm for 10 minutes and wash the pellet three times with isotonic saline.
-
Resuspend the RBCs in isotonic saline to make a 10% (v/v) suspension.
-
Set up reaction mixtures as follows:
-
Control: 1 mL of phosphate buffer + 2 mL of hypotonic saline + 0.5 mL of RBC suspension.
-
Test Sample: 1 mL of phosphate buffer containing various concentrations of the test compound + 2 mL of hypotonic saline + 0.5 mL of RBC suspension.
-
Standard: 1 mL of phosphate buffer containing various concentrations of diclofenac sodium + 2 mL of hypotonic saline + 0.5 mL of RBC suspension.
-
-
Incubate all samples at 37°C for 30 minutes.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Collect the supernatant and measure the absorbance at 560 nm.
-
Calculate the percentage of membrane stabilization using the following formula: % Protection = 100 - ((Abs_sample - Abs_control) / Abs_control) * 100
Workflow for In Vitro Anti-inflammatory Screening
Caption: Workflow for in vitro anti-inflammatory screening.
Protocol 2: CCR5 Antagonist Screening using a Pseudovirus-Based Neutralization Assay
Principle: This assay measures the ability of a compound to inhibit the entry of an HIV-1 pseudovirus expressing the R5-tropic envelope glycoprotein into cells expressing CD4 and CCR5.[11] Viral entry is quantified by the activity of a reporter gene (e.g., luciferase) incorporated into the pseudovirus genome.
Materials:
-
Target Cells: TZM-bl cells (HeLa cells expressing CD4, CCR5, and CXCR4, with a Tat-inducible luciferase reporter).
-
Pseudovirus: HIV-1 Env-pseudotyped virus (R5-tropic).
-
This compound or its derivatives.
-
Maraviroc (positive control).
-
Cell culture medium (DMEM with 10% FBS and antibiotics).
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Cell Plating: Seed TZM-bl cells in a 96-well white, solid-bottom plate at a density of 1 x 10^4 cells per well and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of the test compounds and Maraviroc in cell culture medium.
-
Treatment: Remove the medium from the cells and add the compound dilutions. Incubate for 1 hour at 37°C.
-
Infection: Add the R5-tropic HIV-1 pseudovirus to each well.
-
Incubation: Incubate the plate for 48 hours at 37°C in a CO2 incubator.
-
Lysis and Luciferase Assay:
-
Remove the supernatant from the wells.
-
Lyse the cells by adding luciferase assay reagent.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Determine the relative light units (RLU) for each well.
-
Calculate the percentage of neutralization using the following formula: % Neutralization = 100 * [1 - (RLU_sample - RLU_cell_control) / (RLU_virus_control - RLU_cell_control)]
-
Plot the percentage of neutralization against the compound concentration to determine the IC50 value.
-
Workflow for CCR5 Antagonist Screening
Caption: Workflow for CCR5 antagonist screening.
Concluding Remarks for the Senior Application Scientist
This compound represents a molecule of significant interest for initiating drug discovery programs. Its structural simplicity, coupled with the proven therapeutic relevance of the broader phenoxy benzoic acid chemical class, provides a strong rationale for its exploration. The protocols detailed in these application notes offer robust and validated methods for investigating its potential as an anti-inflammatory agent and as a foundational element for the development of novel CCR5 antagonists. It is through the rigorous application of such assays that the full therapeutic potential of this and related molecules can be methodically uncovered and advanced toward clinical development.
References
- 1. This compound | C13H10O4 | CID 615389 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4'-Hydroxy-3-phenoxybenzoic acid | C13H10O4 | CID 161852 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Quantitative structure-activity relationship of phenoxy and benzyloxy acid derivatives as antisickling agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structure-activity relationship study on benzoic acid part of diphenylamine-based retinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijcrt.org [ijcrt.org]
- 7. researchgate.net [researchgate.net]
- 8. In vitro assessment on anti-inflammatory and anti-lipidemic properties of selected plant species :: BioResources [bioresources.cnr.ncsu.edu]
- 9. 2-(3-(4-hydroxyphenyl)propanamido)benzoic acid: activities and applications_Chemicalbook [chemicalbook.com]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(3-Hydroxyphenoxy)benzoic acid
Welcome to the technical support center for the synthesis of 4-(3-Hydroxyphenoxy)benzoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield of this important chemical intermediate. We will delve into the causality behind experimental choices, provide validated protocols, and offer data-driven insights to ensure the success of your synthesis.
Overview of Synthesis Strategies
The synthesis of this compound, a diaryl ether, is most commonly achieved through a copper-catalyzed cross-coupling reaction known as the Ullmann condensation (or Ullmann ether synthesis).[1][2] This reaction typically involves the coupling of an aryl halide with a phenol. The primary route involves the reaction between a 4-halobenzoic acid (or its ester) and resorcinol (1,3-dihydroxybenzene).
An alternative approach involves a Nucleophilic Aromatic Substitution (SNAr) reaction. For an SNAr reaction to be efficient, the aromatic ring bearing the leaving group must be "activated" by potent electron-withdrawing groups at the ortho and/or para positions, which makes this route less direct for the title compound unless specialized strategies are employed.[3][4]
This guide will focus primarily on optimizing the Ullmann condensation, as it is the most prevalent and versatile method for this specific target molecule.
Troubleshooting Guide (Q&A Format)
This section addresses specific issues you may encounter during the synthesis.
Q1: My reaction yield is consistently low or the reaction fails to proceed. What are the primary factors to investigate?
Low yield is the most common issue. A systematic approach is crucial for diagnosis. We can break down the potential causes into a logical workflow.
Caption: Troubleshooting workflow for low reaction yield.
Detailed Explanation:
-
Reagent Quality:
-
Resorcinol: This reactant is susceptible to oxidation (turning pink/brown) and is hygroscopic. Use freshly opened or purified resorcinol.
-
Aryl Halide: Ensure the purity of your 4-halobenzoic acid. The reactivity order is generally I > Br >> Cl.[2] 4-Iodobenzoic acid will be the most reactive.
-
Base: The base (e.g., K₂CO₃, Cs₂CO₃) is critical for deprotonating the phenolic hydroxyl group. It must be anhydrous and finely powdered to ensure maximum surface area and reactivity.
-
Solvent: Ullmann reactions require high-boiling polar aprotic solvents like DMF, NMP, or DMSO.[1] These solvents must be anhydrous, as water can inhibit the reaction.
-
-
Catalyst System:
-
Copper Source: While traditional Ullmann reactions used stoichiometric copper powder, modern methods use catalytic amounts (1-10 mol%) of a copper(I) salt, such as CuI or Cu₂O.[5] These are generally more effective than Cu(II) salts or copper metal.
-
Ligand: The "ligandless" Ullmann reaction often requires very high temperatures (>180 °C). The addition of a chelating ligand (e.g., 1,10-phenanthroline, L-proline) can significantly accelerate the reaction and allow for lower temperatures (100-130 °C), which in turn reduces side product formation.[5] The ligand stabilizes the copper catalyst and facilitates the oxidative addition and reductive elimination steps.
-
-
Reaction Conditions:
-
Inert Atmosphere: The Cu(I) catalyst can be oxidized to the less active Cu(II) state by atmospheric oxygen. Conducting the reaction under an inert atmosphere (Nitrogen or Argon) is crucial.
-
Temperature: This is a critical parameter. Too low, and the reaction rate will be negligible. Too high, and you risk decomposition of starting materials and increased side product formation (see Q2). An optimal range, typically determined empirically, is vital.
-
Q2: I'm observing significant side products, particularly a self-coupling product of my 4-halobenzoic acid. How can I minimize this?
The formation of 4,4'-dicarboxybiphenyl is a classic side reaction in Ullmann couplings.[6] This occurs when two molecules of the aryl halide couple with each other.
Solutions:
-
Lower the Temperature: The self-coupling reaction often has a higher activation energy than the desired C-O bond formation. Lowering the reaction temperature, made possible by using an effective ligand, is the best strategy.
-
Use a Ligand: As mentioned, ligands like 1,10-phenanthroline can promote the desired C-O coupling over the C-C self-coupling.
-
Control Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of the phenol component (resorcinol) relative to the aryl halide. This statistically favors the cross-coupling reaction.
Q3: My final product is a dark, oily solid that is difficult to purify. What are the best purification methods?
The dark color is often due to trace copper catalyst and polymeric side products.
-
Aqueous Workup: After the reaction, a thorough aqueous workup is essential. Quench the reaction mixture in acidic water (e.g., 1M HCl). This protonates the product's carboxylate and phenoxide groups, making it soluble in organic solvents, and helps to dissolve the inorganic salts.
-
Ammonia/EDTA Wash: To remove residual copper, wash the organic extract with an aqueous ammonia solution or a 10% EDTA solution. The ammonia or EDTA will chelate with the copper ions, pulling them into the aqueous phase.
-
Activated Carbon (Charcoal) Treatment: Before recrystallization, dissolving the crude product in a suitable solvent and boiling briefly with activated charcoal can effectively remove colored impurities.[7]
-
Recrystallization: A common and effective method for this compound is recrystallization from a mixed solvent system like acetic acid/water or ethanol/water.[8] Dissolve the crude solid in the minimum amount of hot acetic acid or ethanol, then slowly add water until the solution becomes turbid. Re-heat to clarify and then allow to cool slowly.
Frequently Asked Questions (FAQs)
Q: What is the catalytic cycle for the Ullmann ether synthesis?
The precise mechanism is still debated, but a widely accepted pathway for a modern, ligand-assisted reaction involves a Cu(I)/Cu(III) cycle.
Caption: Proposed Cu(I)/Cu(III) catalytic cycle for Ullmann ether synthesis.
-
Salt Metathesis: The active Cu(I) catalyst reacts with the deprotonated phenol (phenoxide) to form a copper phenoxide species.
-
Oxidative Addition: The aryl halide adds to the copper phenoxide complex, oxidizing Cu(I) to a transient Cu(III) intermediate.
-
Reductive Elimination: The Cu(III) complex reductively eliminates the final diaryl ether product, regenerating the Cu(I) catalyst to re-enter the cycle.
Q: Can I use 4-chlorobenzoic acid or 4-fluorobenzoic acid?
While possible, it is challenging. The reactivity of aryl halides in Ullmann couplings follows the order I > Br > Cl > F. Aryl chlorides and fluorides are significantly less reactive and require more forcing conditions (higher temperatures, stronger bases, more active catalysts), which can lead to lower yields and more side products. For laboratory-scale synthesis, 4-iodobenzoic acid or 4-bromobenzoic acid are strongly recommended.
Q: Is it necessary to protect the carboxylic acid group?
Generally, it is not necessary. The reaction is run under basic conditions, which will deprotonate the carboxylic acid to form a carboxylate salt. This salt is typically unreactive under the Ullmann conditions. Using the methyl or ethyl ester of the 4-halobenzoic acid is also a common strategy, which would then require a final hydrolysis step to yield the desired acid.
Q: What is the best base for this reaction?
Potassium carbonate (K₂CO₃) is a cost-effective and commonly used base. However, cesium carbonate (Cs₂CO₃) is often superior. Its greater solubility in organic solvents and the "cesium effect" can lead to higher reaction rates and yields, albeit at a higher cost.
Data & Protocols
Comparison of Catalytic Systems
The choice of catalyst, ligand, and base significantly impacts the reaction outcome. The following table summarizes typical conditions.
| Catalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temp (°C) | Typical Yield | Reference Insight |
| Cu Powder (100) | None | K₂CO₃ (2.0) | NMP | 180-210 | 30-50% | Traditional, harsh conditions, moderate yield.[1] |
| CuI (10) | None | K₂CO₃ (2.0) | DMF | 150-160 | 50-65% | Improved catalytic version, still requires high temp. |
| CuI (5-10) | 1,10-Phen (10-20) | K₂CO₃ (2.0) | Dioxane | 110 | 70-85% | Ligand allows lower temp, improves yield.[5] |
| CuI (5) | L-Proline (20) | Cs₂CO₃ (2.0) | DMSO | 90-100 | >85% | Mild conditions, excellent yield, common in modern methods. |
Detailed Experimental Protocol: Ligand-Assisted Ullmann Synthesis
This protocol is a representative modern method for achieving high yields.
Materials:
-
4-Iodobenzoic acid (1.0 equiv)
-
Resorcinol (1.2 equiv)
-
Copper(I) Iodide (CuI) (0.05 equiv)
-
L-Proline (0.20 equiv)
-
Cesium Carbonate (Cs₂CO₃) (2.0 equiv)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
Procedure:
-
Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Cs₂CO₃ and heat under vacuum for 15 minutes to ensure it is dry. Allow the flask to cool and backfill with Argon or Nitrogen.
-
Reagent Addition: Under a positive pressure of inert gas, add 4-iodobenzoic acid, resorcinol, CuI, and L-Proline.
-
Solvent Addition: Add anhydrous DMSO via syringe.
-
Reaction: Heat the reaction mixture to 95 °C with vigorous stirring. The mixture will typically turn from a pale suspension to a deep green or brown color.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 8-16 hours.
-
Workup: Cool the reaction mixture to room temperature. Pour the mixture into a beaker containing 1M HCl (aq), ensuring the final pH is ~2-3.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract three times with ethyl acetate.
-
Washing: Combine the organic layers and wash with water, followed by a saturated NaCl solution (brine). To remove trace copper, a wash with 10% aqueous ammonia can be performed before the brine wash.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Recrystallize the crude solid from an ethanol/water mixture, treating with activated charcoal if necessary, to yield this compound as a white to off-white solid.
References
- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 2. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst | MDPI [mdpi.com]
- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 5. researchgate.net [researchgate.net]
- 6. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. prepchem.com [prepchem.com]
Technical Support Center: Purification of Crude 4-(3-Hydroxyphenoxy)benzoic Acid
Welcome to the technical support center for the purification of 4-(3-hydroxyphenoxy)benzoic acid. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this important intermediate. The purity of this compound is critical for successful downstream applications, including drug development and materials science.[1] This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you overcome common purification challenges.
Troubleshooting Guide: Common Purification Issues
This section addresses specific experimental problems in a direct question-and-answer format, providing not just solutions but the underlying scientific rationale.
Q1: My final product is still off-white or tan after recrystallization. How can I remove colored impurities?
A1: The presence of color often indicates high molecular weight, conjugated byproducts formed during synthesis, or residual oxidation products.[2] Here’s a systematic approach to address this:
-
Causality: Colored impurities are typically present in small quantities but are highly chromophoric. They often have different solubility profiles than your target compound but can become trapped within the crystal lattice during rapid crystallization.
-
Solution 1: Activated Carbon Treatment. The most common and effective method is to use activated charcoal.[3] Its high surface area allows it to adsorb the large, flat structures of colored impurities.
-
Protocol: After dissolving your crude product in the minimum amount of hot recrystallization solvent, remove the flask from the heat source and allow it to cool slightly. Add a small amount (typically 1-2% w/w of your crude compound) of activated carbon.
-
Expert Tip: Never add activated carbon to a boiling or superheated solution, as this will cause violent bumping. Re-heat the mixture to boiling for 5-10 minutes to allow for sufficient adsorption.
-
-
Solution 2: Hot Filtration. After the carbon treatment, you must perform a hot gravity filtration to remove the carbon and any other insoluble impurities.[4] This step is crucial and must be done quickly to prevent premature crystallization of your product in the filter funnel. Use a pre-heated funnel and flask to minimize heat loss.
-
Solution 3: Re-evaluate Your Solvent System. If color persists, the impurities may have similar polarity to your product. Consider a different solvent system for recrystallization that may better exclude the impurity from the crystal lattice.
Q2: During cooling, my compound separates as an oil instead of crystals ("oiling out"). What's causing this and how do I fix it?
A2: "Oiling out" is a common problem in recrystallization that occurs when the solute comes out of solution above its melting point or when the solution becomes supersaturated too quickly.[4][5]
-
Causality: This typically happens for one of two reasons:
-
The boiling point of the recrystallization solvent is higher than the melting point of your compound.
-
The solution is cooled too rapidly, not allowing sufficient time for the ordered process of crystal nucleation and growth to occur. Highly impure samples are also more prone to oiling out.[5]
-
-
Troubleshooting Steps:
-
Re-heat and Add More Solvent: Heat the solution until the oil completely redissolves. Add a small amount of additional hot solvent (10-20% more) to reduce the saturation level slightly.
-
Slow Down the Cooling Process: Allow the flask to cool very slowly to room temperature. Insulating the flask with a beaker or placing it on a cooling hotplate can help.[5] Slow cooling is conducive to the formation of large, well-defined crystals.[4]
-
Induce Crystallization at a Higher Temperature: Try to induce crystallization just below the boiling point of the solvent by scratching the inside of the flask with a glass rod. This provides a nucleation site and encourages crystal growth before the solution cools to the point of oiling out.
-
Change the Solvent: If the problem persists, your chosen solvent may be unsuitable. Select a solvent with a lower boiling point or use a mixed-solvent system where the compound is less soluble.
-
Q3: Why is my recovery of this compound so low after recrystallization, and how can I improve it?
A3: Low recovery is a frustrating issue that can usually be traced back to procedural steps. The goal is to maximize the recovery of pure product while leaving impurities behind in the solution (the "mother liquor").
-
Causality & Solutions:
-
Excess Solvent: This is the most common cause.[5] Using too much hot solvent to dissolve the crude material will keep a significant portion of your product dissolved even after cooling.
-
Fix: Use the absolute minimum amount of boiling solvent required to fully dissolve the solid. If you've already used too much, you can carefully evaporate some of the solvent to re-concentrate the solution and then attempt the cooling and crystallization process again.[5]
-
-
Premature Crystallization: If the product crystallizes during hot filtration, it will be lost with the activated carbon or other insoluble impurities.
-
Fix: Use a slight excess of hot solvent (~5-10%) before hot filtration and ensure your filtration apparatus (funnel, filter paper, receiving flask) is pre-heated.
-
-
Incomplete Crystallization: Not cooling the solution to a low enough temperature will leave product in the mother liquor.
-
Fix: After the solution has cooled slowly to room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation before filtration.[6]
-
-
Washing with the Wrong Solvent: Washing the collected crystals with room temperature or warm solvent will dissolve some of your product.
-
Fix: Always wash the filtered crystals with a minimal amount of ice-cold recrystallization solvent to rinse away the impurity-laden mother liquor without dissolving the product.
-
-
Q4: I'm struggling to separate my product from unreacted starting materials like resorcinol or 4-bromobenzoic acid. What's the best approach?
A4: When impurities are structurally similar to the product, simple recrystallization may not be sufficient. In this case, exploiting differences in chemical properties is key. Acid-base extraction is a powerful technique for this scenario.[7][8]
-
Scientific Principle: this compound possesses two acidic protons: one on the carboxylic acid (pKa ~4.5) and one on the phenol (pKa ~9.5). This is different from neutral impurities or even other acidic impurities. Carboxylic acids are strong enough to be deprotonated by a weak base like sodium bicarbonate (NaHCO₃), while phenols are not.[9]
-
Strategy:
-
Dissolve the crude mixture in an organic solvent like ethyl acetate.
-
Extract the organic layer with a saturated aqueous solution of sodium bicarbonate. The this compound will be deprotonated at the carboxylic acid and move into the aqueous layer as its sodium salt. Neutral impurities will remain in the organic layer.
-
Separate the aqueous layer. If resorcinol (a weak acid) is an impurity, it will largely remain in the organic phase. If 4-bromobenzoic acid is the impurity, it will also be extracted into the bicarbonate layer.
-
Re-acidify the aqueous layer with a strong acid (e.g., 2M HCl) until the pH is ~2. Your pure product will precipitate out of the solution.
-
Collect the precipitated solid by vacuum filtration. This can then be further purified by recrystallization if needed.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: Impurities are largely dependent on the synthetic route but typically include unreacted starting materials (e.g., resorcinol, 4-halobenzoic acid), inorganic salts from the reaction workup, and colored polymeric byproducts.[10] Analytical techniques like HPLC, TLC, and NMR are essential for identifying and quantifying these impurities.[11]
Q2: Which purification technique is best for my scale?
A2:
-
Milligram to Gram Scale: Recrystallization is often the most convenient and efficient method.[12] If impurities are difficult to remove, flash column chromatography can be employed.
-
Multi-gram to Kilogram Scale: Recrystallization and acid-base extractions are highly scalable and cost-effective.[13] Chromatography becomes progressively more expensive and complex at larger scales.
Q3: How does the phenolic hydroxyl group affect the purification strategy?
A3: The phenol group makes the molecule more polar than a simple benzoic acid derivative. This influences solvent choice for both recrystallization and chromatography. More importantly, its acidity (pKa ~9.5) allows for separation strategies that would not be possible otherwise. For instance, you can separate it from less acidic phenols or neutral compounds using a strong base like NaOH after a primary extraction with a weaker base like NaHCO₃ has already removed the more acidic carboxylic acid function.[9]
Q4: What analytical techniques should I use to assess the purity of my final product?
A4: A combination of methods is recommended for a comprehensive assessment:
-
Melting Point: A sharp melting point range close to the literature value indicates high purity. Impurities will typically broaden and depress the melting point.
-
Thin-Layer Chromatography (TLC): A quick and inexpensive way to visualize the number of components in your sample. A pure sample should ideally show a single spot.
-
High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis. It can separate and quantify your main product and any minor impurities.[14][15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation and can detect impurities if they are present at levels of ~1% or higher.
Workflow & Data
Decision-Making Workflow for Purification
The following diagram outlines a logical workflow for selecting the appropriate purification strategy based on the characteristics of your crude sample.
Caption: Purification strategy selection workflow.
Table 1: Recommended Solvent Systems for Recrystallization
| Solvent System | Boiling Point (°C) | Characteristics & Rationale | Reference |
| Acetic Acid / Water (1:1) | ~105 | Recommended Starting Point. The compound has good solubility in hot aqueous acetic acid and poor solubility upon cooling. Effective for a range of polar and non-polar impurities. | [16] |
| Ethanol / Water | ~80-100 | A versatile mixed-solvent system. Dissolve in a minimum of hot ethanol, then add hot water dropwise until the solution becomes cloudy (turbid). Re-heat to clarify and then cool slowly. Good for moderately polar compounds. | [17] |
| Water | 100 | An effective, green, and inexpensive solvent if the impurities are not water-soluble. The solubility of phenolic acids increases significantly in hot water compared to cold. | [3][18] |
| Toluene | 111 | A less polar option. May be useful if the primary impurities are highly polar. Use with caution due to higher boiling point and potential for oiling out. | [13] |
Detailed Experimental Protocols
Protocol 1: Purification by Recrystallization (Acetic Acid/Water System)
This protocol describes the purification of crude this compound using an acetic acid and water mixed solvent system, including an optional decolorization step.[16]
-
Dissolution:
-
Place 5.0 g of crude this compound into a 250 mL Erlenmeyer flask.
-
Add 50 mL of a 1:1 mixture of glacial acetic acid and deionized water.
-
Add a magnetic stir bar or a few boiling chips. Heat the mixture on a hot plate with stirring until the solution comes to a gentle boil and all the solid has dissolved.
-
If the solid does not fully dissolve, add small portions (5-10 mL) of the hot solvent mixture until a clear solution is obtained. Avoid a large excess.
-
-
Decolorization (Optional):
-
If the solution is colored, remove the flask from the heat. Wait about one minute for boiling to subside.
-
Add approximately 100 mg of activated carbon to the hot solution.
-
Return the flask to the hotplate and boil gently for 5-10 minutes.
-
-
Hot Gravity Filtration:
-
Set up a gravity filtration apparatus using a short-stemmed funnel and fluted filter paper. Pre-heat the funnel and the receiving Erlenmeyer flask by pouring boiling solvent through them.
-
Quickly pour the hot solution through the fluted filter paper to remove the activated carbon and any other insoluble impurities.
-
-
Crystallization:
-
Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature, undisturbed.
-
Once the flask has reached room temperature and crystal formation has slowed, place it in an ice-water bath for at least 30 minutes to maximize yield.
-
-
Collection and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount (10-15 mL) of ice-cold deionized water to remove any residual acetic acid and mother liquor.
-
Continue to draw air through the crystals for 15-20 minutes to partially dry them.
-
Transfer the purified crystals to a watch glass and dry to a constant weight in a vacuum oven at 60-70°C.
-
References
- 1. nbinno.com [nbinno.com]
- 2. US8492583B2 - Process for purification of aromatic carboxylic acids - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Recrystallization [wiredchemist.com]
- 5. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Purification & Separation | Chromatography | HPLC | CDMO [pharmacompass.com]
- 11. arborpharmchem.com [arborpharmchem.com]
- 12. people.chem.umass.edu [people.chem.umass.edu]
- 13. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 14. Chromatographic separations of aromatic carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. longdom.org [longdom.org]
- 16. prepchem.com [prepchem.com]
- 17. Tips & Tricks [chem.rochester.edu]
- 18. westfield.ma.edu [westfield.ma.edu]
Technical Support Center: Synthesis of 4-(3-Hydroxyphenoxy)benzoic Acid
Welcome to the technical support center for the synthesis of 4-(3-Hydroxyphenoxy)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot side product formation during their experiments. Here, we provide in-depth scientific explanations, practical troubleshooting steps, and detailed protocols to ensure the successful synthesis of your target molecule.
Introduction to the Synthesis of this compound
This compound is a valuable building block in medicinal chemistry and materials science. Its synthesis typically involves the formation of a diaryl ether bond, most commonly achieved through two primary synthetic routes: the Ullmann condensation and the Williamson ether synthesis. While both methods are effective, they are often accompanied by the formation of undesired side products that can complicate purification and reduce yields. This guide will focus on identifying, understanding, and mitigating the formation of these common impurities.
The probable synthetic pathway for this compound involves the coupling of a 4-halobenzoic acid (or its ester) with resorcinol (benzene-1,3-diol).
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the Ullmann condensation synthesis of this compound?
When synthesizing this compound via an Ullmann-type reaction, which typically involves reacting a 4-halobenzoic acid with resorcinol in the presence of a copper catalyst, several side products can be expected[1][2]. The most prevalent are:
-
Homocoupling Products: These arise from the coupling of two molecules of the same starting material.
-
4,4'-Biphenyldicarboxylic acid: Formed from the homocoupling of two molecules of the 4-halobenzoic acid.
-
Biresorcinol or related oxidized species: Resulting from the homocoupling of two resorcinol molecules.
-
-
Decarboxylation Product: The carboxylic acid group on the 4-halobenzoic acid can be lost under the high temperatures often employed in Ullmann reactions, leading to the formation of 4-phenoxy-1,3-dihydroxybenzene.
-
Products of Over-reaction: Since resorcinol has two hydroxyl groups, a second molecule of the 4-halobenzoic acid can react to form 1,3-bis(4-carboxyphenoxy)benzene.
Q2: What are the typical side products when using the Williamson ether synthesis method?
The Williamson ether synthesis involves the reaction of a phenoxide with an alkyl or aryl halide. In the context of this compound synthesis, this would likely involve the reaction of the resorcinol mono-phenoxide with a 4-halobenzoic acid. The primary competing reaction is elimination , although this is less of a concern with aryl halides. More relevant potential side products include:
-
O-vs. C-Alkylation of Resorcinol: Phenoxides are ambident nucleophiles, and while O-alkylation is generally favored, some C-alkylation of the resorcinol ring can occur, leading to the formation of a C-C bond between the two aromatic rings instead of the desired ether linkage.
-
Dialkylation of Resorcinol: Similar to the Ullmann condensation, the presence of two hydroxyl groups on resorcinol can lead to the formation of the dialkylated product, 1,3-bis(4-carboxyphenoxy)benzene.
Q3: Why is my reaction mixture turning dark brown or black?
The development of a dark color in copper-catalyzed reactions like the Ullmann condensation is common and can be attributed to several factors:
-
Oxidation of Phenols: Phenolic compounds, especially dihydroxybenzenes like resorcinol, are susceptible to oxidation, which can be accelerated by the presence of copper salts and heat. This oxidation can lead to the formation of colored quinone-type byproducts.
-
Formation of Copper(I) oxide: Under certain conditions, the copper catalyst can be converted to copper(I) oxide (Cu₂O), which is a reddish-brown solid.
-
Decomposition of Starting Materials or Products: At elevated temperatures, organic molecules can decompose, leading to the formation of complex, often colored, tars.
While a change in color is expected, an excessively dark or tarry reaction mixture may indicate suboptimal reaction conditions, such as temperatures being too high or the presence of oxygen.
Q4: How can I effectively remove the copper catalyst after the reaction?
Residual copper can be problematic for downstream applications and can interfere with purification. Common methods for removing the copper catalyst include:
-
Aqueous Workup with Acid: After the reaction, quenching with an acidic aqueous solution (e.g., dilute HCl or NH₄Cl) can help to dissolve the copper salts, allowing them to be removed in the aqueous phase during extraction.
-
Filtration: If the copper catalyst is heterogeneous (e.g., copper powder), it can be removed by filtration of the reaction mixture (after dilution with a suitable solvent).
-
Chelation: In some cases, adding a chelating agent like EDTA during the workup can help to sequester the copper ions in the aqueous phase.
Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you may encounter during the synthesis of this compound.
Issue 1: Low Yield of the Desired Product
Possible Causes & Solutions:
| Possible Cause | Explanation | Recommended Action |
| Suboptimal Reaction Temperature | Ullmann reactions often require high temperatures to proceed, but excessive heat can lead to decomposition and side reactions. | Carefully control the reaction temperature. Start with the lower end of the recommended temperature range for similar diaryl ether syntheses (typically 120-180°C) and optimize as needed. |
| Inefficient Catalyst System | The choice of copper source (e.g., CuI, CuBr, Cu₂O) and ligand (if any) is crucial for catalytic activity. | Screen different copper catalysts and consider the use of a ligand (e.g., N,N-dimethylglycine, phenanthroline) to improve catalyst performance and allow for milder reaction conditions[1]. |
| Poor Quality of Reagents | Impurities in the starting materials, particularly the 4-halobenzoic acid or resorcinol, can inhibit the reaction. | Ensure the purity of your starting materials. Recrystallize or purify them if necessary. |
| Presence of Oxygen | Oxygen can lead to oxidative side reactions, particularly the homocoupling of phenols. | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative side reactions. |
| Inappropriate Base | The choice and amount of base are critical for deprotonating the phenol and facilitating the reaction. | Use a suitable base such as K₂CO₃ or Cs₂CO₃. Ensure the base is finely powdered and dry. The stoichiometry of the base should be carefully optimized. |
Issue 2: Presence of Significant Amounts of Homocoupling Byproducts
Visualizing the Problem:
References
Technical Support Center: Optimizing Reaction Conditions for 4-(3-Hydroxyphenoxy)benzoic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 4-(3-Hydroxyphenoxy)benzoic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this challenging diaryl ether synthesis. We will move beyond simple procedural lists to explore the underlying chemical principles, enabling you to troubleshoot effectively and rationalize your experimental choices.
The synthesis of diaryl ethers like this compound is a cornerstone in the development of pharmaceuticals and advanced polymers.[1] However, the formation of the C-O bond between two aryl rings is often hampered by low yields, competing side reactions, and purification difficulties. This guide addresses the most common issues encountered in the lab through a detailed troubleshooting Q&A and a series of frequently asked questions.
Troubleshooting Guide: From Low Yields to Pure Product
This section directly addresses the most pressing experimental hurdles in a question-and-answer format.
Q1: My reaction yield is consistently low or non-existent. What are the primary factors to investigate?
A low yield is the most common challenge in diaryl ether synthesis. The issue can typically be traced back to one or more of the core reaction components: the catalyst, the base, the solvent, or the reaction conditions. Let's dissect each element.
A. Catalyst System & Reaction Type
The two premier methods for this transformation are the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig cross-coupling.[1][2] Your choice of catalyst system is the most critical decision.
-
Ullmann Condensation (Copper-Catalyzed): This is the classical method.[3][4][5] It is cost-effective but often requires high temperatures (100-220 °C).[3] Modern iterations have made the conditions milder.
-
Expertise & Experience: In our experience, catalyst inactivity is the primary culprit in failed Ullmann reactions. While copper powder was used historically, soluble Cu(I) salts like CuI or CuBr are far more effective and reproducible.[3] The use of a ligand, such as N,N-dimethylglycine or 1,10-phenanthroline, is crucial to stabilize the copper catalyst and facilitate the reaction at lower temperatures (e.g., 90-120 °C).[6] For your starting materials (resorcinol and a 4-halobenzoic acid), an aryl iodide or bromide is strongly preferred over a chloride, as the C-I and C-Br bonds are more readily cleaved in the oxidative addition step.[7]
-
-
Buchwald-Hartwig Coupling (Palladium-Catalyzed): This method is often more efficient, proceeds under milder conditions, and has a broader substrate scope, but the palladium catalysts and specialized phosphine ligands are more expensive.[2][8][9]
-
Expertise & Experience: The key to a successful Buchwald-Hartwig reaction is the ligand. Bulky, electron-rich phosphine ligands (e.g., RuPhos, XPhos, SPhos) are essential for promoting the reductive elimination step that forms the C-O bond.[6] The choice of palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) is also important. Air-stable, well-defined precatalysts (like G3 or G4 palladacycles) can significantly improve reproducibility.
-
B. The Role of the Base
The base is not merely a proton scavenger; it is a critical component of the catalytic cycle. Its primary role is to deprotonate the phenol (resorcinol), generating the nucleophilic phenoxide.
-
Trustworthiness: The reaction is highly sensitive to the choice of base.[10] Insoluble inorganic bases like potassium carbonate (K₂CO₃) are common and inexpensive, but their effectiveness can be limited by low solubility in non-polar solvents.[10] Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often superior choices. Cs₂CO₃, while expensive, is highly effective due to the high solubility of its phenoxide salt and the weakly coordinating nature of the cesium cation, which promotes a more "naked" and therefore more nucleophilic phenoxide.
C. Solvent Selection
The solvent must solubilize the reactants and facilitate the reaction, which often involves polar intermediates.
-
Expertise & Experience: High-boiling polar aprotic solvents like DMF, DMSO, NMP, or dioxane are standard choices.[3][11] However, be aware that these solvents can be difficult to remove completely during work-up. For reactions at lower temperatures, particularly Buchwald-Hartwig couplings, solvents like toluene or xylene can be effective, especially when paired with a strong base like K₃PO₄.[10] Ensure your solvent is anhydrous, as water can deactivate the catalyst and hydrolyze starting materials.
Troubleshooting Workflow for Low Yield
The following diagram outlines a logical workflow for diagnosing and solving low-yield issues.
Caption: Decision tree for troubleshooting low reaction yields.
Q2: I'm getting my product, but it's contaminated with significant side products. How can I improve selectivity?
Side product formation is often a result of reaction conditions that are too harsh or an imbalance in the catalytic cycle.
-
Reductive Dehalogenation: This is the conversion of the aryl halide (e.g., 4-iodobenzoic acid) back to the de-halogenated arene (benzoic acid). This side reaction is particularly common in Ullmann couplings.[3]
-
Authoritative Grounding: This often occurs when the catalytic species is reduced to inactive Cu(0) or when protic sources are available. To mitigate this, ensure your solvent and reagents are scrupulously dry. Using a well-defined ligand can also stabilize the active Cu(I) species and disfavor this pathway.
-
-
Homocoupling (Biaryl Formation): This involves the coupling of two molecules of the aryl halide to form a biphenyl species. This is a classic side reaction in the original Ullmann reaction for C-C bond formation.[4]
-
Expertise & Experience: This side reaction is favored at very high temperatures. Lowering the reaction temperature, often enabled by the use of an effective ligand, is the best strategy to minimize homocoupling.
-
-
Reaction with the Carboxylic Acid: The carboxylic acid moiety on the 4-halobenzoic acid can potentially coordinate to the metal center, inhibiting catalysis.
-
Trustworthiness: While many modern catalyst systems tolerate free carboxylic acids, it is often beneficial to use the corresponding methyl or ethyl ester (e.g., methyl 4-bromobenzoate) as the starting material. The ester can then be hydrolyzed to the carboxylic acid in the final step. This strategy simplifies purification and prevents potential catalyst inhibition.
-
Q3: The reaction seems to work, but purifying the final product is a major challenge. What is a reliable purification strategy?
This compound is a polar molecule with two acidic protons (phenolic and carboxylic). This dual functionality can be exploited for an effective purification workflow.
A. Recommended Purification Workflow
-
Initial Quench & Filtration: After the reaction is complete, cool the mixture to room temperature. If using a solvent like toluene, the product and salts may precipitate. If using a polar solvent like DMF or DMSO, dilute the mixture with a water-immiscible solvent like ethyl acetate. Filter the mixture through a pad of Celite to remove the insoluble copper or palladium catalyst and inorganic salts.
-
Acid-Base Liquid-Liquid Extraction: This is the most powerful step.
-
Transfer the filtrate to a separatory funnel.
-
Wash with a dilute acid solution (e.g., 1 M HCl) to remove any remaining basic ligands or unreacted starting phenols.
-
Extract the organic layer with a weak base solution (e.g., saturated sodium bicarbonate). The desired product, being a carboxylic acid, will be deprotonated and move into the aqueous layer, leaving neutral impurities (like homocoupled byproducts) in the organic layer.
-
Carefully collect the aqueous layer and re-acidify it with cold 2-4 M HCl until the pH is ~2. The pure product should precipitate out as a solid.
-
-
Final Purification:
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold deionized water to remove any remaining salts.
-
The product can be further purified by recrystallization . A solvent system like ethanol/water or acetone/heptane is often effective.
-
Purification Workflow Diagram
Caption: Step-by-step workflow for the purification of the target compound.
Frequently Asked Questions (FAQs)
-
Q: Should I use an Ullmann or a Buchwald-Hartwig reaction?
-
A: This depends on your resources and priorities. The Ullmann reaction is more economical, making it suitable for larger-scale synthesis. However, it requires more rigorous optimization of temperature and reaction time. The Buchwald-Hartwig reaction generally offers higher yields, milder conditions, and greater reliability, but at a higher cost for the catalyst and ligand. For initial discovery and small-scale work, the reliability of the Buchwald-Hartwig coupling is often preferred.
-
-
Q: Do I need to protect the functional groups on my starting materials?
-
A: Carboxylic Acid: As mentioned in the troubleshooting section, protecting the carboxylic acid of the 4-halobenzoic acid as a methyl or ethyl ester is highly recommended. This prevents potential catalyst inhibition and simplifies purification. The ester can be easily hydrolyzed post-coupling using standard conditions (e.g., LiOH or NaOH in THF/water). Phenolic Hydroxyls: For the reaction between resorcinol and a 4-halobenzoic acid derivative, you do not need to protect the second hydroxyl group on resorcinol. The reaction is typically selective for mono-arylation, especially when using a 1:1 stoichiometry, because the first arylation deactivates the ring towards a second coupling.
-
-
Q: What are the best analytical techniques for monitoring reaction progress?
-
A: Thin-Layer Chromatography (TLC) is the quickest method. Use a mobile phase like 30-50% ethyl acetate in hexanes with a few drops of acetic acid to ensure sharp spots for the acidic compounds. Liquid Chromatography-Mass Spectrometry (LC-MS) is the most definitive technique. It allows you to track the consumption of starting materials and the formation of the product (by mass) and any major side products simultaneously.
-
-
Q: What are the key safety precautions for this synthesis?
-
A: Many reagents used in these reactions are hazardous. Copper and palladium compounds can be toxic.[3] Polar aprotic solvents like DMF and NMP have reproductive toxicity warnings. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. High-temperature reactions should be conducted behind a blast shield.
-
Optimized Starting Protocol: Ullmann Condensation
This protocol provides a robust starting point for optimization. It uses an esterified starting material to avoid complications with the free carboxylic acid.
Reaction: Methyl 4-bromobenzoate + Resorcinol → Methyl 4-(3-hydroxyphenoxy)benzoate
-
Setup: To an oven-dried Schlenk flask, add CuI (5 mol%), N,N-dimethylglycine (10 mol%), and K₂CO₃ (2.0 equivalents).
-
Reagents: Add methyl 4-bromobenzoate (1.0 equivalent) and resorcinol (1.2 equivalents).
-
Atmosphere: Seal the flask, and cycle between vacuum and argon (or nitrogen) three times to establish an inert atmosphere.
-
Solvent: Add anhydrous dioxane or DMF via syringe (to a concentration of ~0.5 M with respect to the aryl bromide).
-
Heating: Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS every 4-6 hours. The reaction is typically complete within 24 hours.
-
Work-up: Once complete, cool the reaction, dilute with ethyl acetate, and proceed with the purification workflow described in Q3 .
-
Hydrolysis: After purifying the ester intermediate, dissolve it in a mixture of THF and water (3:1), add LiOH (3.0 equivalents), and stir at room temperature until the ester is fully consumed (monitor by TLC). Then, proceed with an acidic work-up to isolate the final this compound product.
Table 1: Comparison of Key Reaction Parameters
| Parameter | Ullmann Condensation | Buchwald-Hartwig Coupling |
| Catalyst | Copper (e.g., CuI) | Palladium (e.g., Pd₂(dba)₃) |
| Ligand | Simple N- or O- donors (e.g., N,N-dimethylglycine) | Bulky, electron-rich phosphines (e.g., RuPhos) |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | K₃PO₄, NaOtBu, LHMDS |
| Temperature | High (90 - 200 °C) | Mild to Moderate (RT - 110 °C) |
| Cost | Lower | Higher |
| Robustness | Can require significant optimization | Generally more reliable and higher yielding |
References
- 1. books.rsc.org [books.rsc.org]
- 2. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 3. A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components [scielo.org.mx]
- 4. Ullmann Reaction [organic-chemistry.org]
- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 6. Diaryl ether synthesis by etherification (arylation) [organic-chemistry.org]
- 7. mdpi.com [mdpi.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. arkat-usa.org [arkat-usa.org]
- 11. jsynthchem.com [jsynthchem.com]
troubleshooting peak splitting in NMR for 4-(3-Hydroxyphenoxy)benzoic acid
Welcome to the technical support center for NMR analysis of 4-(3-Hydroxyphenoxy)benzoic acid. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with peak splitting and resolution in the ¹H NMR spectra of this molecule. My approach is to move from instrumental and sample preparation fundamentals to more complex, molecule-specific phenomena, providing not just steps but the underlying scientific rationale for each diagnostic test.
Understanding the Molecule: A Tale of Two Rings and Labile Protons
This compound presents a unique NMR challenge. Its structure contains two distinct aromatic systems linked by an ether bond, leading to a crowded aromatic region in the spectrum. More importantly, it possesses two exchangeable protons: a phenolic hydroxyl (-OH) and a carboxylic acid proton (-COOH). The behavior of these protons is exquisitely sensitive to their environment and is often the primary source of spectral anomalies that are misinterpreted as unexpected "peak splitting."
FAQ 1: The Baseline Spectrum - What Should I Expect?
Question: I have synthesized this compound. Before I begin troubleshooting, what does a "good" ¹H NMR spectrum look like in a standard solvent like DMSO-d₆?
Answer: A well-resolved spectrum of this compound should display signals corresponding to all 10 protons. The aromatic region will be complex due to second-order coupling effects and overlapping multiplets. The key is to identify the two exchangeable protons, which are often broader than the C-H signals.
Table 1: Expected ¹H NMR Chemical Shifts for this compound
| Proton Type | Approximate Chemical Shift (δ, ppm) in DMSO-d₆ | Expected Multiplicity | Notes |
| Carboxylic Acid (-COOH) | 12.0 - 13.5 | Broad singlet (br s) | Highly deshielded, position and width are very sensitive to concentration and water content.[1] |
| Phenolic (-OH) | 9.0 - 10.0 | Broad singlet (br s) | Position can vary significantly with hydrogen bonding.[2] |
| Aromatic Protons | 6.5 - 8.0 | Complex multiplets (m) | Eight protons in total, appearing as a series of doublets, triplets, and doublet of doublets. Specific assignments require 2D NMR. |
Troubleshooting Guide: From Broad Peaks to Phantom Splitting
The following Q&A guide follows a logical troubleshooting workflow. We begin with the most common and easily rectified issues before moving to more nuanced chemical phenomena.
Initial Diagnostic Workflow
This flowchart outlines the primary decision-making process when encountering a problematic spectrum.
Caption: A step-by-step workflow for diagnosing NMR peak issues.
Question 1: My entire spectrum, from the solvent peak to my compound signals, looks broad and distorted. What is the first thing I should check?
Answer: This is almost certainly an instrumental issue, not a chemical one. The cause is poor magnetic field homogeneity. In an ideal NMR experiment, every nucleus of a specific type in your sample should experience the exact same magnetic field strength. In reality, imperfections require correction.
-
Causality: The process of "shimming" involves adjusting small electrical currents in coils around the sample to counteract inhomogeneities in the main magnetic field.[3][4] If the field is not homogeneous, a single proton environment will produce a range of frequencies instead of a sharp signal, resulting in broad or misshapen peaks across the entire spectrum.
-
Solution: Before investigating complex chemical causes, always re-shim the instrument using the automated or manual procedures recommended for your spectrometer. A well-shimmed instrument is the foundation of a high-quality spectrum.
Question 2: The aromatic signals are sharp, but I see one or two very broad signals in the downfield region (>9 ppm). What are they, and why are they so broad?
Answer: You are observing the exchangeable protons of the phenolic -OH and carboxylic acid -COOH groups. Their broadness is a classic sign of chemical exchange occurring on an intermediate timescale relative to the NMR experiment.[2]
-
Causality (Chemical Exchange): These acidic protons are not statically bound to their respective oxygen atoms. They can rapidly exchange with other labile protons in the sample, such as trace amounts of water in the NMR solvent or even with each other.[2][5] If the rate of this exchange is just right, the NMR spectrometer detects an "average" state, which manifests as a significantly broadened peak.
-
Causality (Hydrogen Bonding): Intermolecular hydrogen bonding between molecules of your compound can also contribute to broadening.[6][7][8] This creates a variety of local electronic environments for the proton, smearing its signal. This effect is highly dependent on sample concentration.
Question 3: How can I definitively prove that a broad peak is from an -OH or -COOH proton?
Answer: The definitive method is the "D₂O shake," a simple yet powerful experiment.
-
Mechanism: Deuterium (²H or D) is NMR-inactive in the proton frequency range. By adding a small amount of deuterium oxide (D₂O) to your NMR tube, the labile -OH and -COOH protons will rapidly exchange with the deuterium atoms. H-X + D₂O ⇌ D-X + HDO (where X = your molecule)
-
Result: The original proton signal disappears from the spectrum because the proton has been replaced by a deuterium atom.[3] This provides unequivocal proof of an exchangeable proton.
Experimental Protocol: The D₂O Shake
-
Acquire Initial Spectrum: Dissolve your sample in an aprotic deuterated solvent (e.g., DMSO-d₆, CDCl₃) and acquire a standard ¹H NMR spectrum. Note the chemical shift and appearance of the suspected exchangeable proton peak(s).
-
Add D₂O: Remove the NMR tube from the spectrometer. Add one to two drops of D₂O to the sample.
-
Mix Thoroughly: Cap the tube and shake it vigorously for 20-30 seconds to ensure thorough mixing and facilitate the H/D exchange.
-
Re-acquire Spectrum: Place the tube back in the spectrometer and acquire a second ¹H NMR spectrum using the same parameters.
-
Analyze: Compare the two spectra. The broad signals corresponding to the -OH and -COOH protons should have disappeared or be significantly diminished in the second spectrum.
Question 4: The chemical shift of my -COOH proton seems to change every time I make a new sample. Why isn't it consistent?
Answer: This variability is a hallmark of exchangeable protons and is directly linked to sample concentration and the presence of trace water.
-
Causality (Concentration): As you increase the concentration of your sample, you increase the probability of intermolecular hydrogen bonding.[9] Hydrogen bonding deshields the proton, causing its signal to shift downfield (to a higher ppm value).[6] Therefore, a more concentrated sample will show the -COOH peak at a higher ppm than a dilute sample.
-
Causality (Water): NMR solvents, especially DMSO-d₆, are hygroscopic and readily absorb atmospheric moisture. The chemical shift of your labile protons will be an average of their environment in your compound and their exchange with water protons. The amount of water can vary from day to day, leading to inconsistent chemical shifts.[10]
Diagnostic Protocol: Concentration Study
-
Prepare a stock solution of your compound at a known high concentration (e.g., 50 mg/mL).
-
Acquire a ¹H NMR spectrum.
-
Dilute the sample by a factor of 5 and re-acquire the spectrum.
-
Dilute again by another factor of 5 and acquire a third spectrum.
-
Observation: You will notice that the chemical shifts of the -OH and -COOH protons shift upfield (to lower ppm) upon dilution, while the aromatic C-H signals remain in the same position. This confirms the influence of concentration-dependent hydrogen bonding.
Question 5: I see more than the expected number of signals in the aromatic region. It looks like I have a mixture, but I'm sure my sample is pure. What could cause this "phantom splitting"?
Answer: This is a more advanced issue that can arise from restricted bond rotation, leading to the presence of conformational isomers, or rotamers.
-
Causality (Rotamers): The this compound molecule is not completely rigid. There is potential for rotation around the C-O-C ether linkage. If the energy barrier to this rotation is high enough, and the rate of rotation is slow on the NMR timescale at room temperature, the spectrometer may detect the different conformations as distinct chemical species.[3] This would result in two separate sets of aromatic signals, making the spectrum appear overly complex.
-
Solution: This phenomenon is temperature-dependent. By increasing the temperature of the sample, you provide enough thermal energy to overcome the rotational barrier, causing the rotamers to interconvert rapidly. This rapid exchange will cause the separate signals to broaden, coalesce, and finally sharpen into a single, time-averaged set of peaks.
Diagnostic Protocol: Variable Temperature (VT) NMR
-
Room Temperature Spectrum: Acquire a standard ¹H NMR spectrum at the default probe temperature (e.g., 25 °C).
-
Incremental Heating: Increase the sample temperature in increments (e.g., to 40 °C, 60 °C, 80 °C), allowing the sample to equilibrate at each new temperature before acquiring a spectrum.
-
Analyze the Spectral Changes: Observe the aromatic region. If rotamers are present, you will see the "extra" peaks broaden and merge as the temperature increases. At a sufficiently high temperature, the spectrum will simplify to the expected number of signals for a single, averaged structure. This confirms that the initial complexity was due to slow conformational exchange, not impurities.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Troubleshooting [chem.rochester.edu]
- 4. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 5. acdlabs.com [acdlabs.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Redirecting [linkinghub.elsevier.com]
- 8. books.rsc.org [books.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Degradation Pathways of 4-(3-Hydroxyphenoxy)benzoic Acid
Welcome to the technical support center for researchers studying the degradation of 4-(3-Hydroxyphenoxy)benzoic acid. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to empower your research. This guide is structured as a series of frequently asked questions and troubleshooting scenarios that you might encounter during your experimental work.
Part 1: Foundational Understanding & Stability
This section addresses the fundamental properties of this compound and its likely points of instability, which are crucial for designing robust degradation experiments.
FAQ 1: What are the primary chemical moieties of this compound, and how do they influence its stability?
This compound is a diaryl ether, possessing three key features: a benzoic acid group, a phenol group, and a diphenyl ether linkage. Each of these influences its reactivity and susceptibility to degradation.
-
Benzoic Acid Moiety: The carboxylic acid group makes the molecule acidic and influences its water solubility, which is pH-dependent.[1] This group is a potential site for decarboxylation reactions, especially under thermal or certain microbial stresses.[2][3]
-
Phenol Moiety: The hydroxyl group on the phenoxy ring is a site for oxidation and electrophilic substitution reactions.[4] It can be targeted by hydroxylating enzymes in microbial systems.
-
Diphenyl Ether Linkage: The ether bond (-O-) connecting the two aromatic rings is generally stable but represents the most probable initial point of attack in many degradation pathways, both biotic and abiotic.[1] Cleavage of this bond is a critical step in the mineralization of the compound.
FAQ 2: What are the likely abiotic degradation pathways for this compound?
Abiotic degradation, or degradation without the involvement of microorganisms, is crucial to consider for control experiments. The primary abiotic factors are pH, temperature, and light.[1][5]
-
Hydrolysis: The ether linkage can be susceptible to hydrolysis under strongly acidic or alkaline conditions, although it is generally stable at neutral pH.[1][2] The stability of similar compounds is often optimal in slightly acidic to neutral pH ranges (pH 5-7).[1]
-
Photodegradation: Aromatic compounds with hydroxyl and carboxylic acid groups can absorb UV light, leading to photodegradation.[6][7] This process can involve the generation of reactive oxygen species (ROS) that attack the aromatic rings or the ether linkage.[8][9] Experiments should be protected from light unless photolysis is the subject of study.
-
Thermolysis: High temperatures can promote decarboxylation (loss of CO2 from the benzoic acid group) or cleavage of the ether bond.[5] It is essential to store the solid compound in a cool, dry place and prepare fresh solutions for experiments to avoid thermal degradation.[5]
Part 2: Microbial Degradation Pathways & Intermediates
Microbial catabolism is a key focus for environmental fate and bioremediation studies. While specific pathways for this compound are not extensively documented, we can propose logical routes based on well-characterized pathways for analogous structures like 4-hydroxybenzoic acid (4-HBA) and other phenoxybenzoates.[10][11]
FAQ 3: What is the most probable initial step in the microbial degradation of this compound?
The initial attack is typically catalyzed by oxygenase enzymes. There are two likely starting points:
-
Ether Bond Cleavage: Dioxygenase enzymes could attack the aromatic ring adjacent to the ether linkage, leading to the formation of an unstable hemiacetal that spontaneously cleaves the ether bond. This would yield two primary intermediates: 4-hydroxybenzoic acid and resorcinol (1,3-dihydroxybenzene) .
-
Ring Hydroxylation: Monooxygenase enzymes could first hydroxylate one of the aromatic rings.[12] For instance, hydroxylation of the benzoic acid ring would yield a dihydroxybenzoic acid derivative, which would then be a substrate for further degradation.
The diagram below illustrates a plausible microbial degradation pathway, initiating with the cleavage of the diphenyl ether bond.
Caption: Proposed microbial degradation pathway for this compound.
FAQ 4: My LC-MS analysis shows several unknown peaks. How can I identify potential degradation intermediates?
Identifying intermediates is key to elucidating a degradation pathway. Here’s a systematic approach:
-
Hypothesize Intermediates: Based on the proposed pathway (see diagram above), predict the molecular weights of likely intermediates such as 4-hydroxybenzoic acid (138.12 g/mol ), resorcinol (110.11 g/mol ), protocatechuic acid (154.12 g/mol ), and hydroxyquinol (126.11 g/mol ).
-
Extract Ion Chromatograms (EICs): Search your raw LC-MS data for the corresponding mass-to-charge ratios (m/z) of these hypothesized compounds. Remember to look for both [M-H]⁻ ions in negative mode and [M+H]⁺ ions in positive mode.
-
MS/MS Fragmentation: If you find a peak with the correct mass, perform tandem mass spectrometry (MS/MS) to obtain its fragmentation pattern. Compare this pattern to a known standard of the suspected intermediate or to fragmentation patterns in spectral databases.
-
Use Authentic Standards: The most definitive way to confirm an intermediate's identity is to purchase an authentic chemical standard and compare its retention time and mass spectrum with your unknown peak under identical chromatographic conditions.
Part 3: Experimental Design & Troubleshooting
Careful experimental design and troubleshooting are essential for obtaining reproducible and meaningful results.
FAQ 5: I am not observing any degradation of the parent compound. What are the common causes?
This is a frequent issue. The table below outlines probable causes and solutions.
| Probable Cause | Recommended Troubleshooting Steps |
| Inappropriate Microbial Inoculum | The selected microorganism or consortium may lack the necessary enzymes. Use an inoculum from a site previously contaminated with similar compounds or enrich a culture by gradually introducing the target compound.[11][13] |
| Compound Toxicity | The initial concentration of this compound may be toxic to the microorganisms. Perform a dose-response experiment with concentrations ranging from low (e.g., 5-10 mg/L) to high (e.g., 200-500 mg/L) to find the optimal, non-inhibitory concentration.[11][13] |
| Nutrient Limitation | The growth medium may be lacking essential nutrients (nitrogen, phosphorus, trace elements). Ensure you are using a well-defined mineral salts medium (MSM). |
| Sub-optimal pH or Temperature | Degradation rates are often sensitive to pH and temperature. The optimal pH for many bacterial degraders is near neutral (6.0-8.0).[13] The optimal temperature is typically between 25-37°C. Optimize these conditions for your specific inoculum. |
| Abiotic Loss/Binding | The compound may be adsorbing to the flask walls or precipitating out of solution. Include an abiotic control (sterile, without inoculum) to quantify any non-biological loss of the compound.[1] |
| Analytical Method Issues | The extraction or HPLC/LC-MS method may not be efficient. Verify your analytical method by checking the recovery of a known amount of the compound spiked into a blank medium sample. |
FAQ 6: How do I design a robust experiment to study the biodegradation of this compound?
Caption: Standard experimental workflow for a biodegradation study.
Part 4: Key Experimental Protocols
This section provides detailed methodologies for the experiments described above.
Protocol 1: Aerobic Biodegradation Assay
This protocol details how to set up a batch experiment to assess the aerobic biodegradation of this compound.
Materials:
-
Mineral Salts Medium (MSM), sterilized
-
Sterile 250 mL Erlenmeyer flasks with foam stoppers
-
Stock solution of this compound in a suitable solvent (e.g., methanol or DMSO), filter-sterilized
-
Microbial inoculum (e.g., pure culture, mixed consortium, or activated sludge)
-
Incubator shaker
Procedure:
-
Prepare Medium: Dispense 99 mL of sterile MSM into each experimental and control flask.
-
Spike Compound: Add 1 mL of the stock solution to the "Experimental" and "Abiotic Control" flasks to achieve the desired final concentration (e.g., 20 mg/L). Add 1 mL of sterile solvent to the "Biotic Control" flask.
-
Inoculate: Add a known amount of inoculum (e.g., 1-5% v/v of a liquid culture or a specific OD600) to the "Experimental" and "Biotic Control" flasks.
-
Sterilize Control: The "Abiotic Control" flask should remain sterile. If using an inoculum like sludge that cannot be pre-sterilized, you can add a chemical sterilant like sodium azide (NaN₃) to this flask to inhibit microbial activity.
-
Incubation: Place all flasks in an incubator shaker set to the desired temperature (e.g., 28°C) and agitation speed (e.g., 150 rpm).
-
Sampling: At predetermined time points (e.g., 0, 6, 12, 24, 48, 72 hours), aseptically withdraw a 1 mL aliquot from each flask.
-
Sample Processing: Immediately process the samples by centrifuging at >10,000 x g for 10 minutes to pellet cells and debris. Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
Analysis: Analyze the filtered samples immediately via HPLC or store them at -20°C until analysis.
Protocol 2: HPLC Method for Quantification
This protocol provides a starting point for developing an HPLC method to quantify the parent compound.
Instrumentation & Columns:
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Diode Array Detector (DAD).
-
Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
Mobile Phase & Conditions:
-
Mobile Phase A: Water with 0.1% formic acid (for better peak shape).
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Program:
-
0-2 min: 30% B
-
2-15 min: 30% to 95% B
-
15-18 min: 95% B
-
18-19 min: 95% to 30% B
-
19-25 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection Wavelength: Scan from 200-400 nm and select the wavelength of maximum absorbance for this compound (likely around 254 nm).
Procedure:
-
Calibration Curve: Prepare a series of standards of this compound in the mobile phase (e.g., 0.1, 0.5, 1, 5, 10, 20 mg/L).
-
Analysis: Inject the standards to generate a calibration curve (Peak Area vs. Concentration).
-
Sample Injection: Inject the prepared samples from the degradation experiment.
-
Quantification: Use the peak area of the compound in your samples and the calibration curve to determine its concentration at each time point.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journalcsij.com [journalcsij.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Degradation of 3-Phenoxybenzoic Acid by a Bacillus sp | PLOS One [journals.plos.org]
- 12. Enzymes Involved in Naproxen Degradation by Planococcus sp. S5 – PJM ONLINE [pjmonline.org]
- 13. Complete Genome Sequence and Biodegradation Characteristics of Benzoic Acid-Degrading Bacterium Pseudomonas sp. SCB32 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 4-(3-Hydroxyphenoxy)benzoic acid
Welcome to the technical support guide for the purification of 4-(3-Hydroxyphenoxy)benzoic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who require high-purity material for their work. We will explore common challenges and provide robust, field-tested protocols to help you achieve your desired purity specifications. Our approach is grounded in fundamental chemical principles to empower you to not only follow procedures but also to troubleshoot effectively.
Section 1: Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound in a direct question-and-answer format.
Q1: My final product has a persistent yellow or brown tint. What is causing this, and how can I remove it?
A1: Colored impurities are common in diaryl ether syntheses, such as the Ullmann condensation, which is often used to prepare this compound.[1][2] These colors typically arise from phenolic oxidation byproducts or residual copper catalysts.
-
Causality: Phenols are susceptible to air oxidation, especially under basic conditions or at elevated temperatures, forming highly colored quinone-type structures. If copper catalysts were used in the synthesis, residual copper salts can also impart color.
-
Solution: A highly effective method for removing colored impurities is treatment with activated carbon. During recrystallization, after the crude product is fully dissolved in the hot solvent, a small amount of activated carbon can be added. The carbon adsorbs the large, flat molecules responsible for the color.
-
Protocol Insight: Use activated carbon sparingly (typically 1-2% w/w) as it can also adsorb your desired product, reducing the overall yield. After a brief boiling period with the carbon, the mixture must be hot-filtered through a fluted filter paper or a pad of Celite to remove the carbon before crystallization is initiated. A synthesis of a related isomer, 3-(4'-hydroxyphenoxy)benzoic acid, successfully employs this method by dissolving the crude product in methanol and treating it with activated carbon before recrystallization.[3]
Q2: After recrystallization, my product "oils out" instead of forming crystals. Why is this happening?
A2: "Oiling out" occurs when a compound separates from a solution as a liquid rather than a solid crystalline lattice. This happens when the solution becomes supersaturated at a temperature above the melting point of the solute.
-
Causality: This is often due to an inappropriate choice of recrystallization solvent or cooling the solution too rapidly. If the boiling point of the solvent is higher than the melting point of your compound (or an impure version of it), it is likely to separate as a liquid.
-
Solutions & Mitigations:
-
Solvent System Adjustment: Choose a solvent or solvent pair with a lower boiling point. For compounds like benzoic acids, water or mixed aqueous systems are common.[4][5] A 1:1 mixture of acetic acid and water has been used successfully for a similar compound.[3]
-
Slower Cooling: Allow the solution to cool to room temperature slowly on a benchtop before transferring it to an ice bath. This provides a larger window of time for crystal nucleation to occur below the compound's melting point. Covering the flask with a beaker can help slow the cooling rate.[4]
-
Induce Crystallization: If the solution is supersaturated and reluctant to crystallize, you can scratch the inside of the flask with a glass rod at the solution's surface. This creates microscopic scratches that serve as nucleation sites. Alternatively, adding a "seed crystal" of pure product can initiate crystallization.[4]
-
Q3: My HPLC analysis shows a significant peak very close to my main product peak. Could this be an isomer?
A3: Yes, it is highly probable that the impurity is a positional isomer. The separation of positional isomers of substituted benzoic acids can be challenging due to their similar polarities and chemical properties.[6]
-
Causality: In a typical Ullmann-type synthesis, if the starting materials are not perfectly regioselective, side reactions can lead to the formation of isomers. For example, if starting from 3-iodobenzoic acid and hydroquinone, you could potentially form 3-(4-hydroxyphenoxy)benzoic acid as an impurity.
-
Solution:
-
Chromatography: This is the most effective method for separating isomers. Normal-phase chromatography on an amine-bonded silica column can be effective, as retention can be correlated with the pKa values of the analytes.[6] Reversed-phase HPLC (C18 column) with an acidified aqueous-organic mobile phase is also a standard technique.
-
Fractional Recrystallization: This technique can sometimes be used, but it is often labor-intensive and may not provide baseline separation. It relies on slight differences in solubility between the isomers in a particular solvent.
-
Q4: The yield from my acid-base extraction is very low. Where could my product have gone?
A4: Low yields in acid-base extractions are typically due to incomplete protonation/deprotonation, emulsion formation, or using an inappropriate base.
-
Causality & Solutions:
-
Incomplete Extraction: Ensure the pH of the aqueous layer is appropriate for the functional group you are targeting. To extract this compound into the aqueous phase, a base is needed. A weak base like sodium bicarbonate (NaHCO₃) is ideal as it is strong enough to deprotonate the carboxylic acid (pKa ~4-5) but not the phenol (pKa ~10).[7][8] This allows for selective extraction away from non-acidic impurities. If you use a strong base like sodium hydroxide (NaOH), both the carboxylic acid and the phenol will be deprotonated, which may be desirable depending on the impurities you are trying to remove.
-
Incomplete Precipitation: After isolating the basic aqueous layer, you must re-acidify it to precipitate your product. Use a strong acid like HCl and check the pH with litmus paper or a pH meter to ensure it is sufficiently acidic (pH < 2).[9]
-
Emulsions: Vigorous shaking can create emulsions (stable suspensions of the organic and aqueous layers) that are difficult to separate. If an emulsion forms, try letting the funnel sit for a longer period, gently swirling it, or adding a small amount of brine (saturated NaCl solution) to disrupt the suspension.
-
Solubility: Although the carboxylate salt is water-soluble, it may still have some solubility in the organic layer. Performing multiple extractions with smaller volumes of the aqueous base is more efficient than a single extraction with a large volume.[10]
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in crude this compound?
A1: The impurity profile depends heavily on the synthetic route. For a typical Ullmann condensation, you can expect:
-
Unreacted Starting Materials: Such as resorcinol, 4-halobenzoic acid, or 4-hydroxybenzoic acid.
-
Side Products: Homocoupled products (e.g., biphenyls), products of decarboxylation, or positional isomers. Reductive dehalogenation of the starting aryl halide is also a known side reaction.[11]
-
Catalyst Residues: Copper salts (e.g., CuI, Cu₂O) if used in the synthesis.
-
Solvents: Residual high-boiling solvents like DMF or NMP used in the reaction.[2]
Q2: Which purification method—extraction, recrystallization, or chromatography—is the best choice?
A2: The best method depends on the scale of your experiment and the nature of the impurities. A multi-step approach is often the most effective.
| Technique | Best For | Advantages | Disadvantages |
| Acid-Base Extraction | Removing neutral or basic impurities; initial bulk purification.[12] | Fast, inexpensive, good for large scales. | Not effective for removing acidic impurities or isomers. Can lead to emulsions. |
| Recrystallization | Removing impurities with different solubility profiles; final purification step.[5] | Excellent for achieving high crystalline purity. Scalable. | Requires finding a suitable solvent. Can have yield losses. Ineffective for impurities with similar solubility. |
| Column Chromatography | Separating compounds with similar polarity, such as isomers.[6] | High resolving power for difficult separations. | Can be slow and requires large volumes of solvent. Less practical for very large scales. |
A recommended workflow is to start with an acid-base extraction to remove non-acidic impurities, followed by recrystallization to achieve high crystalline purity. Chromatography should be reserved for cases where isomeric purity is a critical issue.
Q3: How do I select the best solvent for recrystallization?
A3: The ideal recrystallization solvent should dissolve your compound well when hot but poorly when cold.[5]
-
Screening: Test the solubility of a small amount of your crude product in various solvents (e.g., water, ethanol, ethyl acetate, toluene, heptane) at room temperature and then upon heating.
-
Common Solvents: For benzoic acids, water is an excellent choice due to the large temperature-dependent solubility difference.[4] If your compound is not soluble enough in hot water, a mixed solvent system like ethanol/water or acetic acid/water can be used. You would dissolve the compound in the "good" solvent (e.g., ethanol) at its boiling point and then add the "poor" solvent (e.g., water) dropwise until the solution becomes cloudy (the cloud point). A few drops of the good solvent are then added to redissolve the solid, and the solution is allowed to cool slowly.
Q4: How can I definitively confirm the purity and identity of my final product?
A4: A combination of analytical techniques is required for full characterization:
-
¹H and ¹³C NMR: Confirms the chemical structure and identifies any organic impurities present. The spectra for this compound should show characteristic peaks for the aromatic protons and carbons.[13][14]
-
HPLC: Quantifies the purity of the sample, often reported as a percentage area of the main peak.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound. For this molecule, the expected molecular ion [M-H]⁻ in negative ion mode would be at m/z 229.05.[15]
-
Melting Point: A sharp melting point range (e.g., within 1-2 °C) is a good indicator of high purity.
| Analytical Data for this compound | |
| Molecular Formula | C₁₃H₁₀O₄[15] |
| Molecular Weight | 230.22 g/mol [15] |
| Appearance | Off-white to light tan solid |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ ~13.0 (s, 1H, COOH), 9.9 (s, 1H, OH), 7.97 (d, 2H), 7.23 (t, 1H), 7.05 (d, 2H), 6.66 (d, 1H), 6.54 (t, 1H), 6.50 (s, 1H)[13] |
| Mass Spectrum (MS) | Molecular Ion: 230[13] |
Section 3: Detailed Experimental Protocols
Protocol 3.1: Purification by Acid-Base Extraction
This protocol is designed to separate the acidic product from neutral or basic impurities.
Caption: Workflow for Acid-Base Extraction.
Methodology:
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent like ethyl acetate or dichloromethane (approx. 10-20 mL per gram of crude material).
-
Extraction:
-
Transfer the organic solution to a separatory funnel.
-
Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Stopper the funnel, invert, and vent frequently to release CO₂ pressure. Shake gently for 1-2 minutes.
-
Allow the layers to separate. The product, as its sodium salt, will be in the lower aqueous layer.[8]
-
Drain the lower aqueous layer into a clean Erlenmeyer flask.
-
Repeat the extraction of the organic layer two more times with fresh NaHCO₃ solution to ensure complete recovery.
-
-
Precipitation:
-
Combine all aqueous extracts.
-
Cool the aqueous solution in an ice bath.
-
Slowly add 6M HCl dropwise while stirring until the solution is strongly acidic (test with pH paper, target pH < 2). A white precipitate of the pure product should form.[9]
-
-
Isolation:
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with a small amount of cold deionized water to remove residual salts.
-
Dry the purified solid in a vacuum oven at a moderate temperature (e.g., 50-60 °C) to a constant weight.
-
Protocol 3.2: Purification by Recrystallization
This protocol is for purifying the product obtained from extraction or as a standalone method if impurities are not acidic.
Caption: Workflow for Recrystallization.
Methodology:
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a magnetic stir bar. Add a small amount of your chosen solvent (e.g., deionized water). Heat the mixture on a hot plate with stirring.[16]
-
Saturated Solution: Continue adding small portions of hot solvent until the solid just completely dissolves. Avoid adding a large excess of solvent, as this will reduce your recovery yield.[4]
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount (1-2% w/w) of activated charcoal. Re-heat the mixture to a boil for a few minutes.
-
Hot Filtration (if decolorized): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal. This step must be done quickly to prevent premature crystallization in the funnel.
-
Crystallization: Cover the flask with a watch glass or inverted beaker and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[4]
-
Isolation: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impure mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven to a constant weight.
Section 4: Safety & Handling
4.1 Personal Protective Equipment (PPE) Always work in a well-ventilated fume hood. Standard PPE, including a lab coat, safety glasses or goggles, and nitrile gloves, is required. The compound is classified as harmful if swallowed and causes serious eye irritation.[15]
4.2 Chemical Handling
-
This compound: Avoid inhalation of dust and contact with skin and eyes.[17][18]
-
Solvents: Organic solvents such as ethyl acetate and dichloromethane are flammable and/or volatile. Keep them away from ignition sources.[19]
-
Acids/Bases: Handle concentrated acids (HCl) and bases (NaOH) with extreme care, as they are corrosive.
4.3 Waste Disposal Organic solvent waste must be collected in appropriately labeled containers. Halogenated (e.g., dichloromethane) and non-halogenated (e.g., ethyl acetate) solvents should be segregated into separate waste containers.[20][21] Aqueous acidic and basic waste should be neutralized before disposal down the drain, in accordance with local regulations. Never pour organic solvents down the drain.[22][23]
References
- 1. synarchive.com [synarchive.com]
- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 3. prepchem.com [prepchem.com]
- 4. westfield.ma.edu [westfield.ma.edu]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Normal-phase high-performance liquid chromatographic separations of positional isomers of substituted benzoic acids with amine and beta-cyclodextrin bonded-phase columns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. varsitytutors.com [varsitytutors.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. magritek.com [magritek.com]
- 10. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 11. A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components [scielo.org.mx]
- 12. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 13. This compound(56183-35-8) MS spectrum [chemicalbook.com]
- 14. This compound(56183-35-8) 1H NMR [m.chemicalbook.com]
- 15. This compound | C13H10O4 | CID 615389 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. tcichemicals.com [tcichemicals.com]
- 18. fishersci.com [fishersci.com]
- 19. simplesolvents.com [simplesolvents.com]
- 20. researchgate.net [researchgate.net]
- 21. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 22. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 23. ecolink.com [ecolink.com]
Technical Support Center: Polymerization of 4-(3-Hydroxyphenoxy)benzoic Acid
Welcome to the technical support center for the polymerization of 4-(3-hydroxyphenoxy)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing high-performance poly(ether-ester)s from this versatile AB-type monomer. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you overcome common challenges and achieve consistent, high-quality results in your polymerization experiments.
Introduction to the Polymerization of this compound
This compound is an AB-type monomer, possessing both a carboxylic acid and a hydroxyl group, making it suitable for self-polycondensation. The presence of a flexible ether linkage in its backbone imparts unique properties to the resulting polymer, including potential for thermotropic liquid crystallinity, enhanced solubility, and a modified thermal profile compared to rigid-rod aromatic polyesters. However, the synthesis of high molecular weight poly(4-(3-hydroxyphenoxy)benzoate) can be challenging. This guide will address these challenges head-on, providing you with the expertise to optimize your polymerization process.
Troubleshooting Guide
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Issue 1: Low Molecular Weight and Broad Polydispersity
Q: My final polymer has a low intrinsic viscosity and GPC analysis shows a low number-average molecular weight (Mn) with a high polydispersity index (PDI > 2.5). What are the likely causes and how can I fix this?
A: Achieving high molecular weight is a common challenge in the polycondensation of AB-type monomers. Several factors can contribute to this issue:
-
Insufficient Monomer Purity: The presence of monofunctional impurities or an imbalance in the A:B stoichiometry (if copolymerizing) can act as chain terminators, limiting polymer growth.
-
Solution: Ensure your this compound monomer is of high purity (>99.5%). Recrystallization from a suitable solvent may be necessary.
-
-
Inefficient Removal of Byproducts: The polycondensation reaction produces a small molecule byproduct (water or acetic acid if using an acetylated monomer). If not efficiently removed, the equilibrium will not favor the formation of high molecular weight polymer.
-
Solution: Conduct the polymerization under high vacuum (<1 Torr) in the later stages. Ensure your reaction setup has a powerful vacuum pump and is leak-free. A gentle stream of an inert gas like nitrogen or argon can also help to carry away volatile byproducts during the initial stages of the reaction.
-
-
Suboptimal Reaction Temperature and Time: Polycondensation of aromatic monomers requires high temperatures to maintain a molten state and facilitate reaction kinetics. However, excessively high temperatures or prolonged reaction times can lead to thermal degradation.
-
Solution: A staged temperature profile is often effective. Start at a lower temperature (e.g., 220-250 °C) to initiate oligomerization and gradually increase to a higher temperature (e.g., 280-320 °C) as the viscosity of the melt increases. Monitor the viscosity of the reaction mixture; the reaction is typically complete when the stirrer has difficulty agitating the molten polymer.
-
-
Catalyst Issues: The choice and concentration of the catalyst are crucial. While self-polycondensation can proceed without a catalyst, it is often slow.
-
Solution: Use an appropriate polycondensation catalyst, such as antimony trioxide (Sb₂O₃) or titanium-based catalysts.[1] The optimal catalyst concentration should be determined empirically, but typically ranges from 200-500 ppm.
-
-
Side Reactions: At elevated temperatures, side reactions such as decarboxylation can occur, leading to chain termination.
-
Solution: Carefully control the reaction temperature and time to minimize these side reactions.
-
A decision-making workflow for troubleshooting low molecular weight is presented below:
Issue 2: Polymer Discoloration
Q: The final polymer is dark brown or black, not the expected off-white or light yellow. What causes this discoloration and how can I prevent it?
A: Discoloration in aromatic polyesters is often a sign of oxidative degradation or side reactions at high temperatures.
-
Oxygen Contamination: The presence of oxygen at high temperatures can lead to the formation of chromophores.
-
Solution: Ensure the reaction is carried out under a strict inert atmosphere (high purity nitrogen or argon). The reaction vessel should be purged with the inert gas multiple times before heating. Maintaining a slight positive pressure of the inert gas during the initial stages of the reaction is also recommended.
-
-
Excessive Reaction Temperature or Time: Prolonged exposure to high temperatures can cause thermal degradation and the formation of colored byproducts.
-
Solution: Optimize the reaction time and temperature as described in the previous section. Avoid unnecessarily high temperatures.
-
-
Catalyst-Induced Discoloration: Some catalysts can contribute to discoloration.
-
Monomer Impurities: Impurities in the monomer can also lead to colored products.
-
Solution: Use high-purity monomer.
-
Issue 3: Gel Formation
Q: The reaction mixture became an insoluble, cross-linked gel during polymerization. What happened and how can I avoid this?
A: Gel formation, or cross-linking, is a serious issue that can ruin a polymerization reaction. It is typically caused by uncontrolled side reactions.
-
Branching Reactions: At very high temperatures, side reactions that lead to branching can occur. If the degree of branching becomes too high, a cross-linked network will form.
-
Solution: Maintain strict control over the reaction temperature. Do not exceed the optimal temperature for your system.
-
-
Reactive Impurities: The presence of trifunctional impurities in the monomer can act as cross-linking points.
-
Solution: Ensure the monomer is free from such impurities.
-
-
Oxidative Cross-linking: In the presence of oxygen, phenolic end-groups can undergo oxidative coupling.
-
Solution: As with discoloration, maintaining a strictly inert atmosphere is critical.
-
Frequently Asked Questions (FAQs)
Q1: Is it necessary to acetylate the hydroxyl group of this compound before polymerization?
A1: While direct polycondensation of the hydroxy acid is possible, acetylation of the phenolic hydroxyl group to form 4-(3-acetoxyphenoxy)benzoic acid is a common and often preferred method for synthesizing aromatic polyesters.[4] The primary advantage is that the byproduct of the polycondensation is acetic acid, which is more volatile than water and can be easier to remove from the viscous polymer melt. This facilitates driving the reaction to completion and achieving higher molecular weights.
Q2: What is a typical experimental protocol for the melt polycondensation of acetylated this compound?
A2: A general protocol is as follows:
-
Acetylation: Reflux this compound with an excess of acetic anhydride for 2-4 hours. The product, 4-(3-acetoxyphenoxy)benzoic acid, can be isolated by precipitation in water and purified by recrystallization.
-
Polycondensation:
-
Charge the acetylated monomer and catalyst (e.g., 200-500 ppm Sb₂O₃) into a reaction vessel equipped with a mechanical stirrer, inert gas inlet, and a vacuum outlet.
-
Purge the vessel with high-purity nitrogen or argon.
-
Heat the reactor to a temperature sufficient to melt the monomer (e.g., 220-250 °C) under a slow stream of inert gas. Acetic acid will begin to distill off.
-
After the initial evolution of acetic acid subsides (typically 1-2 hours), gradually increase the temperature to 280-320 °C while slowly applying a vacuum.
-
Continue the reaction under high vacuum (<1 Torr) for several hours until the desired melt viscosity is achieved.
-
The polymer can be removed from the reactor while still hot and cooled.
-
Below is a diagram illustrating the experimental setup for melt polycondensation.
References
- 1. Synthesis and Properties of Thermotropic Copolyesters Based on Poly(ethylene terephthalate) and 4′-Acetoxy-4-biphenyl-carboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transetherification polycondensation: The roles of the catalyst, monomer structure, and polymerization conditions | Semantic Scholar [semanticscholar.org]
- 3. scilit.com [scilit.com]
- 4. Synthesis and Characterization of Novel Wholly Aromatic Copolyesters Based on 4′-Hydroxybiphenyl-3-Carboxylic and 3-Hydroxybenzoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
stability issues of 4-(3-Hydroxyphenoxy)benzoic acid under acidic or basic conditions
Welcome to the technical support guide for 4-(3-Hydroxyphenoxy)benzoic acid. This document is designed for researchers, chemists, and drug development professionals to navigate the potential stability challenges encountered during experimental work. We will explore the compound's behavior under both acidic and basic conditions, providing troubleshooting advice, mechanistic explanations, and validated protocols to ensure the integrity of your results.
Introduction: Understanding the Molecule
This compound is a molecule possessing three key functional groups: a carboxylic acid, a phenolic hydroxyl group, and a diaryl ether linkage. Each of these sites presents a unique reactivity profile that can influence the compound's stability under various pH conditions. A thorough understanding of this chemistry is critical for developing robust formulations, designing accurate analytical methods, and ensuring the reliability of experimental data.
Core Stability Concerns: A Mechanistic Overview
The primary stability concerns for this compound revolve around the potential cleavage of the diaryl ether bond and the reactivity of the phenolic group.
-
Diaryl Ether Linkage: Ethers are generally considered stable. However, the C-O bond in a diaryl ether can be susceptible to cleavage under harsh acidic conditions, typically requiring heat.[1] Under basic conditions, this bond is highly resistant to nucleophilic attack because the leaving group would be a phenoxide, which is a poor leaving group.[2]
-
Phenolic Hydroxyl Group: The phenol group is weakly acidic. Under basic conditions, it deprotonates to form a phenoxide ion. This phenoxide is highly susceptible to oxidation, which can lead to the formation of colored degradation products or dimers.[3]
-
Carboxylic Acid Group: The carboxylic acid functionality is the most acidic part of the molecule and will be deprotonated under neutral to basic conditions. While generally stable, its presence influences the overall solubility and electronic properties of the molecule.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common questions and issues encountered when working with this compound in solution.
Part 1: Stability and Degradation in Acidic Conditions
Q1: My assay results for this compound are inconsistent when using an acidic mobile phase or formulation. Why might this be happening?
Inconsistent results in acidic media often point to chemical degradation. The diaryl ether bond in your molecule is susceptible to acid-catalyzed hydrolysis, especially when coupled with elevated temperatures or prolonged exposure times.[1] This reaction cleaves the molecule into two smaller compounds, leading to a decrease in the concentration of the parent compound and the appearance of new peaks in your chromatogram.
Q2: What is the primary degradation pathway for this molecule in acid?
The dominant degradation pathway is the acid-catalyzed hydrolysis of the diaryl ether linkage. The mechanism proceeds as follows:
-
Protonation: The ether oxygen is protonated by the acid (e.g., H₃O⁺), transforming the alkoxy group into a good leaving group (an alcohol).
-
Nucleophilic Attack: A water molecule attacks the carbon atom of the C-O bond, leading to its cleavage.
-
Product Formation: This cleavage results in the formation of resorcinol (1,3-dihydroxybenzene) and 4-hydroxybenzoic acid.
Q3: How can I prevent or minimize degradation under acidic conditions?
To maintain the integrity of the compound, consider the following:
-
pH Control: If possible, maintain the pH of your solution above 4. Avoid using strong acids like HCl or H₂SO₄, especially at concentrations above 0.1 N.
-
Temperature Management: Perform experiments at ambient or reduced temperatures. Avoid heating acidic solutions containing the compound.
-
Time Limitation: Minimize the time the compound is exposed to acidic conditions. Prepare solutions fresh and analyze them promptly.
Q4: I need to perform a forced degradation study. What is a standard protocol for acid stress testing?
Forced degradation studies are essential for developing stability-indicating analytical methods.[4] The goal is to achieve partial degradation (e.g., 5-20%) to ensure that any degradation products can be resolved from the parent peak.[5]
Protocol: Acid-Induced Forced Degradation
-
Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at approximately 1 mg/mL.
-
Stress Condition: Transfer an aliquot of the stock solution into a flask and add an equal volume of 0.1 N HCl.
-
Incubation: Heat the solution at 60°C. Monitor the reaction over time (e.g., take samples at 2, 4, 8, and 24 hours).
-
Neutralization: Before analysis, cool the sample to room temperature and carefully neutralize it with an equivalent amount of 0.1 N NaOH.
-
Dilution & Analysis: Dilute the neutralized sample to a suitable concentration (e.g., 100 µg/mL) with your mobile phase and analyze immediately by HPLC.
Part 2: Stability and Degradation in Basic Conditions
Q1: I dissolved this compound in a basic solution (pH > 8) and noticed a slight yellowing over time. What is causing this?
The yellowing of the solution is a classic indicator of oxidative degradation of the phenolic group. Under basic conditions, the phenolic hydroxyl group is deprotonated to form a phenoxide ion. This phenoxide is electron-rich and highly susceptible to oxidation by atmospheric oxygen.[3] The resulting products are often colored quinone-type species or oxidative coupling products.
Q2: Is the ether bond stable to base?
Yes, the diaryl ether bond is generally very stable under basic conditions. Base-catalyzed hydrolysis would require the departure of a phenoxide ion, which is a strong base and therefore a very poor leaving group.[2] Consequently, cleavage of the ether linkage is not a significant degradation pathway in basic media.
Q3: What is the likely degradation pathway under basic conditions?
The primary concern is the oxidation of the deprotonated phenol. While the exact products can be complex, the initial step involves the formation of a phenoxyl radical, which can then undergo further reactions.
Q4: How can I safely handle this compound in basic solutions?
To prevent oxidative degradation:
-
Use an Inert Atmosphere: When working with basic solutions for extended periods, sparge your solvents with nitrogen or argon and maintain an inert atmosphere over the solution.
-
Add Antioxidants: In some formulation contexts, adding a small amount of an antioxidant like sodium metabisulfite can help prevent oxidation.
-
Control Temperature: Keep solutions cool, as higher temperatures can accelerate the rate of oxidation.
-
Protect from Light: Photons can also initiate oxidative processes, so protect solutions from direct light.
Q5: What is a recommended protocol for a base-induced forced degradation study?
Protocol: Base-Induced Forced Degradation
-
Preparation: Prepare a stock solution of this compound as described for the acid study (1 mg/mL).
-
Stress Condition: Transfer an aliquot of the stock solution into a flask and add an equal volume of 0.1 N NaOH.
-
Incubation: Keep the solution at room temperature or slightly elevated (e.g., 40°C) and monitor over time (e.g., 2, 4, 8, 24 hours).
-
Neutralization: Before analysis, cool the sample and carefully neutralize it with an equivalent amount of 0.1 N HCl.
-
Dilution & Analysis: Dilute the neutralized sample to a suitable concentration with your mobile phase and analyze promptly by HPLC.
Analytical Method Development and Troubleshooting
Q: How do I develop a single analytical method to monitor the stability of this compound and its potential degradation products?
A stability-indicating high-performance liquid chromatography (HPLC) method is required. This method must be able to resolve the parent compound from its key potential degradation products (resorcinol, 4-hydroxybenzoic acid) and any products from oxidative degradation.[6][7] Reversed-phase HPLC with UV detection is the most common approach.[5]
Data Presentation: Summary of Stress Conditions
For a comprehensive forced degradation study, include oxidative, thermal, and photolytic stress conditions in addition to acid and base hydrolysis.[4]
| Stress Condition | Reagent/Parameter | Typical Duration | Expected Primary Degradation |
| Acid Hydrolysis | 0.1 N HCl at 60°C | 8-24 hours | Ether Cleavage |
| Base Hydrolysis | 0.1 N NaOH at 40°C | 8-24 hours | Phenol Oxidation |
| Oxidation | 3% H₂O₂ at RT | 4-8 hours | Oxidation of Phenol/Ring |
| Thermal | 80°C (Solid State) | 48 hours | Various |
| Photolytic | ICH Light Conditions | As per guidelines | Photochemical reactions |
Recommended HPLC Method Parameters
Here is a starting point for developing a robust, stability-indicating HPLC method. Optimization will be necessary.
| Parameter | Recommended Condition | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm | Provides good retention and separation for moderately polar compounds. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Provides an acidic pH to ensure consistent ionization of the carboxylic acid and good peak shape. |
| Mobile Phase B | Acetonitrile | Common strong solvent for reversed-phase chromatography. |
| Gradient | 10% to 90% B over 20 min | A broad gradient is necessary to elute the parent compound and a range of potential degradation products with varying polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30°C | Controlled temperature ensures reproducible retention times. |
| Detection | UV at 230 nm and 275 nm | Wavelengths selected to detect both the parent compound and potential aromatic degradation products. |
| Injection Vol. | 10 µL | Standard injection volume. |
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Severe impact of hemolysis on stability of phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijrpp.com [ijrpp.com]
- 5. scispace.com [scispace.com]
- 6. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
A Comparative Analysis of 4-(3-Hydroxyphenoxy)benzoic Acid and its Positional Isomers: A Guide for Researchers
In the landscape of medicinal chemistry and materials science, the subtle yet profound impact of molecular isomerism cannot be overstated. A minor shift in the position of a functional group can dramatically alter a compound's physicochemical properties, biological activity, and therapeutic potential. This guide provides an in-depth comparative analysis of 4-(3-Hydroxyphenoxy)benzoic acid and its ortho- and para-isomers, 4-(2-Hydroxyphenoxy)benzoic acid and 4-(4-Hydroxyphenoxy)benzoic acid.
Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of data. It delves into the causality behind experimental observations, provides validated protocols, and synthesizes information to offer field-proven insights into the structure-property relationships governing this important class of diaryl ether compounds.
Molecular Structure and Isomeric Variation
The core structure of these compounds consists of a benzoic acid moiety linked to a hydroxyphenol via an ether bond. The key variable among the three isomers is the position of the hydroxyl group on the phenoxy ring: ortho (2-position), meta (3-position), or para (4-position). This seemingly small structural change is the primary determinant of the differences in their chemical behavior and biological interactions.
-
4-(2-Hydroxyphenoxy)benzoic acid (ortho-isomer)
-
This compound (meta-isomer)
-
4-(4-Hydroxyphenoxy)benzoic acid (para-isomer)
Synthesis via Ullmann Condensation
The most common and effective method for synthesizing these diaryl ethers is the Ullmann condensation.[1][2][3] This reaction is a cornerstone of aromatic chemistry, providing a reliable pathway for the formation of a carbon-oxygen bond between an aryl halide and a phenol.
Causality of Method Selection: The Ullmann reaction is favored for its robustness and applicability to a wide range of substrates. It involves a copper-catalyzed nucleophilic aromatic substitution, where a phenoxide displaces a halide on an aromatic ring.[1][4] The choice of a copper catalyst, often in combination with a ligand and a base, is critical for facilitating the reaction, which typically requires elevated temperatures.[3][4][5] The presence of an electron-withdrawing group, such as the carboxylic acid on the aryl halide, can enhance the reaction's efficiency.[4]
Caption: General workflow for the synthesis of hydroxyphenoxy benzoic acids.
Experimental Protocol: Synthesis of this compound
This protocol is a self-validating system; successful synthesis and subsequent characterization confirm the reaction's efficacy.
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 4-bromobenzoic acid (1 eq.), resorcinol (1.1 eq.), potassium carbonate (K₂CO₃, 2 eq.), and copper(I) iodide (CuI, 0.1 eq.).
-
Solvent Addition: Add a suitable high-boiling point, non-polar solvent such as toluene or xylene.[4]
-
Reaction: Heat the mixture to reflux (typically 110-140 °C) under an inert atmosphere (e.g., nitrogen) for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the inorganic base and copper catalyst.
-
Transfer the filtrate to a separatory funnel and wash with 1M HCl to remove unreacted resorcinol.
-
Extract the aqueous layer with an organic solvent like ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification:
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.[6]
-
Comparative Physicochemical Properties
The position of the hydroxyl group significantly influences intermolecular forces, which in turn dictates key physical properties. The para-isomer's symmetry allows for more efficient crystal lattice packing, typically resulting in a higher melting point. The ortho-isomer's potential for intramolecular hydrogen bonding can reduce its polarity and affect its acidity and solubility compared to the other isomers.
| Property | 4-(2-OH) Isomer | 4-(3-OH) Isomer | 4-(4-OH) Isomer |
| Molecular Formula | C₁₃H₁₀O₄ | C₁₃H₁₀O₄ | C₁₃H₁₀O₄ |
| Molecular Weight | 230.22 g/mol | 230.22 g/mol | 230.22 g/mol |
| XLogP3 (Lipophilicity) | 3.6 | 3.6[7][8] | 3.6[9] |
| Topological Polar Surface Area | 66.8 Ų | 66.8 Ų[7][10] | 66.8 Ų[10] |
| Hydrogen Bond Donors | 2 | 2[10] | 2[10] |
| Hydrogen Bond Acceptors | 4 | 4[10] | 4[10] |
| Melting Point | Data not readily available | 163-166 °C (for 3-(4'-OH) isomer)[6] | Data not readily available |
Data sourced from PubChem and other chemical databases where available. Note that experimental data for all isomers is not consistently reported in literature.
Caption: Influence of hydroxyl position on hydrogen bonding potential.
Spectroscopic Characterization Analysis
Structural elucidation of the isomers relies on a combination of spectroscopic techniques. Each method provides unique information that, when integrated, confirms the specific isomeric structure.[11]
| Technique | Expected Observations and Isomeric Differentiation |
| ¹H NMR | The aromatic region will be most informative. The para-isomer will show the simplest, most symmetric pattern (two doublets). The ortho- and meta-isomers will display more complex, lower-symmetry splitting patterns for the protons on both aromatic rings. |
| ¹³C NMR | Symmetry will again be key. The para-isomer will have the fewest unique carbon signals due to its C2 symmetry axis. The meta-isomer will show signals for all 13 carbons, while the ortho-isomer will also display a lower number of signals than the meta due to its plane of symmetry. |
| IR Spectroscopy | All isomers will exhibit a broad O-H stretch (~3300-2500 cm⁻¹ for the carboxylic acid dimer), a C=O stretch (~1700 cm⁻¹), and C-O-C ether stretches (~1250 cm⁻¹).[12] Subtle shifts in the phenolic O-H stretch may indicate differences in hydrogen bonding (intramolecular vs. intermolecular). |
| Mass Spec. | All isomers will have the same molecular ion peak (m/z = 230). Fragmentation patterns, resulting from the loss of groups like -OH, -COOH, and cleavage of the ether bond, are expected to be very similar, making differentiation by MS alone challenging.[11][13] |
Experimental Protocol: NMR Sample Preparation and Analysis
-
Sample Preparation: Accurately weigh ~10-20 mg of the synthesized isomer and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. DMSO-d₆ is often preferred for its ability to dissolve carboxylic acids and to clearly show exchangeable protons (OH, COOH).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).[11]
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse programs are typically sufficient.
-
Data Analysis: Process the spectra (Fourier transform, phase correction, baseline correction). Integrate the ¹H signals to determine proton ratios and analyze coupling constants (J-values) to confirm proton connectivity. Correlate the observed chemical shifts and splitting patterns with the expected structure for the specific isomer.
Potential Biological Activity and Structure-Activity Relationship (SAR)
While direct comparative biological studies on these specific diaryl ethers are not abundant in the literature, the principles of medicinal chemistry allow for well-grounded hypotheses. Many simpler hydroxybenzoic acids are known to possess significant biological activities, including antioxidant, anti-inflammatory, and antimicrobial effects.[14][15][16][17]
The activity of these molecules is intrinsically linked to their ability to interact with biological targets like enzymes or receptors. The precise positioning of the phenolic hydroxyl group is critical as it can act as a hydrogen bond donor and/or acceptor, a key interaction for molecular recognition at an active site.
-
Ortho-isomer: The proximity of the -OH and the ether oxygen may allow it to act as a bidentate ligand, chelating metal ions within an enzyme's active site.
-
Meta-isomer: The -OH group is sterically accessible and positioned to form hydrogen bonds with amino acid residues that may not be reachable by the other isomers.
-
Para-isomer: The -OH group is positioned at the furthest point from the rest of the molecule, which could be ideal for interacting with a deep, narrow binding pocket in a target protein.
Caption: Isomeric position dictates potential interactions within a binding site.
Conclusion
The comparative analysis of this compound and its ortho- and para-isomers reveals the critical role of substituent placement in determining the molecule's fundamental properties. While sharing the same molecular formula and core structure, their differing symmetries and hydrogen bonding capabilities lead to distinct physicochemical characteristics. These differences have significant implications for their synthesis, purification, and, most importantly, their potential application in drug discovery and material science. This guide underscores the necessity for rigorous characterization and an understanding of structure-activity relationships when designing and evaluating new chemical entities.
References
- 1. synarchive.com [synarchive.com]
- 2. researchgate.net [researchgate.net]
- 3. A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components [scielo.org.mx]
- 4. arkat-usa.org [arkat-usa.org]
- 5. mdpi.com [mdpi.com]
- 6. prepchem.com [prepchem.com]
- 7. This compound | C13H10O4 | CID 615389 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. PubChemLite - this compound (C13H10O4) [pubchemlite.lcsb.uni.lu]
- 9. PubChemLite - 4-(4-hydroxy-phenoxy)-benzoic acid (C13H10O4) [pubchemlite.lcsb.uni.lu]
- 10. 4'-Hydroxy-3-phenoxybenzoic acid | C13H10O4 | CID 161852 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Benzoic acid, 4-hydroxy- [webbook.nist.gov]
- 14. Hydroxybenzoic acid isomers and the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Design, synthesis and biological activity of hydroxybenzoic acid ester conjugates of phenazine-1-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating the Purity of Synthesized 4-(3-Hydroxyphenoxy)benzoic Acid
For researchers and professionals in drug development, the purity of a synthesized active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is the bedrock of reliable, reproducible, and safe scientific outcomes. This guide provides an in-depth, objective comparison of analytical techniques for validating the purity of synthesized 4-(3-hydroxyphenoxy)benzoic acid (CAS: 56183-35-8), a key structural motif in various chemical and pharmaceutical research applications. We will move beyond a simple listing of methods to explain the causality behind experimental choices, ensuring a self-validating and scientifically rigorous approach.
The Synthetic Landscape: Anticipating the Impurity Profile
A robust purity validation strategy begins with understanding the synthetic route, as this informs the likely impurity profile. The synthesis of this compound, a diaryl ether, is commonly achieved via a copper-catalyzed Ullmann condensation or a related cross-coupling reaction.
A plausible synthetic route is depicted below:
A Comparative Guide to High-Performance Polymers Derived from 4-(3-Hydroxyphenoxy)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
The quest for advanced materials with superior performance characteristics is a driving force in fields ranging from aerospace to medicine. High-performance polymers, known for their exceptional thermal stability, mechanical strength, and chemical resistance, are at the forefront of this endeavor.[1] Among the vast array of monomers used to construct these polymers, 4-(3-hydroxyphenoxy)benzoic acid offers a unique combination of structural features that can be leveraged to create materials with tailored properties. This guide provides a comparative analysis of polymers incorporating this versatile monomer, offering insights into their synthesis, properties, and potential applications, supported by experimental data from the scientific literature.
Part 1: The Monomer and Its Polymerization
1.1. The Building Block: this compound
This compound is an aromatic hydroxy acid. Its structure, featuring a benzoic acid moiety and a phenoxy group with a hydroxyl substituent, provides several key attributes for polymer synthesis. The carboxylic acid and hydroxyl groups are reactive sites for polycondensation reactions, leading to the formation of polyester chains. The ether linkage in the backbone imparts a degree of flexibility, which can influence properties like solubility and processability, while the aromatic rings contribute to high thermal stability.
1.2. Synthesis of Copolyesters: A General Approach
While the homopolymer of this compound is not extensively studied, it is frequently used as a comonomer to modify the properties of other aromatic polyesters. A common synthetic route is melt polycondensation, where the monomers are heated under vacuum to drive the polymerization reaction.
Experimental Protocol: Melt Polycondensation of a Copolyester
The following is a representative, generalized protocol for the synthesis of a copolyester using a monomer like this compound. Specific temperatures and times will vary depending on the comonomers used.
-
Monomer Preparation: The monomers, for example, a mixture of this compound and other hydroxybenzoic acids, are charged into a reaction vessel equipped with a mechanical stirrer, an inert gas inlet, and a vacuum connection.
-
Acetylation (Optional but common): The hydroxyl groups of the monomers are often acetylated in situ by adding acetic anhydride. This is a common strategy in polyester synthesis to create a more reactive leaving group (acetic acid) during polymerization.
-
Polycondensation:
-
The reaction mixture is heated under a slow flow of an inert gas (e.g., argon) to an initial temperature (e.g., 250-280°C) to initiate the condensation reaction and distill off the byproduct (e.g., acetic acid or water).
-
The temperature is gradually increased (e.g., to 300-360°C) while a vacuum is applied to facilitate the removal of the volatile byproducts and drive the reaction toward a high molecular weight polymer.[2]
-
The reaction is continued until the desired melt viscosity is achieved, indicating the formation of a high molecular weight polymer.
-
-
Isolation: The resulting polymer is then cooled and isolated.
Rationale Behind Experimental Choices:
-
Inert Atmosphere: Prevents oxidation of the monomers and the resulting polymer at high reaction temperatures.
-
High Temperature and Vacuum: These conditions are crucial for effectively removing the small molecule byproducts of the condensation reaction (like water or acetic acid), which, according to Le Chatelier's principle, pushes the equilibrium towards the formation of longer polymer chains (higher molecular weight).
Diagram of the Synthesis Workflow:
Caption: A generalized workflow for the synthesis of copolyesters via melt polycondensation.
Part 2: Comparative Analysis of Polymer Properties
The incorporation of this compound as a comonomer can significantly influence the properties of the resulting copolyesters. Here, we compare these properties to those of other well-known high-performance polymers.
2.1. Thermal Properties
Thermal stability is a critical parameter for high-performance polymers. It is typically evaluated using Thermogravimetric Analysis (TGA), which measures weight loss as a function of temperature, and Differential Scanning Calorimetry (DSC), which identifies thermal transitions like the glass transition temperature (Tg).
Wholly aromatic copolyesters are known for their high thermal stability. For instance, copolyesters based on m-substituted bifunctional comonomers have been synthesized and show an onset of intense thermal decomposition above 450°C.[2][3] The glass transition temperature (Tg) of these copolyesters can be tuned by adjusting the comonomer ratio, with reported values increasing significantly with the incorporation of more rigid comonomers.[2][3] For example, a series of copolyesters of 4′-hydroxybiphenyl-3-carboxylic acid and 3-hydroxybenzoic acid exhibited Tg values that increased from 146°C to 186°C as the biphenyl content increased.[2] Similarly, copolyesters of 4-hydroxybenzoic acid (HBA) and 2,6-hydroxynaphthoic acid (HNA) show glass transitions between 400 and 430 K (127-157°C) and are stable up to 710-750 K (437-477°C).[4]
| Polymer/Copolyester System | Glass Transition Temp. (Tg) (°C) | Decomposition Temp. (5% wt. loss) (°C) |
| Copolyesters of 4′-hydroxybiphenyl-3-carboxylic and 3-hydroxybenzoic acids | 146 - 186[2] | > 450[2] |
| Copolyesters of HBA and HNA | 127 - 157[4] | > 437[4] |
| Ternary copolyesters with vanillic acid, HBA, and HBCA | ~130[5] | 390 - 410[5] |
| Poly(ether ether ketone) (PEEK) | ~143 | ~500 |
2.2. Mechanical Properties
The mechanical properties of these copolyesters, such as tensile strength and modulus, are also influenced by their composition. Aromatic copolyesters are known for their high strength and stiffness. For example, copolyesters of polyethylene terephthalate (PET) and 4′-hydroxy-biphenyl-4-carboxylic acid (HBCA) have shown mechanical characteristics similar to or better than well-known liquid crystalline polymers.[6]
2.3. Solubility and Processability
A significant challenge with many high-performance aromatic polymers is their limited solubility, which can make processing difficult. The incorporation of "kinked" monomers like those with meta-substitutions, such as 3-hydroxybenzoic acid, is a common strategy to disrupt chain packing and improve solubility.[2]
For example, copolyesters containing 60 mol% or more of 3-hydroxybenzoic acid have demonstrated solubility in chloroform, whereas those with lower amounts were only soluble in a chloroform/trifluoroacetic acid mixture.[2] This improved solubility is advantageous for solution-based processing techniques like spin coating or film casting.
| Polymer/Copolyester System | Solubility in Common Organic Solvents |
| Copolyesters with ≥60% 3-hydroxybenzoic acid | Soluble in chloroform[2] |
| Copolyesters with <60% 3-hydroxybenzoic acid | Soluble in chloroform/trifluoroacetic acid mixture[2] |
| Homopolymers of p-hydroxybenzoic acid | Generally insoluble in many organic solvents[7] |
Part 3: Benchmarking and Application Potential
3.1. Performance Benchmarking
The data suggests that copolyesters incorporating monomers like this compound can offer a balance of properties that make them competitive with established high-performance polymers like PEEK. While PEEK may have a higher decomposition temperature, the copolyesters can offer improved processability due to their better solubility in certain solvents. The ability to tune the glass transition temperature by adjusting the comonomer ratio provides a significant advantage in designing materials for specific applications.
Diagram of Material Selection Logic:
Caption: A decision-making flowchart for selecting between PEEK and a tunable aromatic copolyester.
3.2. Potential Applications
The unique combination of high thermal stability, tunable properties, and, in some cases, improved solubility makes these copolyesters promising candidates for a range of applications:
-
Biomedical Devices: For applications requiring biocompatibility and sterilizability at high temperatures.
-
Aerospace and Automotive: As lightweight, high-strength materials for components exposed to demanding thermal and mechanical environments.
-
Electronics: As dielectric materials for advanced microelectronics and flexible substrates for printed circuit boards.
-
Drug Delivery: The tunable solubility and potential for functionalization could be explored for creating novel drug delivery systems.
Conclusion
Polymers derived from this compound, particularly when used as a comonomer in aromatic copolyesters, represent a versatile class of high-performance materials. By carefully selecting comonomers and controlling the polymerization process, it is possible to tailor their thermal, mechanical, and solubility properties to meet the demands of a wide array of advanced applications. The ability to enhance processability without significantly compromising thermal stability makes these materials a compelling alternative to more intractable high-performance polymers. Further research into the structure-property relationships of these copolyesters will undoubtedly open up new avenues for innovation in materials science and engineering.
References
- 1. Independent Development Strategy of High-Performance Polymers [engineering.org.cn]
- 2. Synthesis and Characterization of Novel Wholly Aromatic Copolyesters Based on 4′-Hydroxybiphenyl-3-Carboxylic and 3-Hydroxybenzoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Fully Aromatic Thermotropic Copolyesters Based on Vanillic, Hydroxybenzoic, and Hydroxybiphenylcarboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Properties of Thermotropic Copolyesters Based on Poly(ethylene terephthalate) and 4′-Acetoxy-4-biphenyl-carboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US3039994A - Polyesters of hydroxybenzoic acids - Google Patents [patents.google.com]
A Comparative Guide to the Biological Activities of 4-(3-Hydroxyphenoxy)benzoic Acid and p-Hydroxybenzoic Acid
Introduction
In the vast landscape of phenolic compounds, benzoic acid derivatives represent a class of molecules with significant and diverse biological activities. Their structural simplicity belies a functional versatility that has made them subjects of intense research in pharmacology, medicinal chemistry, and materials science. This guide provides an in-depth comparative analysis of two such derivatives: the well-characterized p-hydroxybenzoic acid (PHBA) and the lesser-known 4-(3-hydroxyphenoxy)benzoic acid.
p-Hydroxybenzoic acid is a naturally occurring phenolic compound found in a variety of plants and is widely recognized for its antimicrobial, antioxidant, and anti-inflammatory properties.[1][2] Its esters, known as parabens, are extensively used as preservatives in the cosmetic and pharmaceutical industries.[3] In contrast, this compound is a more complex molecule featuring a phenoxy linkage. While its synthesis is documented,[4] comprehensive studies on its biological activities are notably scarce in the current scientific literature.
This guide will therefore adopt a dual approach. First, it will present a thorough review of the established biological profile of p-hydroxybenzoic acid, supported by experimental data from peer-reviewed studies. Second, it will offer a predictive analysis of the potential biological activities of this compound based on structure-activity relationships gleaned from related phenoxybenzoic acid compounds. The objective is to provide researchers, scientists, and drug development professionals with a detailed reference and a forward-looking perspective on these two molecules, highlighting both what is known and where future research is critically needed.
Chemical Structures at a Glance
A fundamental understanding of the chemical structures of these two compounds is crucial for appreciating their potential biological activities.
| Compound | Structure | Key Features |
| p-Hydroxybenzoic Acid (PHBA) | A single aromatic ring substituted with a hydroxyl group and a carboxylic acid group in the para position. | |
| This compound | Two aromatic rings linked by an ether bond. One ring contains a carboxylic acid group, and the other possesses a hydroxyl group in the meta position relative to the ether linkage. |
The presence of the flexible ether linkage and the different positioning of the hydroxyl group in this compound compared to PHBA are expected to significantly influence its physicochemical properties and, consequently, its interactions with biological targets.
Established Biological Activities of p-Hydroxybenzoic Acid
The biological effects of p-hydroxybenzoic acid have been extensively documented. It exhibits a broad spectrum of activities, making it a molecule of significant interest in various scientific disciplines.
Antimicrobial Activity
p-Hydroxybenzoic acid is known for its ability to inhibit the growth of a range of microorganisms, including both Gram-positive and Gram-negative bacteria, as well as fungi.[4][5] This activity is a cornerstone of its use as a preservative.
Mechanism of Action: The antimicrobial efficacy of phenolic acids like PHBA is often attributed to their ability to disrupt microbial cell membranes, interfere with essential enzymatic reactions, and disrupt cellular energy production.
Experimental Data:
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
| Escherichia coli | Varies (typically in the mg/mL range) | [6] |
| Staphylococcus aureus | Varies (typically in the mg/mL range) | [6] |
| Pseudomonas aeruginosa | Varies (typically in the mg/mL range) | [6] |
| Salmonella typhi | Varies (typically in the mg/mL range) | [6] |
| Aspergillus niger | Varies (typically in the mg/mL range) | [6] |
| Rhizopus spp. | Varies (typically in the mg/mL range) | [6] |
Antioxidant Activity
PHBA demonstrates notable antioxidant properties, primarily through its ability to scavenge free radicals. This activity is attributed to the hydrogen-donating ability of its phenolic hydroxyl group.[7]
Mechanism of Action: The antioxidant capacity of phenolic compounds is directly related to the number and position of hydroxyl groups on the aromatic ring.[8] PHBA can neutralize reactive oxygen species (ROS), thereby mitigating oxidative stress, which is implicated in numerous chronic diseases.
Experimental Data:
| Assay | Result | Reference |
| DPPH Radical Scavenging | Effective scavenging activity | [7] |
| Ferric Reducing Antioxidant Power (FRAP) | Demonstrates reducing power | [4] |
Anti-inflammatory Activity
Several studies have highlighted the anti-inflammatory potential of p-hydroxybenzoic acid.[1][4]
Mechanism of Action: The anti-inflammatory effects of PHBA are believed to be mediated through the inhibition of pro-inflammatory enzymes and the modulation of inflammatory signaling pathways. For instance, it has been shown to reduce the production of inflammatory mediators.
Experimental Data:
| Model | Effect | Reference |
| Carrageenan-induced paw edema in rats | Reduction in edema, comparable to diclofenac sodium | [4] |
| Cotton pellet-induced granuloma in rats | Reduction in granuloma formation | [4] |
| Lipopolysaccharide-stimulated microglial cells | No significant effect on nitric oxide production | [9] |
Enzyme Inhibition
p-Hydroxybenzoic acid has been shown to act as an inhibitor of various enzymes.
Mechanism of Action: The inhibitory action can be competitive, non-competitive, or uncompetitive, depending on the enzyme and the substrate. For example, its structural similarity to some enzyme substrates allows it to bind to the active site and block the natural substrate from binding.
Experimental Data:
| Enzyme | Type of Inhibition | Reference |
| Tyrosinase | Competitive inhibitor of the cresolase reaction | [10] |
| Urease | Competitive inhibitor | [11] |
Predicted Biological Activities of this compound
In the absence of direct experimental data, we can formulate hypotheses about the biological activities of this compound based on its structural features and the known activities of related compounds, such as 3-phenoxybenzoic acid.
Antimicrobial Activity
Given that the core benzoic acid and phenolic moieties are present, it is plausible that this compound will exhibit some degree of antimicrobial activity. The increased lipophilicity due to the second aromatic ring might enhance its ability to penetrate microbial cell membranes compared to PHBA. However, the larger molecular size could also hinder its transport into cells.
Antioxidant Activity
The presence of a phenolic hydroxyl group suggests that this compound is likely to possess antioxidant properties. The position of the hydroxyl group and the electronic effects of the phenoxy-benzoic acid scaffold will influence its radical scavenging efficacy. The antioxidant activity of phenolic compounds is highly dependent on the number and position of hydroxyl groups.[12]
Anti-inflammatory Activity
The anti-inflammatory potential is more challenging to predict. While some benzoic acid derivatives are anti-inflammatory, the overall structure of this compound is substantially different from known anti-inflammatory agents. In silico studies on the related 3-phenoxybenzoic acid suggest potential interactions with inflammatory pathways, but experimental validation is crucial.[13]
Enzyme Inhibition
The larger and more flexible structure of this compound may allow it to interact with a different set of enzymes compared to PHBA. It could potentially act as an inhibitor for enzymes with larger binding pockets.
Experimental Protocols for Comparative Analysis
To empirically determine and compare the biological activities of these two compounds, a series of standardized in vitro assays are recommended.
Workflow for Antimicrobial Activity Assessment
Caption: Workflow for determining and comparing antimicrobial activity.
Protocol for DPPH Radical Scavenging Assay (Antioxidant Activity)
-
Preparation of Reagents:
-
Prepare a stock solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.
-
Prepare serial dilutions of this compound and p-hydroxybenzoic acid in methanol. Ascorbic acid can be used as a positive control.
-
-
Assay Procedure:
-
In a 96-well microplate, add a fixed volume of the DPPH solution to each well.
-
Add an equal volume of the test compound dilutions to the respective wells.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement:
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of radical scavenging activity for each concentration.
-
Determine the IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals).
-
Signaling Pathways and Mechanisms
Potential Anti-inflammatory Signaling Pathway Modulation
Many anti-inflammatory compounds exert their effects by modulating the NF-κB signaling pathway, which is a key regulator of the inflammatory response.
Caption: Hypothesized inhibition of the NF-κB pathway by PHBA.
Conclusion and Future Directions
This guide illuminates the significant disparity in our understanding of p-hydroxybenzoic acid and this compound. While PHBA is a well-established bioactive compound with a broad spectrum of activities, this compound remains largely unexplored. The structural differences between these two molecules, particularly the presence of a phenoxy group and an additional aromatic ring in the latter, suggest that their biological profiles are likely to be distinct.
The predictive analysis presented here, based on structure-activity relationships, provides a rational starting point for the investigation of this compound. However, these hypotheses must be rigorously tested through empirical research. The experimental protocols outlined in this guide offer a clear path forward for such investigations.
Future research should focus on:
-
Systematic in vitro screening of this compound for antimicrobial, antioxidant, anti-inflammatory, and enzyme inhibitory activities.
-
Direct comparative studies with p-hydroxybenzoic acid to quantify differences in potency and efficacy.
-
Elucidation of the mechanisms of action for any observed biological activities.
-
In vivo studies to assess the pharmacological effects and safety profile of this compound.
By undertaking these studies, the scientific community can bridge the current knowledge gap and potentially uncover a novel bioactive agent with applications in medicine, biotechnology, and beyond.
References
- 1. benchchem.com [benchchem.com]
- 2. Species differences in the metabolism of 3-phenoxybenzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. Frontiers | Impact of Chemical Analogs of 4-Hydroxybenzoic Acid on Coenzyme Q Biosynthesis: From Inhibition to Bypass of Coenzyme Q Deficiency [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of the Neuroprotective and Anti-Inflammatory Effects of the Anthocyanin Metabolites, Protocatechuic Acid and 4-Hydroxybenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Benzoic acid inhibition of the alpha, beta, and gamma isozymes of Agaricus bisporus tyrosinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound | C13H10O4 | CID 615389 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. ffhdj.com [ffhdj.com]
- 12. An in silico investigation of the toxicological effects and biological activities of 3-phenoxybenzoic acid and its metabolite products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Synthetic Routes of 4-(3-Hydroxyphenoxy)benzoic Acid
For researchers and professionals in drug development and materials science, the synthesis of key intermediates is a critical step that dictates the efficiency, scalability, and economic viability of a project. One such valuable building block is 4-(3-Hydroxyphenoxy)benzoic acid, a diaryl ether with applications in polymer chemistry and as a precursor for pharmacologically active molecules. This guide provides an in-depth comparison of the primary synthetic strategies to obtain this target molecule, grounded in established chemical principles and supported by experimental insights.
Introduction to this compound
This compound, with the chemical formula C₁₃H₁₀O₄, is an aromatic carboxylic acid containing a diaryl ether linkage.[1] This structural motif is of significant interest due to its presence in a variety of biologically active compounds and high-performance polymers. The choice of synthetic route to this molecule can have a profound impact on yield, purity, and the overall cost-effectiveness of the manufacturing process. This guide will explore and compare three fundamental approaches: the Ullmann Condensation, a two-step Williamson-like Ether Synthesis followed by demethylation, and Nucleophilic Aromatic Substitution (SNAr).
Comparative Analysis of Synthetic Routes
The selection of an optimal synthetic pathway depends on several factors, including the availability and cost of starting materials, desired scale of the reaction, and the laboratory equipment at hand. Below is a summary of the key performance indicators for the discussed synthetic routes.
| Parameter | Route 1: Ullmann Condensation | Route 2: Two-Step Synthesis (Ether Formation & Demethylation) | Route 3: Nucleophilic Aromatic Substitution (SNAr) |
| Starting Materials | 3-Hydroxyphenol, 4-Halobenzoic acid | 3-Methoxyphenol, Methyl 4-halobenzoate | 3-Hydroxyphenol, 4-Fluorobenzonitrile |
| Key Reagents | Copper catalyst, Base (e.g., K₂CO₃) | Base (e.g., K₂CO₃), Demethylating agent (e.g., HBr, BBr₃) | Base (e.g., K₂CO₃), Acid/Base for hydrolysis |
| Reaction Conditions | High temperature (often >150 °C) | Moderate to high temperature | Moderate temperature |
| Typical Yields | Moderate to good | Good to high | Moderate to good |
| Key Advantages | Direct, one-pot reaction | Milder initial coupling, well-established procedures | Avoids copper catalyst, potentially milder conditions |
| Key Disadvantages | Harsh reaction conditions, potential for side reactions, catalyst removal | Two-step process, use of corrosive demethylating agents | Requires activated aryl halide, potential for side reactions |
Route 1: The Ullmann Condensation: A Direct Approach
The Ullmann condensation is a classic and direct method for the formation of diaryl ethers, involving the copper-catalyzed reaction of a phenol with an aryl halide.[2][3] In the synthesis of this compound, this would involve the coupling of 3-hydroxyphenol with a 4-halobenzoic acid, typically 4-iodobenzoic acid or 4-bromobenzoic acid, in the presence of a base and a copper catalyst.
Mechanistic Insight
The reaction mechanism is believed to involve the formation of a copper(I) phenoxide, which then undergoes oxidative addition with the aryl halide. Reductive elimination from the resulting copper(III) intermediate yields the diaryl ether and regenerates the copper(I) catalyst.[4] The high temperatures are necessary to overcome the activation energy for the oxidative addition step.[2]
Diagram: Ullmann Condensation for this compound
Caption: Ullmann condensation workflow.
Experimental Protocol (Hypothetical)
-
To a flame-dried flask equipped with a magnetic stirrer and reflux condenser, add 3-hydroxyphenol (1.0 eq), 4-iodobenzoic acid (1.0 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).
-
Add anhydrous N,N-dimethylformamide (DMF) as the solvent.
-
Heat the reaction mixture to 150-160 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into a beaker containing dilute hydrochloric acid to precipitate the product.
-
Filter the crude product, wash with water, and then purify by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Route 2: Two-Step Synthesis via a Methoxy Intermediate
A common and often more reliable strategy to synthesize diaryl ethers, avoiding the harsh conditions of the classical Ullmann reaction, is a two-step process. This involves an initial etherification reaction using a protected phenol, followed by a deprotection step. In the case of this compound, this would typically involve the synthesis of methyl 4-(3-methoxyphenoxy)benzoate followed by demethylation of both the ester and the ether.
Step 1: Williamson-like Ether Synthesis
This step is analogous to the Williamson ether synthesis but for the formation of a diaryl ether, often still requiring a copper catalyst (a modified Ullmann condensation) but under milder conditions than the direct coupling with the unprotected phenol.[5][6]
Diagram: Two-Step Synthesis of this compound
Caption: Two-step synthesis workflow.
Experimental Protocol (Adapted from a similar synthesis)
Step 1: Synthesis of Methyl 4-(3-methoxyphenoxy)benzoate
-
Combine 3-methoxyphenol (1.0 eq), methyl 4-bromobenzoate (1.0 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq) in a flask with a suitable solvent such as DMF.
-
Heat the mixture to 120-130 °C for 8-12 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture, dilute with water, and extract with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Step 2: Demethylation to this compound
A procedure for a similar demethylation of a methoxy-substituted diaryl ether benzoic acid has been reported and can be adapted.[7]
-
Dissolve the methyl 4-(3-methoxyphenoxy)benzoate (1.0 eq) in glacial acetic acid.
-
Add a 48% aqueous solution of hydrobromic acid (HBr).
-
Heat the reaction mixture to reflux (around 120-130 °C) for 12-16 hours.
-
Cool the reaction mixture and dilute with ethyl acetate.
-
Wash the organic layer with saturated sodium chloride solution, dry over anhydrous magnesium sulfate, and evaporate the solvent.
-
The crude product can be purified by recrystallization from a mixture of acetic acid and water to yield the final product.[7]
Route 3: Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a powerful method for forming C-O bonds, particularly when the aryl halide is activated by strong electron-withdrawing groups in the ortho and/or para positions.[8] The carboxylic acid group (or a precursor like a nitrile) at the para position of the aryl halide can facilitate this reaction.
Mechanistic Rationale
The SNAr mechanism proceeds via an addition-elimination pathway. The nucleophile (in this case, the phenoxide) attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion known as a Meisenheimer complex. The electron-withdrawing group at the para position is crucial for stabilizing this intermediate. In the subsequent step, the leaving group is eliminated, and the aromaticity of the ring is restored.
Experimental Approach (Hypothetical)
-
In a round-bottom flask, dissolve 3-hydroxyphenol (1.0 eq) in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or DMF.
-
Add a strong base, such as potassium carbonate or sodium hydride, to generate the phenoxide in situ.
-
To this mixture, add 4-fluorobenzonitrile (1.0 eq). The fluorine atom is an excellent leaving group in SNAr reactions.
-
Heat the reaction mixture to a moderate temperature (e.g., 80-120 °C) and monitor by TLC.
-
Once the formation of the intermediate, 4-(3-hydroxyphenoxy)benzonitrile, is complete, the reaction mixture is worked up by pouring it into water and extracting the product.
-
The nitrile group of the purified intermediate is then hydrolyzed to a carboxylic acid using either acidic or basic conditions, followed by neutralization to yield this compound.
Characterization of this compound
Independent of the synthetic route chosen, the final product should be thoroughly characterized to confirm its identity and purity.
-
Appearance: White to off-white solid.
-
Molecular Formula: C₁₃H₁₀O₄[1]
-
Molecular Weight: 230.22 g/mol [1]
-
¹H NMR (DMSO-d₆): The spectrum is expected to show characteristic peaks for the aromatic protons on both rings, the phenolic hydroxyl proton, and the carboxylic acid proton.
-
¹³C NMR (DMSO-d₆): The spectrum should display 13 distinct carbon signals corresponding to the molecular structure.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound.
Conclusion and Recommendations
Each of the discussed synthetic routes offers a viable pathway to this compound, with its own set of advantages and disadvantages.
-
The Ullmann Condensation provides the most direct, one-step synthesis. However, it often requires harsh conditions and the use of a copper catalyst, which may need to be removed from the final product. This route may be suitable for small-scale synthesis where a direct approach is prioritized.
-
The two-step synthesis via a methoxy intermediate is often more reliable and may provide higher overall yields. While it involves an additional step, the individual reactions are well-established and may be easier to optimize and scale up. This is a recommended route for achieving high purity and yield on a larger scale.
-
Nucleophilic Aromatic Substitution (SNAr) offers an alternative that avoids the use of a metal catalyst. This can be advantageous in applications where metal contamination is a concern. The success of this route is highly dependent on the activation of the aryl halide.
Ultimately, the choice of synthesis will be guided by the specific requirements of the project, including scale, purity needs, cost constraints, and available expertise. It is recommended to perform small-scale trial reactions to optimize the conditions for the chosen route before proceeding to a larger-scale synthesis.
References
- 1. This compound | C13H10O4 | CID 615389 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 3. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 4. byjus.com [byjus.com]
- 5. orgchemres.org [orgchemres.org]
- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 7. prepchem.com [prepchem.com]
- 8. 4-Hydroxybenzoic acid(99-96-7) 13C NMR [m.chemicalbook.com]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 4-(3-Hydroxyphenoxy)benzoic Acid
In the landscape of pharmaceutical development and quality control, the reliability of analytical data is paramount. For a compound like 4-(3-Hydroxyphenoxy)benzoic acid, an important chemical intermediate, ensuring the consistency and accuracy of its quantification across different analytical platforms is not just a matter of good practice—it is a foundational requirement for robust process development and regulatory compliance. This guide provides an in-depth, experience-driven comparison of three common analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).
The core principle of this guide is not merely to present disparate methods but to illustrate the process of cross-validation. Cross-validation is the systematic comparison of two or more analytical procedures to demonstrate that they provide equivalent results, within predefined acceptance criteria. This is critical when, for instance, a method is transferred from a research and development setting to a quality control laboratory, or when different techniques are employed across various stages of drug development.
The Rationale Behind Method Selection
The choice of analytical methodology is dictated by the physicochemical properties of the analyte and the intended application of the method. This compound is a polar, non-volatile molecule, making it an excellent candidate for liquid chromatography.
-
HPLC-UV is often the workhorse of quality control laboratories. Its robustness, cost-effectiveness, and ease of use make it ideal for routine analysis and quantification, provided the analyte has a suitable chromophore, which this compound does.
-
LC-MS/MS offers superior sensitivity and selectivity. This makes it the gold standard for bioanalysis, impurity profiling, and when low detection limits are required. The high degree of specificity from tandem mass spectrometry can eliminate the need for complete chromatographic separation from matrix components[1].
-
GC-MS is typically employed for volatile and thermally stable compounds[2]. While this compound is not inherently volatile, it can be analyzed by GC-MS after a chemical derivatization step to increase its volatility and thermal stability[3][4]. This approach can be valuable, particularly if a laboratory has existing expertise and instrumentation for GC-MS.
Experimental Design for Cross-Validation
A robust cross-validation study is meticulously planned. The objective is to analyze the same set of samples using the different analytical methods and to compare the results against established acceptance criteria.
Caption: Workflow for the cross-validation of three analytical methods.
Experimental Protocols
The following protocols are detailed to be self-validating, with system suitability tests integrated to ensure instrument performance prior to sample analysis.
Protocol 1: HPLC-UV Method
This method is adapted from established procedures for similar phenolic acids[5][6].
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of 0.1% phosphoric acid in water (A) and acetonitrile (B).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 230 nm.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
-
Standard Preparation: Prepare a stock solution of this compound in methanol. Serially dilute to create calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Dissolve the sample in the mobile phase at the initial gradient composition. Filter through a 0.45 µm syringe filter before injection.
-
System Suitability: Inject a mid-range standard solution six times. The relative standard deviation (RSD) of the peak area should be ≤ 2.0%.
-
Analysis: Construct a calibration curve by injecting the standards. Inject the samples for analysis.
Protocol 2: LC-MS/MS Method
This protocol is designed for high sensitivity and specificity, based on common practices for phenolic compound analysis[7][8].
-
Chromatographic and Mass Spectrometric Conditions:
-
Chromatography: Utilize a UPLC system for faster analysis and better resolution, with a C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size). A gradient of 0.1% formic acid in water and acetonitrile is used.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode.
-
MRM Transitions: Monitor the transition of the deprotonated parent ion to a characteristic product ion.
-
-
Standard and Sample Preparation: Similar to the HPLC-UV method, but with a lower concentration range for calibration standards (e.g., 1 ng/mL to 500 ng/mL) due to higher sensitivity.
-
System Suitability: Inject a mid-range standard to confirm retention time stability and signal intensity.
-
Analysis: Generate a calibration curve and analyze the samples.
Protocol 3: GC-MS Method with Derivatization
This protocol includes a necessary derivatization step to make the analyte suitable for GC-MS analysis[3][4].
-
Derivatization:
-
Evaporate a known volume of the sample extract to dryness under a stream of nitrogen.
-
Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.
-
Heat the mixture at 70 °C for 30 minutes to form the trimethylsilyl (TMS) derivative.
-
-
GC-MS Conditions:
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: An oven temperature gradient starting at a lower temperature and ramping up to ensure separation.
-
Mass Spectrometer: Operate in electron ionization (EI) mode, scanning a relevant mass range or in selected ion monitoring (SIM) mode for higher sensitivity.
-
-
Standard and Sample Preparation: Prepare standards and samples in a suitable solvent. Perform the derivatization on both standards and samples.
-
System Suitability: Inject a derivatized standard to check for peak shape and response.
-
Analysis: Analyze the derivatized standards and samples.
Comparative Data Summary
The following table summarizes the expected performance characteristics of the three methods, based on experimental data for similar phenolic compounds and general instrument capabilities.
| Performance Parameter | HPLC-UV | LC-MS/MS | GC-MS (with Derivatization) |
| Linearity (r²) | > 0.999 | > 0.999 | > 0.998 |
| Limit of Quantification (LOQ) | ~ 0.5 µg/mL | ~ 0.5 ng/mL | ~ 10 ng/mL |
| Accuracy (% Recovery) | 98-102% | 95-105% | 90-110% |
| Precision (%RSD) | < 2% | < 5% | < 10% |
| Specificity | Moderate | High | High |
| Throughput | High | Medium | Low to Medium |
| Cost per Sample | Low | High | Medium |
In-Depth Analysis and Recommendations
The cross-validation exercise reveals the distinct advantages and limitations of each technique, guiding the selection of the most appropriate method for a given application.
-
HPLC-UV stands out for its precision, accuracy, and low cost, making it the ideal choice for routine quality control and release testing where concentration levels are relatively high. Its moderate specificity can be a limitation if complex matrices are involved, potentially requiring more rigorous chromatographic separation.
-
LC-MS/MS is unparalleled in its sensitivity and specificity. This makes it indispensable for applications requiring trace-level quantification, such as in bioequivalence studies, metabolite identification, or for the analysis of impurities. The primary drawbacks are the higher cost and complexity of the instrumentation.
-
GC-MS , following derivatization, provides a viable alternative, particularly for laboratories with established GC-MS expertise. While the sample preparation is more involved, the high specificity of mass spectrometric detection is a significant advantage over UV detection. However, the derivatization step can introduce variability, potentially affecting precision and accuracy compared to the more direct LC-based methods.
Caption: Method selection based on analytical application.
Conclusion
The cross-validation of analytical methods for this compound demonstrates that HPLC-UV, LC-MS/MS, and GC-MS are all capable of providing accurate and reliable data. The choice of method should be a strategic one, based on the specific requirements of the analysis. For routine, high-throughput applications, HPLC-UV is the most practical choice. For demanding applications requiring the utmost sensitivity and specificity, LC-MS/MS is the superior technique. GC-MS serves as a valuable orthogonal method, offering an alternative separation and detection mechanism. A thorough understanding of the principles of cross-validation and the relative strengths of each technique is essential for any analytical scientist working in a regulated environment.
References
- 1. LC-MS/MS method for the simultaneous quantification of intestinal CYP and UGT activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. drawellanalytical.com [drawellanalytical.com]
- 3. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling [mdpi.com]
- 4. GC-MS determination of flavonoids and phenolic and benzoic acids in human plasma after consumption of cranberry juice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Validated HPLC method for identification and quantification of p-hydroxy benzoic acid and agnuside in Vitex negundo and Vitex trifolia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. longdom.org [longdom.org]
- 7. LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. vuir.vu.edu.au [vuir.vu.edu.au]
A Comparative Guide to the Mechanistic Pathways of 4-(3-Hydroxyphenoxy)benzoic Acid Reactions
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of a Diaryl Ether Linkage
4-(3-Hydroxyphenoxy)benzoic acid is a molecule of significant interest in medicinal chemistry and materials science. Its structure is characterized by a diaryl ether linkage, a common motif in numerous biologically active natural products, pharmaceuticals, and polymers.[1] The synthesis and subsequent reactions of this molecule are pivotal for developing novel compounds. Understanding the mechanistic underpinnings of its formation and reactivity is crucial for optimizing reaction conditions, improving yields, and designing new synthetic pathways.
This guide provides an in-depth, comparative analysis of the primary mechanistic routes for synthesizing this compound, focusing on the widely used Ullmann condensation. We will explore alternative coupling strategies, delve into the methods for mechanistic investigation, and discuss the molecule's inherent reactivity for further functionalization.
Part 1: The Ullmann Condensation for Diaryl Ether Synthesis
The formation of the diaryl ether bond in this compound is classically achieved via a copper-catalyzed Ullmann-type reaction. This method involves the cross-coupling of an aryl halide with a phenol.[2] Specifically, it would involve the reaction between a 4-halobenzoic acid (e.g., 4-iodobenzoic acid) and resorcinol (1,3-dihydroxybenzene) or 3-hydroxyphenol.
The Catalytic Cycle: A Mechanistic Deep Dive
The traditional Ullmann reaction required stoichiometric amounts of copper and harsh conditions, often exceeding 200°C.[2][3] Modern protocols utilize catalytic amounts of copper, often with ligands, allowing for milder reaction conditions. The currently accepted mechanism, while still debated in some aspects, generally follows a Cu(I)/Cu(III) catalytic cycle.
-
Formation of the Active Catalyst: The process begins with the formation of a copper(I) phenoxide species from the reaction of a Cu(I) salt with the phenol in the presence of a base.
-
Oxidative Addition: The aryl halide undergoes oxidative addition to the copper(I) center, forming a transient, high-energy Cu(III) intermediate.
-
Reductive Elimination: This Cu(III) species then undergoes reductive elimination, forming the C-O bond of the diaryl ether product and regenerating the active Cu(I) catalyst, which re-enters the catalytic cycle.
Caption: Catalytic cycle of the Ullmann condensation.
Experimental Protocol: Ullmann Synthesis
The following protocol is a representative example for the synthesis of this compound.
Materials:
-
4-Iodobenzoic acid
-
Resorcinol
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
Procedure:
-
To a dry reaction flask, add 4-iodobenzoic acid (1.0 eq), resorcinol (1.2 eq), and potassium carbonate (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon).
-
Add copper(I) iodide (0.1 eq) and DMF.
-
Heat the reaction mixture to 110-120°C and stir for 12-24 hours. Monitor reaction progress by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and dilute with water.
-
Acidify the aqueous solution with 1M HCl to precipitate the product.
-
Filter the crude product and wash with water.
-
For further purification, perform recrystallization from an appropriate solvent system (e.g., ethanol/water).
Rationale: The use of an inert atmosphere prevents the oxidation of the Cu(I) catalyst. Potassium carbonate acts as the base to deprotonate the phenolic hydroxyl group, facilitating the formation of the copper phenoxide intermediate. DMF is a polar aprotic solvent that effectively dissolves the reactants and salts.
Part 2: Alternative Synthetic Strategies - A Comparative Analysis
While the Ullmann condensation is a workhorse reaction, other methods have been developed, offering distinct advantages in terms of reaction conditions and substrate scope.
| Method | Catalyst System | Typical Temperature | Advantages | Disadvantages |
| Ullmann Condensation | Copper (CuI, Cu₂O) ± Ligand (e.g., phenanthroline) | 100 - 220°C | Low cost of copper catalyst, well-established.[4] | Harsh reaction conditions, often requires stoichiometric copper, limited substrate scope in older protocols.[2][5] |
| Buchwald-Hartwig C-O Coupling | Palladium (e.g., Pd(OAc)₂) + Ligand (e.g., phosphine-based) | Room Temp - 110°C | Milder conditions, broader substrate scope, high functional group tolerance.[6] | High cost and potential toxicity of palladium catalyst, air-sensitive ligands. |
| Chan-Lam Coupling | Copper (Cu(OAc)₂) | Room Temperature | Very mild conditions, uses stable arylboronic acids.[7] | Limited to arylboronic acids as the coupling partner, can have issues with sterically hindered substrates. |
| Nucleophilic Aromatic Substitution (SₙAr) | Catalyst-free (requires activated aryl halide) | Varies | Metal-free, simple procedure.[5] | Requires a strongly electron-deficient aryl halide (e.g., with nitro groups ortho/para to the leaving group). |
Buchwald-Hartwig Amination: The Palladium Alternative
The Buchwald-Hartwig reaction is a powerful palladium-catalyzed cross-coupling method.[6] For diaryl ether synthesis, it offers a significant advantage in its milder reaction conditions compared to the traditional Ullmann reaction. The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the phenoxide, and reductive elimination to form the product.
Chan-Lam Coupling: A Boronic Acid Approach
The Chan-Lam coupling utilizes arylboronic acids as the arylating agent in a copper-promoted reaction.[7] This method is notable for often proceeding at room temperature and being tolerant of a wide range of functional groups.
Part 3: Mechanistic Investigation and Characterization
Elucidating the reaction mechanism and confirming the structure of the product, this compound, relies on a suite of spectroscopic techniques.
Workflow for Reaction Monitoring and Product Characterization
Caption: Experimental and analytical workflow.
Spectroscopic Data Interpretation
A crucial aspect of mechanistic studies is the unequivocal identification of the final product and any stable intermediates.
| Technique | Expected Observations for this compound |
| ¹H NMR | Complex aromatic signals between ~6.5-8.0 ppm. Two broad singlets for the -OH and -COOH protons (position can vary, D₂O exchangeable). |
| ¹³C NMR | Signals for 13 distinct carbon atoms, including a downfield signal for the carboxylic carbon (~170 ppm) and signals for oxygen-substituted aromatic carbons (~150-160 ppm). |
| IR Spectroscopy | Broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹). Sharp O-H stretch from the phenol (~3200-3600 cm⁻¹). Strong C=O stretch from the carboxylic acid (~1680-1710 cm⁻¹). C-O ether stretch (~1200-1300 cm⁻¹).[8] |
| Mass Spectrometry | Molecular ion peak [M-H]⁻ or [M+H]⁺ corresponding to the calculated molecular weight of 230.22 g/mol .[9] |
Part 4: Reactivity of the Product Molecule
Once synthesized, the functional groups on this compound dictate its subsequent reactivity, particularly in electrophilic aromatic substitution reactions.
-
-OH (Hydroxyl): A strongly activating, ortho, para-directing group.
-
-O-Ar (Phenoxy): An activating, ortho, para-directing group.
-
-COOH (Carboxylic Acid): A deactivating, meta-directing group.
The interplay of these directing effects determines the position of substitution for reactions like nitration, halogenation, or Friedel-Crafts reactions. The positions ortho and para to the hydroxyl group are the most activated and therefore the most likely sites for electrophilic attack.
References
- 1. Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents [ouci.dntb.gov.ua]
- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 3. byjus.com [byjus.com]
- 4. ramprasad.mse.gatech.edu [ramprasad.mse.gatech.edu]
- 5. researchgate.net [researchgate.net]
- 6. Diaryl ether synthesis by etherification (arylation) [organic-chemistry.org]
- 7. Synthesis of Diaryl Ethers through the Copper-Promoted Arylation of Phenols with Arylboronic Acids. An Expedient Synthesis of Thyroxine [organic-chemistry.org]
- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 9. This compound | C13H10O4 | CID 615389 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Researcher's Guide to the Computational Modeling of 4-(3-Hydroxyphenoxy)benzoic Acid Properties
In the landscape of modern drug discovery and materials science, the ability to accurately predict the physicochemical and biological properties of small molecules is paramount. This guide offers a comprehensive, in-depth comparison of computational modeling techniques as applied to 4-(3-Hydroxyphenoxy)benzoic acid, a molecule of interest due to its diaryl ether scaffold, a common motif in biologically active compounds.[1][2][3] We will explore various computational models, provide a step-by-step workflow for property prediction, and compare these predictions with available experimental data for structurally similar compounds. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage computational tools to accelerate their research.
The Significance of In Silico Characterization
The journey of a drug candidate from initial design to clinical trials is long and fraught with high attrition rates. Computational, or in silico, modeling offers a powerful means to de-risk this process by providing early insights into a molecule's potential efficacy and safety profile.[4] By predicting properties such as solubility, acidity (pKa), lipophilicity (logP), and potential biological activities, researchers can prioritize promising candidates and identify potential liabilities before committing to costly and time-consuming experimental synthesis and testing.[4][5]
This compound, with its combination of a carboxylic acid and a phenol linked by a flexible ether bridge, presents an interesting case study for computational analysis. Its properties are governed by the interplay of these functional groups, making it a suitable candidate for a variety of modeling approaches.
Comparing Computational Models for Property Prediction
A diverse array of computational models is available for predicting the properties of small molecules, each with its own theoretical underpinnings, strengths, and limitations. These can be broadly categorized into Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models, and methods for spectroscopic prediction.
Physicochemical Property Prediction: QSAR/QSPR Models
QSAR and QSPR models are statistical models that correlate the chemical structure of a molecule with its biological activity or physicochemical properties, respectively.[5] These models are built by training machine learning algorithms on large datasets of molecules with known properties.
| Model Type | Theoretical Basis | Strengths | Limitations | Applicability to this compound |
| Linear Regression Models | Establishes a linear relationship between molecular descriptors and the target property. | Simple to interpret and implement. | Often too simplistic to capture complex structure-property relationships. | Useful for a preliminary, rough estimation of properties like logP. |
| Support Vector Machines (SVM) | A supervised machine learning algorithm that finds an optimal hyperplane to separate data points into different classes or to perform regression. | Effective in high-dimensional spaces and for non-linear relationships. | Can be computationally intensive and less interpretable than simpler models. | Well-suited for predicting a range of properties, including solubility and potential toxicity.[6] |
| Random Forest | An ensemble learning method that constructs a multitude of decision trees at training time and outputs the class that is the mode of the classes (classification) or mean prediction (regression) of the individual trees. | High accuracy, robust to overfitting, and can handle a large number of input variables. | Can be a "black box" model, making it difficult to interpret the underlying relationships. | A powerful approach for predicting various endpoints, including biological activities. |
| Graph Neural Networks (GNNs) | A class of deep learning methods designed to perform inference on data described by graphs. Molecules are naturally represented as graphs. | Can learn features directly from the molecular graph, capturing intricate structural information.[7] | Requires large datasets for effective training and can be computationally expensive. | A state-of-the-art method for predicting a wide array of molecular properties with high accuracy.[8] |
Spectroscopic Property Prediction
Computational methods can also predict various types of molecular spectra, aiding in structure elucidation and verification.
| Spectroscopy Type | Computational Method | Theoretical Basis | Strengths | Limitations |
| NMR Spectroscopy | Empirical Database Methods | Predicts chemical shifts based on a large database of experimentally assigned spectra and substructure matching (e.g., HOSE codes).[9] | Fast and often surprisingly accurate for common structural motifs. | Accuracy is dependent on the quality and coverage of the database; may perform poorly for novel structures. |
| Quantum Mechanical (QM) Methods (e.g., DFT) | Calculates nuclear shielding tensors from first principles based on the molecule's electronic structure. | High accuracy and not reliant on experimental databases. | Computationally very expensive, especially for larger molecules. | |
| Infrared (IR) Spectroscopy | Quantum Mechanical (QM) Methods (e.g., DFT) | Calculates vibrational frequencies and intensities based on the molecule's potential energy surface. | Can provide a detailed and accurate prediction of the entire IR spectrum. | Computationally intensive; predicted frequencies often need to be scaled to match experimental values. |
A Practical Workflow for Property Prediction of this compound
To illustrate the practical application of these models, we will outline a step-by-step workflow for predicting the properties of this compound using open-source tools. For this guide, we will utilize a combination of web-based predictors and a Python-based toolkit for QSAR modeling.
Step 1: Obtaining the Molecular Structure
The first step is to obtain a machine-readable representation of the molecule. The SMILES (Simplified Molecular Input Line Entry System) string for this compound is C1=CC(=CC(=C1)OC2=CC=C(C=C2)C(=O)O)O.[10] This can be obtained from databases like PubChem.[10]
Step 2: Physicochemical Property Prediction using Web-Based Tools
Several user-friendly web servers can provide quick estimations of key physicochemical properties. We will use these to generate initial predictions.
Step 3: Building a QSAR Model for a Specific Property (Advanced)
For a more in-depth analysis, a custom QSAR model can be built using open-source libraries like RDKit and scikit-learn in Python. The following is a conceptual workflow.
Caption: A conceptual workflow for building a QSAR model.
Step 4: Spectroscopic Prediction
We will use online tools to predict the 1H NMR, 13C NMR, and IR spectra of this compound.
-
NMR Prediction: Web-based tools like NMRDB.org and the one provided by Cheminfo.org can predict 1H and 13C NMR spectra.[9][11]
-
IR Prediction: Cheminfo.org also offers an IR spectrum prediction tool.[12]
Comparison with Experimental Data
| Property | Computational Prediction for this compound | Experimental Data for 4-hydroxybenzoic acid | Source of Experimental Data |
| Molecular Weight ( g/mol ) | 230.22 | 138.12 | --INVALID-LINK--[13] |
| logP (Octanol/Water Partition Coefficient) | 3.6 (XLogP3)[10] | 1.37 | --INVALID-LINK--[14] |
| Aqueous Solubility | Predicted to be poorly soluble | Soluble in 125 parts water | --INVALID-LINK-- |
| pKa (Carboxylic Acid) | Predicted to be acidic | 4.48 | --INVALID-LINK--[15] |
| pKa (Phenolic Hydroxyl) | Predicted to be weakly acidic | ~9.32 | --INVALID-LINK--[16] |
Disclaimer: The experimental data for 4-hydroxybenzoic acid is provided for comparative purposes only and is not a direct measure of the properties of this compound.
Predicted Biological Activities and Structure-Property Relationships
The diaryl ether motif is a "privileged scaffold" in medicinal chemistry, appearing in numerous compounds with diverse biological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial properties.[1][3] Computational models can help to elucidate the structural features of this compound that might contribute to such activities.
Caption: Relationship between the structure of this compound and its predicted properties.
The presence of both a hydrogen bond donor (hydroxyl and carboxyl groups) and acceptors (ether and carbonyl oxygens) suggests the potential for interactions with biological targets. The lipophilic nature of the diaryl ether core, as indicated by the predicted logP, may facilitate membrane permeability, a crucial factor for intracellular drug action.
Conclusion
Computational modeling provides an indispensable toolkit for the modern researcher, enabling rapid and cost-effective evaluation of molecular properties. For this compound, a molecule with a biologically relevant diaryl ether scaffold, in silico predictions of its physicochemical properties and potential biological activities can guide further experimental investigation. While computational models are powerful, they are not a replacement for experimental validation. The most effective research programs will integrate both computational and experimental approaches in a synergistic manner. As computational methods and the volume of high-quality training data continue to grow, the predictive power and impact of these in silico tools in drug discovery and materials science will undoubtedly expand.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Diaryl ether derivatives as anticancer agents – a review - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 5. QSPRmodeler - An open source application for molecular predictive analytics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of QSAR models for predicting hepatocarcinogenic toxicity of chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Improving QSAR Modeling for Predictive Toxicology using Publicly Aggregated Semantic Graph Data and Graph Neural Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GitHub - chemprop/chemprop: Message Passing Neural Networks for Molecule Property Prediction [github.com]
- 9. echemi.com [echemi.com]
- 10. This compound | C13H10O4 | CID 615389 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Simulate and predict NMR spectra [nmrdb.org]
- 12. Infrared spectra prediction [cheminfo.org]
- 13. 4-hydroxybenzoic acid (CAS 99-96-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 14. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 15. global.oup.com [global.oup.com]
- 16. organicchemistrydata.org [organicchemistrydata.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-(3-Hydroxyphenoxy)benzoic acid
Disclaimer: This document provides procedural guidance based on the known hazards of phenolic compounds, aromatic carboxylic acids, and available safety data for 4-(3-Hydroxyphenoxy)benzoic acid and its isomers. It is imperative that you consult your institution's Environmental Health and Safety (EHS) department and the specific Safety Data Sheet (SDS) for the material you are using. This guide supplements, but does not replace, local, state, and federal regulations.[1]
Core Principles: Hazard Assessment and Proactive Safety
This compound is an aromatic carboxylic acid containing a phenol moiety. While a comprehensive, peer-reviewed SDS for this specific isomer is not widely available, data from regulatory bodies and suppliers for the compound and its analogs allows for a robust safety assessment. The primary disposal pathway is through designated hazardous chemical waste streams, a strategy that ensures compliance and mitigates potential risks.[2][3]
Identifying the Hazards
The Globally Harmonized System (GHS) classification for this compound indicates that it is harmful if swallowed and causes serious eye irritation .[4] Structurally similar compounds, such as 4-hydroxybenzoic acid and other isomers, are known to cause skin and respiratory irritation.[5][6] Therefore, a conservative approach necessitates treating this compound as a hazardous substance.
Key Hazards:
-
Acute Oral Toxicity: Harmful if ingested.[4]
-
Serious Eye Damage/Irritation: Poses a significant risk of causing serious eye damage.[4]
-
Skin Corrosion/Irritation: Assumed to be a skin irritant based on data from analogous compounds.[5][6]
-
Environmental Hazard: Phenolic compounds are recognized by the Environmental Protection Agency (EPA) as priority pollutants due to their toxicity to aquatic life.[7][8] Discharge into the environment must be strictly avoided.
Mandatory Personal Protective Equipment (PPE)
Before handling the chemical for use or disposal, ensure the following PPE is worn to create a primary barrier against exposure:
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and dust, preventing serious eye irritation or damage.[9] |
| Hand Protection | Chemical-resistant nitrile gloves. | Prevents direct skin contact. Gloves must be inspected before use and disposed of as contaminated solid waste after handling.[10] |
| Body Protection | A standard laboratory coat. | Protects skin and personal clothing from contamination.[11] |
| Respiratory | Required if generating dust or aerosols. | Use a NIOSH-approved respirator in a fume hood to prevent inhalation of irritating dust particles.[12] |
All handling of this compound, especially during waste consolidation and spill cleanup, should occur within a certified chemical fume hood to minimize inhalation exposure.[13][14]
The Disposal Workflow: A Step-by-Step Protocol
Proper disposal is a systematic process that begins at the point of waste generation. The fundamental principle is waste segregation—never mix incompatible waste streams.[15][16]
Waste Characterization and Segregation
First, identify the type of waste you have generated. Each stream must be collected separately.[12]
-
Solid Waste: Unused or expired pure this compound, and lab materials lightly contaminated with the solid chemical (e.g., weigh boats, contaminated filter paper, gloves).
-
Liquid Waste: Solutions containing dissolved this compound in aqueous or organic solvents. Note: Halogenated and non-halogenated solvent waste must be kept in separate containers.[11]
-
Contaminated Sharps & Glassware: Items like broken glass, needles, or pipettes that have come into contact with the chemical. These pose a dual physical and chemical hazard.
Containerization: The First Line of Containment
The choice of container is critical for preventing leaks and reactions. The Occupational Safety and Health Administration (OSHA) mandates that waste containers be chemically compatible with their contents, properly sealed, and in good condition.[1][17]
-
Select the Right Container:
-
Solid Waste: Use a wide-mouth, sealable plastic container or the original product container if it is empty and suitable.[12][18]
-
Liquid Waste: Use a sealable, chemically compatible container (e.g., a high-density polyethylene (HDPE) bottle). For acidic solutions, avoid metal containers.[14][15] Ensure the container has secondary containment (a spill tray) to mitigate leaks.[15]
-
Sharps Waste: Use a designated, puncture-resistant sharps container.[16][17]
-
-
Labeling is Non-Negotiable:
-
As soon as you add the first drop of waste, affix a hazardous waste tag provided by your institution's EHS department.[18]
-
Clearly write the full chemical name: "This compound ". Avoid abbreviations or formulas.
-
List all constituents and their approximate percentages, including solvents.
-
Check the appropriate hazard boxes (e.g., Toxic, Irritant).
-
Keep the container closed at all times, except when adding waste.[18][19]
-
Storage: The Satellite Accumulation Area (SAA)
Store sealed and labeled waste containers in a designated Satellite Accumulation Area within your laboratory. This area must be at or near the point of generation and under the control of laboratory personnel.[1][14]
-
Ensure incompatible wastes (e.g., acids and bases, oxidizers and organics) are segregated within the SAA, using physical barriers or secondary containment.[1]
-
Do not accumulate more than 55 gallons of hazardous waste in your SAA.
-
Once a container is full, or if you will not be adding to it for an extended period, contact your EHS department for pickup.
Emergency Protocol: Spill Management
Accidental spills must be treated as a hazardous waste situation. The materials used for cleanup are also considered hazardous waste.[2]
-
Evacuate & Alert: Immediately alert personnel in the vicinity. If the spill is large or you feel unwell, evacuate the area and call your institution's emergency number.
-
Control & Contain: If the spill is small and you are trained to handle it, prevent its spread by using a spill kit with absorbent materials like sand or vermiculite. Do not use combustible materials like paper towels to absorb large quantities of organic liquids.
-
Clean & Collect: Carefully sweep up the absorbed material and place it into a sealable, labeled hazardous waste container.[7][20]
-
Decontaminate: Clean the spill area with an appropriate solvent, collecting the cleaning materials and rinsate as hazardous waste.
-
Report: Report the incident to your laboratory supervisor and EHS department.
Visualized Workflow: Disposal Decision Pathway
The following diagram outlines the critical decision points in the disposal process for this compound.
References
- 1. danielshealth.com [danielshealth.com]
- 2. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 3. benchchem.com [benchchem.com]
- 4. This compound | C13H10O4 | CID 615389 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. tcichemicals.com [tcichemicals.com]
- 6. carlroth.com [carlroth.com]
- 7. nj.gov [nj.gov]
- 8. saltworkstech.com [saltworkstech.com]
- 9. fishersci.com [fishersci.com]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 12. benchchem.com [benchchem.com]
- 13. osha.gov [osha.gov]
- 14. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 15. acewaste.com.au [acewaste.com.au]
- 16. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 17. usbioclean.com [usbioclean.com]
- 18. ehrs.upenn.edu [ehrs.upenn.edu]
- 19. iip.res.in [iip.res.in]
- 20. nj.gov [nj.gov]
A Comprehensive Guide to the Safe Handling of 4-(3-Hydroxyphenoxy)benzoic Acid
As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. This guide provides an in-depth operational plan for the safe handling and disposal of 4-(3-Hydroxyphenoxy)benzoic acid, grounded in established safety protocols and a deep understanding of the compound's characteristics. Our goal is to empower you with the knowledge to manage this chemical responsibly, ensuring both personal safety and the integrity of your research.
Hazard Identification and Risk Assessment: Understanding the Compound
This compound is a solid organic compound that requires careful handling due to its potential health effects. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound presents several hazards.[1][2] A thorough risk assessment is the foundational step for safe laboratory practices.
GHS Hazard Classifications:
| Hazard Statement | GHS Category | Potential Effects |
| Harmful if swallowed | Acute Toxicity 4 (Oral) | May cause adverse health effects if ingested.[1] |
| Causes serious eye irritation | Eye Irritation 2 | Can cause significant, potentially damaging, irritation to the eyes.[1][3][4][5] |
| Causes skin irritation | Skin Irritation 2 | May cause redness, itching, and inflammation upon contact with skin.[2][5] |
| May cause respiratory irritation | Specific Target Organ Toxicity - Single Exposure 3 | Inhalation of dust may lead to irritation of the respiratory tract.[3] |
Given these hazards, a proactive approach to exposure prevention is paramount. The primary routes of potential exposure are inhalation of the powder, direct skin and eye contact, and accidental ingestion.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is not merely a checklist item but a critical, context-dependent decision based on the identified risks. The following PPE is mandatory when handling this compound.
-
Eye and Face Protection: Chemical safety goggles are the minimum requirement to protect against dust particles and accidental splashes.[6] When there is a significant risk of splashing, a face shield should be worn in addition to goggles.[3][5] This is particularly important when handling larger quantities or when the material is being dissolved or heated.
-
Hand Protection: Chemical-resistant gloves are essential to prevent skin irritation.[4][5][6] Nitrile gloves are a suitable choice for handling the solid compound. It is crucial to inspect gloves for any signs of degradation or perforation before use and to practice proper glove removal techniques to avoid contaminating your skin.
-
Protective Clothing: A standard laboratory coat must be worn to protect against accidental skin contact.[6] Ensure the lab coat is fully buttoned. For procedures with a higher risk of contamination, consider the use of disposable sleeves or a chemical-resistant apron.
-
Respiratory Protection: When handling the powder outside of a certified chemical fume hood, or if dust generation is likely, respiratory protection is required.[3][6] A NIOSH-approved N95 respirator is the minimum recommendation. For higher-risk procedures, a respirator with a higher protection factor may be necessary. Always ensure you have been properly fit-tested for any respirator you use.
Below is a decision-making workflow for selecting the appropriate level of PPE.
Caption: PPE selection workflow for handling this compound.
Operational Plan: Step-by-Step Handling Procedures
Adherence to a standardized operational plan minimizes the risk of exposure and ensures the reproducibility of your work.
Preparation and Weighing:
-
Designated Area: Always handle this compound in a designated area, such as a chemical fume hood, to control the release of dust.[6]
-
Gather Materials: Before starting, ensure all necessary equipment (spatulas, weigh boats, containers) and PPE are readily available.
-
Weighing: When weighing the solid, use a spatula to carefully transfer the material to a weigh boat. Avoid any actions that could generate dust. If a significant amount of dust is present, consider using a balance with a draft shield.
Experimental Use:
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to prevent splashing. If heating is required, do so in a well-ventilated area and monitor the process closely.
-
Transfers: Use appropriate tools, such as pipettes or spatulas, for all transfers to minimize the risk of spills.
-
Housekeeping: Maintain a clean workspace. Any spills should be cleaned up immediately following the procedures outlined in the spill response plan.
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and associated contaminated materials is a critical component of laboratory safety and environmental responsibility.
Waste Segregation and Collection:
-
Solid Waste: Unused or expired this compound, as well as contaminated items like weigh boats and paper towels, should be collected in a clearly labeled hazardous waste container.[6]
-
Liquid Waste: Solutions containing this compound must be collected in a designated hazardous liquid waste container.[6] Never dispose of this chemical down the drain.[3][6]
-
Contaminated Labware: Reusable glassware that has come into contact with the chemical should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste.[6] After decontamination, the glassware can be washed normally.
Disposal Procedures:
-
All waste must be disposed of in accordance with local, state, and federal regulations.[3][6] Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.
-
Ensure all waste containers are properly sealed and labeled with "Hazardous Waste" and the full chemical name.[6]
Emergency Procedures: Preparedness and Response
In the event of an exposure or spill, a swift and informed response is crucial.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][4] Seek immediate medical attention.[3]
-
Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water.[4][5] If irritation persists, seek medical attention.[5]
-
Inhalation: Move the affected person to fresh air.[3][4] If they are not breathing, provide artificial respiration. Seek medical attention.[3]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water.[5] Seek immediate medical attention.[3]
-
Spill Response: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a labeled hazardous waste container.[7] Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste. For large spills, evacuate the area and contact your institution's EHS department.
By integrating these safety protocols into your daily laboratory workflow, you can confidently and safely advance your research and development endeavors.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
